molecular formula C7H8S B089551 Thioanisole CAS No. 100-68-5

Thioanisole

Cat. No.: B089551
CAS No.: 100-68-5
M. Wt: 124.21 g/mol
InChI Key: HNKJADCVZUBCPG-UHFFFAOYSA-N
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Description

Thioanisole is an aryl sulfide that is thiophenol in which the hydrogen of the thiol group has been replaced by a methyl group. It is an aryl sulfide and a member of benzenes. It derives from a thiophenol.
Methyl phenyl sulfide, also known as (methylthio)benzene or (1-thiaethyl)benzene, belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. Methyl phenyl sulfide exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl phenyl sulfide is primarily located in the membrane (predicted from logP). Methyl phenyl sulfide participates in a number of enzymatic reactions. In particular, methyl phenyl sulfide can be biosynthesized from thiophenol. Methyl phenyl sulfide can also be converted into (methylsulfinyl)benzene. Methyl phenyl sulfide is a solvent, spicy, and toluene tasting compound that can be found in cereals and cereal products, coffee and coffee products, and herbs and spices. This makes methyl phenyl sulfide a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfanylbenzene
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InChI

InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

HNKJADCVZUBCPG-UHFFFAOYSA-N
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Canonical SMILES

CSC1=CC=CC=C1
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Molecular Formula

C7H8S
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DSSTOX Substance ID

DTXSID8059217
Record name Benzene, (methylthio)-
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Molecular Weight

124.21 g/mol
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Physical Description

Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid, colourless or slightly yellow liquid with unpleasant odour
Record name Methyl phenyl sulfide
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Boiling Point

188.00 to 193.00 °C. @ 760.00 mm Hg
Record name Methyl phenyl sulfide
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Solubility

0.506 mg/mL at 25 °C, insoluble in water; soluble in alcohol and oil
Record name Methyl phenyl sulfide
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Density

0.958-0.968
Record name Methyl phenyl sulfide
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CAS No.

100-68-5
Record name Thioanisole
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Record name Methyl phenyl sulphide
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Record name METHYL PHENYL SULFIDE
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Melting Point

-15 °C
Record name Methyl phenyl sulfide
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Foundational & Exploratory

Thioanisole (CAS 100-68-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioanisole, with the chemical formula C₇H₈S and CAS number 100-68-5, is an organosulfur compound and the simplest alkyl-aryl thioether.[1] This colorless to pale yellow liquid possesses a distinct, strong odor.[2][3] It is a versatile chemical intermediate with significant applications across various fields, including pharmaceuticals, agrochemicals, and materials science, primarily owing to the reactivity of its sulfur atom and the stability of the aromatic ring.[2][3] This guide provides an in-depth overview of the physicochemical properties, synthesis, key reactions, and applications of this compound, supplemented with detailed experimental protocols and graphical representations of its chemical behavior and utility.

Physicochemical Properties

This compound is insoluble in water but soluble in many organic solvents such as ethanol, ether, and benzene.[2][3][4] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 100-68-5[1]
Molecular Formula C₇H₈S[1]
Molar Mass 124.21 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1][2][3]
Odor Strong, unpleasant, stench[2][3][6]
Melting Point -15 °C to -17 °C[1][5][6]
Boiling Point 188 °C to 193 °C at 1013 hPa[1][5][6]
Density 1.0533 - 1.057 g/cm³ at 20 °C[1][4][5]
Refractive Index (n20/D) 1.587[4][7]
Flash Point 73 °C (163.4 °F)[5]
Vapor Pressure 38.5 Pa at 20 °C[5][7]
Water Solubility <1 mg/L[5][7]
LogP 2.9 at 25 °C[7]

Synthesis of this compound

This compound is primarily synthesized through the methylation of thiophenol.[1] Various methylating agents can be employed, with common laboratory and industrial methods detailed below.

General Synthesis Workflow

The synthesis of this compound generally follows a two-step process involving the deprotonation of a thiol followed by nucleophilic substitution with a methylating agent.

G Thiophenol Thiophenol Thiophenolate Thiophenolate Anion Thiophenol->Thiophenolate Deprotonation Base Base (e.g., NaOH) Base->Thiophenolate This compound This compound Thiophenolate->this compound Methylation (Sₙ2) MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MethylatingAgent->this compound Workup Aqueous Workup & Purification This compound->Workup Workup->this compound Isolated Product G cluster_oxidation Oxidation Pathway cluster_deprotonation Deprotonation & Alkylation Thioanisole_ox This compound Sulfoxide Methyl Phenyl Sulfoxide Thioanisole_ox->Sulfoxide Oxidation (e.g., NaIO₄, H₂O₂) Sulfone Methyl Phenyl Sulfone Sulfoxide->Sulfone Further Oxidation Thioanisole_dep This compound Carbanion C₆H₅SCH₂Li Thioanisole_dep->Carbanion Deprotonation (Alkyllithium) Homologated Homologated Thioether (C₆H₅SCH₂R) Carbanion->Homologated Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Homologated G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Materials & Other This compound This compound (CAS 100-68-5) Pharma Intermediate for APIs This compound->Pharma Sulfur-containing drugs Peptide Scavenger in Peptide Synthesis This compound->Peptide Protecting group cleavage Agro Intermediate for Pesticides This compound->Agro Herbicides, Fungicides Flavor Flavor & Fragrance This compound->Flavor Polymer Specialty Polymers This compound->Polymer Catalyst Catalyst Development This compound->Catalyst

References

An In-depth Technical Guide to the Synthesis of (Methylsulfanyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methylsulfanyl)benzene, commonly known as thioanisole, is a pivotal sulfur-containing aromatic compound with broad applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This technical guide provides a comprehensive overview of the primary synthetic methodologies for (methylsulfanyl)benzene. Key synthesis routes, including the S-alkylation of thiophenol, gas-phase industrial processes, and methods starting from various aromatic precursors, are discussed in detail. This document includes structured data tables for quantitative comparison of reaction parameters, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

(Methylsulfanyl)benzene (C₆H₅SCH₃) is a colorless liquid with a characteristic odor, serving as a versatile building block in organic synthesis. Its thioether functionality allows for various chemical transformations, making it a valuable precursor for more complex molecules. The demand for efficient and scalable synthesis methods for (methylsulfanyl)benzene is driven by its use in the production of pharmaceuticals and other high-value chemicals. This guide aims to provide a detailed technical overview of the most relevant and effective synthesis methods reported to date.

Synthesis via S-Alkylation of Thiophenol

The S-alkylation of thiophenol is one of the most common and straightforward methods for the synthesis of (methylsulfanyl)benzene. This approach involves the deprotonation of thiophenol to form the highly nucleophilic thiophenolate anion, followed by its reaction with a methylating agent.

Using Methyl Halides

Methyl iodide is a frequently used methylating agent for this transformation. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, offering high yields and relatively mild reaction conditions.

To a solution of sodium hydroxide (11 mmol) in ethanol (1 mL), thiophenol (9.1 mmol) is added. After stirring for 5 minutes, methyl iodide (11 mmol) is added dropwise, and the mixture is stirred for 5 hours at room temperature. The reaction is then quenched with water (10 mL), and the aqueous solution is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using 100% hexane as the eluent to yield (methylsulfanyl)benzene.[1]

Using Dimethyl Sulfate

Dimethyl sulfate is another effective methylating agent for the synthesis of this compound from thiophenol, typically carried out under alkaline conditions.

Using Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a green and non-toxic alternative to traditional methylating agents. The reaction of thiophenol with DMC can be performed under various conditions, including in the presence of a catalyst in an autoclave or in a continuous flow fixed-bed reactor.

In a 200 mL miniature autoclave, thiophenol and dimethyl carbonate (molar ratio of 1:1.5) are mixed with a composite catalyst (0.6% by weight of thiophenol), which consists of a mixture of NaBr, MgBr₂, Mn(NO₃)₂, and Fe(NO₃)₃. The reaction is carried out in a nitrogen atmosphere at 160°C and 4 MPa for 5 hours with stirring (150 r/min). After the reaction, the mixture is distilled and purified to obtain (methylsulfanyl)benzene.[2]

Industrial Scale Synthesis: Gas-Phase Alkylation

For large-scale production, gas-phase alkylation of phenyl mercaptan (thiophenol) is an economically viable method. This process typically utilizes a catalyst at elevated temperatures.

Using Methanol or Dimethyl Ether

Phenyl mercaptan can be reacted with methanol or dimethyl ether in the gaseous phase over a catalyst such as alumina, alumina-silica, or silica.

Phenyl mercaptan and a methylating agent (methanol or dimethyl ether) are passed through a heated reactor containing a catalyst bed (e.g., activated alumina). The reaction is typically conducted at a temperature range of 200°C to 500°C. The molar ratio of the methyl group from the alkylating agent to the phenyl group of phenyl mercaptan is generally maintained between 0.5:1 and 5:1. The product gas is then cooled to condense the (methylsulfanyl)benzene.[3]

Using Methyl Mercaptan or Dimethyl Sulfide

Similarly, methyl mercaptan or dimethyl sulfide can be used as the methylating agent in a gas-phase reaction with phenyl mercaptan over a solid catalyst.[3]

Synthesis from Other Aromatic Precursors

From Halobenzenes

A common method for forming aryl thioethers is the reaction of a halobenzene with a thiolate. (Methylsulfanyl)benzene can be synthesized from bromobenzene and sodium thiomethoxide.

In a suitable solvent, such as N,N-dimethylformamide (DMF), bromobenzene is reacted with an excess of sodium thiomethoxide. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is cooled, and the product is isolated through extraction and purified by distillation.

From Anilines via Diazonium Salts

Anilines can be converted to their corresponding diazonium salts, which can then be reacted with a sulfur nucleophile to introduce the methylthio group.

Aniline is first diazotized by treating it with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5°C). The resulting benzenediazonium salt is then reacted in situ with a solution of sodium thiomethoxide. The reaction mixture is allowed to warm to room temperature, and the (methylsulfanyl)benzene is extracted with an organic solvent and purified.

From Grignard Reagents

Phenylmagnesium bromide, a Grignard reagent, can be reacted with an electrophilic methyl-sulfur compound to form (methylsulfanyl)benzene.

A solution of phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in an anhydrous ether solvent. This Grignard reagent is then added to a solution of dimethyl disulfide (CH₃SSCH₃) at a low temperature. The reaction mixture is stirred and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and the solvent is removed. The crude product is then purified by distillation to yield (methylsulfanyl)benzene.

Quantitative Data Summary

Synthesis MethodStarting MaterialsMethylating AgentCatalyst/BaseTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
S-Alkylation of ThiophenolThiophenolMethyl IodideSodium HydroxideRoom Temp.Atmospheric599[1]
S-Alkylation of ThiophenolThiophenolDimethyl CarbonateComposite Catalyst1604598[2]
Gas-Phase AlkylationPhenyl MercaptanMethanol/Dimethyl EtherAlumina200-500AtmosphericContinuousUp to 96[3]
From Sodium ThiophenateSodium ThiophenateMethyl ChlorideNone145-1807.7-10.53-7≥98.1[4]

Reaction Mechanisms and Workflows

S-Alkylation of Thiophenol with Methyl Iodide (Sₙ2 Mechanism)

sn2_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Thiophenol C₆H₅SH Thiophenolate C₆H₅S⁻Na⁺ Thiophenol->Thiophenolate Base NaOH Water H₂O Base->Water Thiophenolate_ion C₆H₅S⁻ Transition_State [C₆H₅S···CH₃···I]⁻ Thiophenolate_ion->Transition_State Methyl_Iodide CH₃-I Methyl_Iodide->Transition_State This compound C₆H₅SCH₃ Transition_State->this compound Iodide I⁻ Transition_State->Iodide

Caption: Sₙ2 mechanism for the synthesis of (methylsulfanyl)benzene from thiophenol and methyl iodide.

Synthesis from Aniline via Diazonium Salt Workflow

diazonium_workflow Aniline Aniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Diazonium_Salt Benzenediazonium Salt (in situ) Diazotization->Diazonium_Salt Nucleophilic_Substitution Nucleophilic Substitution (NaSCH₃) Diazonium_Salt->Nucleophilic_Substitution This compound (Methylsulfanyl)benzene Nucleophilic_Substitution->this compound Purification Extraction & Purification This compound->Purification Final_Product Pure (Methylsulfanyl)benzene Purification->Final_Product

Caption: Experimental workflow for the synthesis of (methylsulfanyl)benzene from aniline.

Logical Relationship of Key Synthesis Routes

synthesis_routes cluster_precursors Starting Materials cluster_methods Reaction Types This compound (Methylsulfanyl)benzene Thiophenol Thiophenol Alkylation S-Alkylation Thiophenol->Alkylation Halobenzene Halobenzene Nuc_Sub Nucleophilic Aromatic Substitution Halobenzene->Nuc_Sub Aniline Aniline Diazotization_Sub Diazotization & Substitution Aniline->Diazotization_Sub Phenyl_Grignard Phenyl Grignard Reagent Grignard_Reaction Reaction with Electrophilic Sulfur Phenyl_Grignard->Grignard_Reaction Alkylation->this compound Nuc_Sub->this compound Diazotization_Sub->this compound Grignard_Reaction->this compound

References

Thioanisole Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of thioanisole (also known as methyl phenyl sulfide), a vital intermediate and reagent in organic synthesis, pharmaceutical development, and materials science. Understanding its solubility is critical for reaction optimization, purification, formulation, and analytical method development. This document details its solubility in various organic solvents, presents a standardized protocol for solubility determination, and illustrates the experimental workflow.

This compound: An Overview

This compound (C₇H₈S) is a colorless to pale yellow liquid characterized by a molecular weight of 124.21 g/mol .[1][2] It is the simplest alkyl-aryl thioether and serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its molecular structure, featuring a phenyl group attached to a methylsulfanyl group, governs its solubility, making it generally soluble in organic solvents while being poorly soluble in water.[3][4][5]

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its qualitative solubility is well-established. The principle of "like dissolves like" is a strong predictor of its behavior; as a relatively nonpolar molecule, it readily dissolves in nonpolar and moderately polar organic solvents.

While the focus is on organic solvents, the limited solubility of this compound in water provides an important baseline for its hydrophobic character.

SolventTemperature (°C)Solubility
Water250.506 mg/mL[1][2]
WaterNot Specified< 1 mg/L[6][7][8]

This compound exhibits high solubility in a variety of common organic solvents. The following table summarizes this information based on available chemical literature.

SolventChemical ClassReported Solubility
Alcohols (general)Polar ProticSoluble[1][2][5]
BenzeneAromatic HydrocarbonSoluble[2][5]
ChloroformHalogenated HydrocarbonHighly Soluble[3]
Diethyl EtherEtherSoluble[2][5]
Ethyl AcetateEsterHighly Soluble[3]
HexaneAliphatic HydrocarbonHighly Soluble[3]
Oils (general)LipidSoluble[1][2][5]
TolueneAromatic HydrocarbonSoluble

Experimental Protocol: Equilibrium Solubility Determination

For researchers requiring precise quantitative data, the shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[9][10] The following protocol provides a detailed methodology for this compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Principle: An excess amount of this compound is agitated in the solvent for a sufficient period to reach equilibrium between the dissolved and undissolved phases. The saturated solution is then carefully separated from the excess solute, and the concentration of this compound in the solution is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

Materials and Equipment:

  • This compound (≥99% purity)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[9]

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • From the stock solution, prepare a series of calibration standards (typically 5-7) covering the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a visible quantity of undissolved this compound remains at equilibrium.

    • Record the exact mass of this compound added.

    • Add a known volume or mass of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solute settle.

    • To ensure complete separation of the undissolved this compound, centrifuge the vials at a moderate speed.[9]

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a chemically inert syringe filter into a clean vial to remove any remaining microscopic particles.[9] This step is critical to prevent artificially high results.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the calibration standards and the diluted sample solution by HPLC.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the result from the previous step by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the shake-flask method for determining solubility is illustrated below.

G A Preparation of Standards & Saturated Sample B Equilibration (Constant Temp. Shaking) A->B C Phase Separation (Centrifugation) B->C D Filtration (0.22 µm PTFE Filter) C->D E Dilution of Filtrate D->E F Quantification (HPLC Analysis) E->F G Calculation of Solubility F->G

References

Physical and chemical properties of methyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Phenyl Sulfide

Abstract

Methyl phenyl sulfide, also commonly known as thioanisole, is an organosulfur compound and the simplest alkyl-aryl thioether.[1][2] With the chemical formula C₆H₅SCH₃, it serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for its characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical Properties

Methyl phenyl sulfide is a colorless to pale yellow liquid characterized by a strong, unpleasant, sulfurous odor.[3][5][6] It is insoluble in water but soluble in common organic solvents such as alcohol, oils, and acetone.[3][6][7][8][9] Its physical properties are critical for its handling, storage, and application in various chemical processes.

Table 1: Summary of Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₈S[1][6]
Molecular Weight 124.20 - 124.21 g/mol [3][9][10]
CAS Number 100-68-5[1][6]
Appearance Colorless to pale yellow clear liquid[3][5][6]
Melting Point -15 °C to -17 °C[6][10][11]
Boiling Point 188 - 194.3 °C @ 760 mmHg[3][6][8][11]
Density 1.053 - 1.057 g/cm³ @ 20 °C[4][8][10][11]
Refractive Index 1.5868 - 1.587 @ 20 °C[3][4]
Vapor Pressure 0.662 mmHg @ 25 °C; 38.5 Pa @ 20 °C[3][5][10][11]
Flash Point 57.22 °C (TCC) - 73 °C[5][6][10][11]
Solubility Insoluble in water; Soluble in alcohol, oils[3][5][7][8][9][12]
logP (o/w) 2.74[5][9][13]

Chemical Properties and Reactivity

The chemical behavior of methyl phenyl sulfide is dictated by the sulfur atom, the adjacent methyl group, and the aromatic phenyl ring.

Oxidation

The most straightforward reaction of methyl phenyl sulfide is the oxidation of the sulfur atom.[2] This process can be controlled to yield either the sulfoxide or the sulfone.

  • Formation of Methyl Phenyl Sulfoxide: Oxidation with a single equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate, selectively converts the sulfide to methyl phenyl sulfoxide (CH₃S(O)C₆H₅).[14][15][16][17] This reaction is a prototypical example of producing a chiral sulfoxide.[17]

  • Formation of Methyl Phenyl Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or excess oxidant, yields methyl phenyl sulfone (CH₃SO₂C₆H₅).[2][18] Biocatalytic oxidation using organisms like Aspergillus ochraceus can also produce the corresponding sulfone.[18]

G cluster_oxidation Oxidation Pathway of Methyl Phenyl Sulfide MPS Methyl Phenyl Sulfide (this compound) MPSO Methyl Phenyl Sulfoxide MPS->MPSO [O] e.g., H₂O₂, NaIO₄ MPSO2 Methyl Phenyl Sulfone MPSO->MPSO2 [O] Excess Oxidant

Caption: Oxidation pathway from sulfide to sulfoxide and sulfone.

Reactions at the Methyl Group

The methyl protons of this compound are acidic enough to be deprotonated by strong bases. Treatment with alkyllithium reagents, such as n-butyllithium, abstracts a proton from the methyl group to form C₆H₅SCH₂Li.[2] This lithiated species is a potent nucleophile that can be used in various carbon-carbon bond-forming reactions.[2]

Oxidative Coupling

Using certain oxovanadium complexes, methyl phenyl sulfide can undergo oxidative coupling reactions via the formation of a sulfonium intermediate.[19]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of methyl phenyl sulfide.

  • Infrared (IR) Spectroscopy: The FT-IR spectrum of methyl phenyl sulfide shows characteristic bands, including a medium to weak S-CH₃ rocking vibration around 1080-1090 cm⁻¹.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will typically show a singlet for the methyl (–SCH₃) protons and a series of multiplets in the aromatic region for the phenyl (–C₆H₅) protons.

    • ¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon and distinct signals for the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectral data for methyl phenyl sulfide is widely available and used for confirming its molecular weight and fragmentation pattern.[21]

G cluster_analysis Analytical Workflow for Methyl Phenyl Sulfide Sample Sample: Methyl Phenyl Sulfide IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data Structural Confirmation IR->Data NMR->Data MS->Data

Caption: A typical analytical workflow for structural elucidation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and modification of methyl phenyl sulfide in a laboratory setting.

Synthesis of Methyl Phenyl Sulfide

Several methods are available for the preparation of methyl phenyl sulfide. One common method involves the methylation of thiophenol. Another proceeds via the diazotization of aniline.[4] A documented lab-scale synthesis is provided below.

Method: From Chloromethyl Phenyl Sulfide and a Grignard Reagent [8] This procedure describes the synthesis from chloromethyl phenyl sulfide and t-butylmagnesium chloride.

  • Prepare Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare a Grignard reagent from 13 g of magnesium and 47.5 g (0.58 mole) of t-butyl chloride in 300 mL of anhydrous ether.

  • Addition: To the prepared Grignard reagent, add a solution of 39.6 g (0.25 mole) of chloromethyl phenyl sulfide in 100 mL of ether over a period of 30 minutes.

  • Reaction: Heat the mixture for 30 minutes.

  • Workup: After standing overnight, hydrolyze the reaction mixture with water.

  • Purification: Distill the organic layer to yield methyl phenyl sulfide. The identity can be confirmed by oxidation to the corresponding sulfone and performing a mixed melting point determination with an authentic sample.[8]

G cluster_synthesis Synthesis Routes to Methyl Phenyl Sulfide Thiophenol Thiophenol MPS Methyl Phenyl Sulfide Thiophenol->MPS + Methylating Agent (e.g., Dimethyl Sulfate) Aniline Aniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization Diazonium->MPS + Sodium Methyl Mercaptide

Caption: Common synthetic pathways to methyl phenyl sulfide.

Experimental Protocol: Oxidation to Methyl Phenyl Sulfoxide

This protocol is adapted from a standard procedure for the selective oxidation of sulfides.[15]

  • Dissolution: Dissolve methyl phenyl sulfide (this compound) in a suitable solvent like methanol in a round-bottom flask.[15]

  • Cooling: Place the flask in an ice bath to maintain a low temperature, which is necessary to prevent over-oxidation to the sulfone.[15]

  • Reagent Addition: Slowly add a solution of one equivalent of sodium periodate (NaIO₄) in water to the stirred sulfide solution.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting sulfide is consumed.

  • Workup: Once the reaction is complete, filter the mixture to remove the sodium iodate byproduct.

  • Extraction: Extract the filtrate with a suitable organic solvent, such as methylene chloride.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl phenyl sulfoxide. Further purification can be achieved by chromatography or crystallization.[15]

Conclusion

Methyl phenyl sulfide is a foundational molecule in organic sulfur chemistry with well-defined physical and chemical properties. Its reactivity, particularly at the sulfur atom, allows for the synthesis of valuable sulfoxide and sulfone derivatives. The experimental protocols and data presented in this guide offer a technical resource for scientists engaged in synthetic chemistry and drug development, facilitating the effective use and manipulation of this versatile compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of Thioanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of thioanisole (methylthiobenzene), a versatile sulfur-containing aromatic compound. This compound and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This document details the primary transformations of this compound, including reactions at the sulfur atom, on the aromatic ring, and at the methyl group. Each section includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of this compound chemistry.

Synthesis of this compound

This compound is most commonly synthesized by the methylation of thiophenol.[1] Several methods have been developed to achieve this transformation with high efficiency.

Synthesis via Alkylation of Thiophenol with Methyl Iodide

A widely used and high-yielding laboratory method involves the deprotonation of thiophenol with a base, followed by nucleophilic substitution with methyl iodide.[1]

Experimental Protocol: [1]

  • To a solution of sodium hydroxide (11 mmol) in ethanol (1 mL), add thiophenol (9.1 mmol).

  • Stir the mixture for 5 minutes.

  • Add methyl iodide (11 mmol) dropwise to the solution.

  • Continue stirring at room temperature for 5 hours.

  • Quench the reaction with water (10 mL).

  • Extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Combine the organic fractions, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 100% hexane as the eluent to afford this compound.

Quantitative Data:

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideNaOHEthanolRoom Temp.599[1]
Synthesis using Dimethyl Carbonate

A greener alternative for the methylation of thiophenol utilizes dimethyl carbonate as the methylating agent in the presence of a composite catalyst.[2]

Experimental Protocol: [2]

  • Prepare a composite catalyst by mixing NaBr and MgBr₂ (85 mol%) with Mn(NO₃)₂ and Fe(NO₃)₃ (15 mol%).

  • In a 200 mL miniature autoclave, add thiophenol and dimethyl carbonate in a molar ratio of 1:1.5.

  • Add the composite catalyst, with its mass being 0.6% of the mass of thiophenol.

  • Stir the reaction mixture at 150 rpm under a nitrogen atmosphere.

  • Heat the reaction to 160 °C at a pressure of 4 MPa for 5 hours.

  • After the reaction, purify the product by distillation.

Quantitative Data:

Thiophenol:Dimethyl Carbonate (molar ratio)CatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Yield (%)Reference
1:265% (NaBr/MgBr₂), 35% (Mn(NO₃)₂/Fe(NO₃)₃)130667877[2]
1:1.270% (LiBr/CaBr₂), 30% (Zn(NO₃)₂/Fe(NO₃)₃)150559085[2]
1:1.585% (NaBr/MgBr₂), 15% (Mn(NO₃)₂/Fe(NO₃)₃)1604510098[2]

Reactions at the Sulfur Atom: Oxidation

The sulfur atom in this compound can be selectively oxidized to form methyl phenyl sulfoxide and subsequently methyl phenyl sulfone. These oxidized products are valuable intermediates in organic synthesis, particularly in the preparation of chiral sulfoxides for asymmetric synthesis and as building blocks for various pharmaceuticals.[3]

Oxidation to Methyl Phenyl Sulfoxide

The selective oxidation of this compound to its corresponding sulfoxide can be achieved using a variety of oxidizing agents.

A common and efficient method for the preparation of methyl phenyl sulfoxide involves the use of sodium metaperiodate.[4]

Experimental Protocol: [4]

  • In a 500 mL round-bottomed flask equipped with a magnetic stirrer, place powdered sodium metaperiodate (22.5 g, 0.105 mole) and 210 mL of water.

  • Cool the mixture in an ice bath while stirring.

  • Add this compound (12.4 g, 0.100 mole) to the cooled mixture.

  • Stir the reaction mixture for 15 hours at ice-bath temperature.

  • Filter the reaction mixture through a Büchner funnel and wash the filter cake of sodium iodate with three 30 mL portions of methylene chloride.

  • Separate the methylene chloride layer from the filtrate and extract the aqueous layer with three 100 mL portions of methylene chloride.

  • Combine the methylene chloride extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude sulfoxide.

  • Purify the crude product by vacuum distillation to afford pure methyl phenyl sulfoxide.

Quantitative Data:

Oxidizing AgentSolventTemperatureTime (h)Yield (%)Reference
NaIO₄Water/CH₂Cl₂Ice-bath1591[4]

Hydrogen peroxide serves as a green and atom-economical oxidant for the conversion of this compound to its sulfoxide, often in the presence of a catalyst.[5]

Experimental Workflow for Catalytic Oxidation:

G This compound This compound ReactionVessel Reaction Vessel This compound->ReactionVessel H2O2 Hydrogen Peroxide (H₂O₂) H2O2->ReactionVessel Catalyst Catalyst (e.g., Metal Complex) Catalyst->ReactionVessel Solvent Solvent (e.g., Acetonitrile) Solvent->ReactionVessel Sulfoxide Methyl Phenyl Sulfoxide ReactionVessel->Sulfoxide Oxidation Workup Work-up & Purification Sulfoxide->Workup FinalProduct Pure Methyl Phenyl Sulfoxide Workup->FinalProduct

Caption: General workflow for the catalytic oxidation of this compound.

Oxidation to Methyl Phenyl Sulfone

Further oxidation of methyl phenyl sulfoxide or direct oxidation of this compound leads to the formation of methyl phenyl sulfone.

A combination of hydrogen peroxide and acetic acid in the presence of a solid acid catalyst like Amberlyst 15 provides an effective method for the complete oxidation of this compound to its sulfone.[6][7]

Experimental Protocol: [6][7]

  • In a reaction vessel, combine this compound (1 mmol), acetic acid (98 mmol, 5.7 mL), and Amberlyst 15 (56 mg).

  • Add 30% hydrogen peroxide (3.53 mmol) to the mixture.

  • Heat the reaction to 50 °C and monitor the progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion (typically within 70 minutes for full conversion), cool the reaction mixture.

  • Filter to remove the catalyst and proceed with standard work-up and purification.

Quantitative Data:

Time (min)This compound (%)Methyl Phenyl Sulfoxide (%)Methyl Phenyl Sulfone (%)Reference
101765.817.2[6]
7000100[6]

Reaction Mechanism:

G This compound This compound Sulfoxide Methyl Phenyl Sulfoxide This compound->Sulfoxide Step 1: Oxidation Sulfone Methyl Phenyl Sulfone Sulfoxide->Sulfone Step 2: Oxidation H2O2_1 H₂O₂ H2O2_1->Sulfoxide H2O2_2 H₂O₂ / CH₃CO₃H H2O2_2->Sulfone

Caption: Two-step oxidation of this compound to methyl phenyl sulfone.

Electrophilic Aromatic Substitution

The methylthio (-SCH₃) group is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. The sulfur atom can donate its lone pair of electrons to stabilize the arenium ion intermediate.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound is a key reaction for the synthesis of 4-(methylthio)acetophenone, an important intermediate in the production of pharmaceuticals like Rofecoxib (Vioxx).[8]

Experimental Protocol (using a solid acid catalyst): [8]

  • In a suitable reactor, charge this compound, acetic anhydride (e.g., 1:3 molar ratio), and a solid acid catalyst such as Amberlyst-15 (e.g., 0.1 g/cm³).

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with stirring.

  • Monitor the reaction progress.

  • Upon completion, cool the mixture, filter the catalyst, and purify the product.

Quantitative Data for Friedel-Crafts Acylation:

Acylating AgentCatalystTemperature (°C)Yield of 4-(methylthio)acetophenone (%)Reference
Acetic AnhydrideAmberlyst-1570>98 (selectivity)[9]
Acetic AnhydrideFeCl₃·6H₂O in TAAILs6094[4]

Reaction Mechanism:

G This compound This compound Intermediate Arenium Ion Intermediate This compound->Intermediate Attack on Electrophile Acylium Acylium Ion (CH₃CO⁺) Acylium->Intermediate Product 4-(Methylthio)acetophenone Intermediate->Product Deprotonation

Caption: Mechanism of Friedel-Crafts acylation of this compound.

Halogenation

This compound can be selectively halogenated, primarily at the para position, using appropriate halogenating agents and catalysts.

Experimental Protocol: [10]

  • In a one-liter four-necked flask, charge this compound (124.2 g, 1.00 mole) and iron(II) chloride (0.32 g, 0.002 mole).

  • Add bromine (160.0 g, 1.00 mole) dropwise with stirring at 50 °C over 4 hours.

  • Allow the reaction to proceed for an additional hour.

  • After cooling, add methanol and then water to precipitate the product.

  • Collect the crystalline precipitate by filtration and dry to obtain 4-bromothis compound.

Quantitative Data for Bromination:

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Iron(II) chloride50578.5>99.95[10]
Aluminum chloride54+78.0>99.95[10]
Boron trifluoride504+76.2>99.95[10]
Nitration

The nitration of this compound typically yields a mixture of ortho and para isomers, with the para isomer being the major product.

General Procedure (Illustrative):

  • Cool a mixture of concentrated sulfuric acid in a flask using an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while keeping the temperature low.

  • Add this compound dropwise to the nitrating mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, wash with water, and purify the crude product, typically by recrystallization, to separate the isomers.

Nucleophilic Aromatic Substitution

For nucleophilic aromatic substitution (SNAr) to occur on a this compound derivative, the aromatic ring must be activated by strong electron-withdrawing groups, such as a nitro group, typically in the ortho or para position to a good leaving group.

Synthesis of 4-Nitrothis compound and Subsequent Substitution

A common route involves the nucleophilic aromatic substitution of 4-nitrochlorobenzene with a sulfide source, followed by methylation to give 4-nitrothis compound. This product can then undergo further nucleophilic substitution.

Experimental Protocol for Synthesis of 4-Nitrothis compound: [1]

  • React 4-nitrochlorobenzene with sodium disulfide (Na₂S₂) in a polar protic solvent like methanol at 50-70 °C to form sodium 4-nitrothiophenolate.

  • In a subsequent step, methylate the thiophenolate intermediate using a methylating agent such as methyl chloride at 27-35 °C.

  • A one-pot synthesis is also possible, where after the formation of the thiophenolate, the methylating agent is added to the same reaction vessel.

Quantitative Data for 4-Nitrothis compound Synthesis: [1]

Starting MaterialReagentsOverall Yield (%)
4-Nitrochlorobenzene1. Na₂S₂, 2. CH₃Cl~75

Experimental Protocol for Nucleophilic Substitution of 4-Nitrothis compound: [1]

  • Dissolve 4-nitrothis compound in a suitable solvent.

  • Add a nucleophile, such as sodium methoxide in methanol.

  • Heat the reaction mixture (e.g., at reflux) and monitor its progress.

  • Upon completion, cool the reaction, perform an aqueous work-up, and extract the product.

  • Purify the product by chromatography or recrystallization.

Reaction Mechanism of SNAr:

G Substrate Activated this compound Derivative (e.g., 4-Nitrothis compound) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., CH₃O⁻) Nucleophile->Meisenheimer Product Substitution Product Meisenheimer->Product Loss of Leaving Group G Benzhydrol Benzhydrol Acid 2-(Benzhydrylthio)acetic acid Benzhydrol->Acid Alkylation ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->Acid Amide 2-(Benzhydrylthio)acetamide Acid->Amide Amidation Amidation Amidation Modafinil Modafinil Amide->Modafinil Oxidation Oxidation Oxidation (e.g., H₂O₂) Oxidation->Modafinil

References

An In-depth Technical Guide to the Preparation of Thioanisole from Thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of thioanisole (methyl phenyl sulfide) from thiophenol. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides detailed experimental protocols for key methods. Additionally, it includes diagrams illustrating reaction mechanisms and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound, an organosulfur compound with the chemical formula C₆H₅SCH₃, is a key building block in organic synthesis.[1][2] Its preparation from thiophenol is a fundamental transformation, typically achieved through the methylation of the thiol group. The choice of synthetic method depends on factors such as desired yield, purity, scale, cost, and environmental considerations. This guide explores the most common and effective methods for this conversion.

Synthetic Methodologies

The primary methods for the synthesis of this compound from thiophenol involve the S-methylation of the thiophenol. This is typically accomplished via a nucleophilic substitution reaction where the thiophenolate anion, a potent nucleophile, attacks a methylating agent. The main approaches are:

  • Classical S-alkylation (Williamson-type Synthesis): This widely used method involves the deprotonation of thiophenol with a base to form the thiophenolate anion, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate.[3][4]

  • Green Synthesis with Dimethyl Carbonate (DMC): This method employs a more environmentally benign methylating agent, dimethyl carbonate, often in the presence of a catalyst.[5][6]

  • Phase-Transfer Catalysis (PTC): This technique can be employed to facilitate the reaction between the water-soluble thiophenolate and an organic-soluble methylating agent, enhancing reaction rates and yields.[7]

A comparison of these methodologies is presented in the following sections.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the different synthetic routes to this compound from thiophenol.

Table 1: Classical S-alkylation with Methyl Iodide

ParameterValueReference
Methylating Agent Methyl Iodide (CH₃I)[8]
Base Sodium Hydroxide (NaOH)[8]
Solvent Ethanol (EtOH)[8]
Reactant Ratio (Thiophenol:NaOH:CH₃I) 1 : 1.2 : 1.2[8]
Reaction Temperature Room Temperature (20 °C)[8]
Reaction Time 5 hours[8]
Yield 99%[8]

Table 2: Green Synthesis with Dimethyl Carbonate

ParameterEmbodiment 1Embodiment 2Embodiment 3Reference
Methylating Agent Dimethyl Carbonate (DMC)Dimethyl Carbonate (DMC)Dimethyl Carbonate (DMC)[5]
Catalyst Composite Catalyst¹Composite Catalyst²Composite Catalyst³[5]
Reactant Ratio (Thiophenol:DMC) 1 : 2 (molar)1 : 1.2 (molar)1 : 1.5 (molar)[5]
Reaction Temperature 130 °C150 °C160 °C[5]
Reaction Pressure 6 MPa5 MPa4 MPa[5]
Reaction Time 6 hours5 hours5 hours[5]
Yield 77%85%98%[5]

¹ 65% (mol) NaBr/MgBr₂ and 35% (mol) Mn(NO₃)₂/Fe(NO₃)₃ ² 70% (mol) LiBr/CaBr₂ and 30% (mol) Zn(NO₃)₂/Fe(NO₃)₃ ³ 85% (mol) NaBr/MgBr₂ and 15% (mol) Mn(NO₃)₂/Fe(NO₃)₃

Experimental Protocols

Protocol 1: Classical S-alkylation with Methyl Iodide

This protocol is based on a high-yield synthesis of this compound.[8]

Materials:

  • Thiophenol (9.1 mmol)

  • Sodium Hydroxide (11 mmol)

  • Methyl Iodide (11 mmol)

  • Ethanol (1 mL)

  • Water (10 mL)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Hexane

Procedure:

  • To a solution of sodium hydroxide (11 mmol) in ethanol (1 mL), add thiophenol (9.1 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Add methyl iodide (11 mmol) dropwise to the reaction mixture.

  • Continue stirring for 5 hours at room temperature.

  • Quench the reaction with water (10 mL).

  • Extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Combine the organic fractions and dry over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 100% hexane as the eluent to afford this compound.

Expected Outcome: A colorless oil with a yield of approximately 99%.[8]

Protocol 2: Green Synthesis with Dimethyl Carbonate

This protocol is adapted from a patented method demonstrating a high-yield, environmentally conscious approach.[5]

Materials:

  • Thiophenol

  • Dimethyl Carbonate

  • Composite Catalyst (e.g., 85% NaBr/MgBr₂ and 15% Mn(NO₃)₂/Fe(NO₃)₃ by mole percent)

  • Nitrogen gas

Procedure:

  • In a high-pressure autoclave, add thiophenol and dimethyl carbonate in a molar ratio of 1:1.5.

  • Add the composite catalyst, with its mass being 0.6% of the mass of thiophenol.

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the reactor to 4 MPa with nitrogen.

  • Set the stirring speed to 150 r/min and heat the reaction mixture to 160 °C.

  • Maintain these conditions for 5 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the pressure.

  • The reaction mixture can be purified by distillation to obtain this compound.

Expected Outcome: A conversion of thiophenol of 100% and a this compound yield of 98%.[5]

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the S_N2 reaction mechanism for the synthesis of this compound from thiophenol using a methyl halide.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Thiophenol C₆H₅SH Thiophenolate C₆H₅S⁻ Thiophenol->Thiophenolate + B⁻ Base B⁻ Conjugate_Acid BH Base->Conjugate_Acid + H⁺ Thiophenolate_ion C₆H₅S⁻ Transition_State [C₆H₅S···CH₃···X]⁻ Thiophenolate_ion->Transition_State Methyl_Halide CH₃-X Methyl_Halide->Transition_State This compound C₆H₅SCH₃ Transition_State->this compound Halide_ion X⁻ Transition_State->Halide_ion

Caption: S_N2 mechanism for this compound synthesis.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and purification of this compound.

experimental_workflow start Start reactants Combine Thiophenol, Base/Catalyst, and Solvent start->reactants methylation Add Methylating Agent reactants->methylation reaction Reaction under Controlled Conditions (Temperature, Time) methylation->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Dry Organic Phase workup->drying purification Purification (Distillation or Chromatography) drying->purification analysis Characterization (NMR, GC-MS) purification->analysis end End analysis->end

Caption: General experimental workflow for this compound synthesis.

Decision-Making Diagram for Method Selection

This diagram provides a logical approach for selecting the most appropriate synthetic method based on key criteria.

decision_tree start Select Synthesis Method q1 Primary Concern? start->q1 high_yield High Yield & Simplicity q1->high_yield Yield green_chem Green Chemistry & Safety q1->green_chem Environment phase_issue Biphasic System? q1->phase_issue Phase Insolubility williamson Williamson Synthesis (Methyl Iodide) high_yield->williamson dmc_synth Dimethyl Carbonate Synthesis green_chem->dmc_synth ptc Phase-Transfer Catalysis phase_issue->ptc

Caption: Decision tree for selecting a this compound synthesis method.

Conclusion

The preparation of this compound from thiophenol can be achieved through several effective methods. The classical Williamson-type synthesis using methyl iodide offers high yields and straightforward execution. For applications where environmental impact and safety are paramount, the use of dimethyl carbonate presents a greener alternative, capable of achieving excellent yields under optimized conditions. The choice of the most suitable method will be guided by the specific requirements of the research or development project, including scale, cost, safety, and environmental regulations. This guide provides the necessary technical details to enable researchers and professionals to make informed decisions and successfully synthesize this compound for their applications.

References

Thioanisole safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thioanisole: Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 100-68-5). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical and Physical Properties

This compound, also known as methyl phenyl sulfide, is a colorless to light yellow liquid with a strong, unpleasant, stench-like odor.[1][2][3] It is an aryl sulfide, where a methyl group is attached to a benzene ring through a sulfur atom.[2] It is stable under normal conditions and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a flavoring agent.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H8S[1][2][4][5][6][7]
Molecular Weight124.21 g/mol [2][4][6]
AppearanceColorless to light yellow liquid[1][3]
OdorUnpleasant, stench[1][2][6][8]
Melting Point-15 °C (5 °F)[1][3][6]
Boiling Point188 °C (370.4 °F)[1][3][6]
Density1.057 - 1.058 g/mL at 20-25 °C[1][3]
Flash Point73 °C (163.4 °F)[1]
SolubilityInsoluble in water; soluble in alcohol and ether.[1][4][9]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[10] It is a combustible liquid and harmful if swallowed.[1][11] It can cause skin and serious eye irritation, and may cause an allergic skin reaction.[1][12] Inhalation may cause respiratory irritation, drowsiness, and dizziness.[6][10]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects

Source:[1][6][12][13]

Toxicological Data

Toxicological studies indicate that this compound is harmful. The primary routes of exposure are ingestion, inhalation, and skin contact.

Table 3: Acute Toxicity Data for this compound

RouteSpeciesValue
Oral (LD50)Rat891 mg/kg
Intravenous (LD50)Mouse56 mg/kg

Source:[8][10][11][13]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

General Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5][10][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles or a face shield, and a lab coat.[1][6][10][14] Do not wear contact lenses.[10]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.[1][5][6] Use non-sparking tools.[8][10][14]

  • Static Discharge: Take precautionary measures against static discharge.[11][15][16] Earth all lines and equipment.[10]

  • Hygiene: Avoid eating, drinking, or smoking in the handling area.[8][10][14] Wash hands thoroughly after handling.[6][8][10] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[10]

  • Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][5][10][14] Store away from incompatible materials such as strong oxidizing agents.[5][10]

Emergency Procedures

First-Aid Measures:

  • Ingestion: If swallowed, rinse mouth with water.[6][12] Do NOT induce vomiting.[6][8][12] Seek immediate medical attention.[8][12]

  • Inhalation: Move the person to fresh air.[1][8][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][8] Seek medical attention.[1][8][12]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush skin with plenty of water and soap for at least 15 minutes.[1][8][10] Seek medical attention if irritation persists.[1][8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8][10][12] Remove contact lenses if present and easy to do.[8][12] Seek immediate medical attention.[8][12]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[8][10][14] A water spray can be used to cool fire-exposed containers.[1][6][10]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[12]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1][10] Hazardous combustion products include carbon oxides (CO, CO2) and sulfur oxides.[1][6][8][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5][8][10][14]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel from the area.[8][14] Remove all sources of ignition.[5][6][10][14] Ensure adequate ventilation.[6][8] Wear appropriate PPE.[6][10][14]

  • Environmental Precautions: Prevent the spill from entering drains or waterways.[6][10]

  • Containment and Cleanup: For small spills, absorb with an inert material such as vermiculite, sand, or earth.[5][10] For large spills, dike the area to contain the spill.[8] Collect the absorbed material and spilled liquid into a labeled container for disposal using spark-proof tools.[8][10][14]

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows for handling this compound.

Thioanisole_Spill_Response cluster_spill This compound Spill Occurs Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Ignition Eliminate All Ignition Sources PPE->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill with Inert Absorbent Material Ventilate->Contain Collect Collect Waste into Sealed, Labeled Container (Use Spark-Proof Tools) Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for handling a this compound spill.

Thioanisole_Lab_Safety cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste RiskAssessment Conduct Risk Assessment ReviewSDS Review Safety Data Sheet (SDS) RiskAssessment->ReviewSDS LocateSafety Locate Safety Equipment (Eyewash, Shower, Fire Extinguisher) ReviewSDS->LocateSafety UseHood Work in a Fume Hood LocateSafety->UseHood WearPPE Wear Required PPE UseHood->WearPPE NoIgnition Avoid Ignition Sources WearPPE->NoIgnition Ground Ground Equipment NoIgnition->Ground StoreProperly Store in a Cool, Dry, Ventilated Area Ground->StoreProperly KeepSealed Keep Container Tightly Sealed StoreProperly->KeepSealed Waste Dispose of Waste Properly KeepSealed->Waste

Caption: General laboratory safety precautions for this compound.

References

Thioanisole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Properties of Thioanisole

Overview

This compound, also known by its IUPAC name methylsulfanylbenzene, is an organosulfur compound and the simplest alkyl-aryl thioether.[1] It serves as a crucial building block and reagent in organic synthesis. This document provides a detailed summary of its molecular formula and weight, along with the standard methodologies employed for their experimental determination, tailored for researchers and professionals in drug development and chemical sciences.

Core Molecular Data

The fundamental molecular properties of this compound are well-established. Quantitative data from various chemical databases are summarized below for clarity and reference.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈SPubChem[2], Santa Cruz Biotechnology[3]
CH₃SC₆H₅Wikipedia[1]
Molecular Weight 124.21 g/mol PubChem[2]
124.20 g/mol Santa Cruz Biotechnology[3], TCI America[4]
IUPAC Name methylsulfanylbenzenePubChem[2], Fisher Scientific[5]
CAS Number 100-68-5Santa Cruz Biotechnology[3], TCI America[4]
Synonyms Methyl phenyl sulfide, Thioanisol, MethylthiobenzenePubChem[2], Fisher Scientific[5]

Experimental Determination Protocols

The molecular weight and formula of a compound like this compound are typically confirmed using a combination of mass spectrometry and elemental analysis.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a primary technique for measuring the molecular weight of a compound with high precision.

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to ascertain the monoisotopic mass.

  • Methodology:

    • Sample Preparation: A dilute solution of high-purity (≥99%) this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

    • Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for a volatile, stable molecule like this compound. The high-energy electrons bombard the sample, causing it to lose an electron and form a positively charged molecular ion (M⁺•).

    • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio.

    • Detection: The detector records the abundance of ions at each m/z value. The peak with the highest m/z value typically corresponds to the molecular ion. For this compound, this peak would be observed at an m/z value corresponding to the mass of the most abundant isotopes (¹²C₇¹H₈³²S), which is approximately 124.

Elemental Analysis for Formula Confirmation

Elemental analysis provides the percentage composition of elements (C, H, S) in the compound, which is used to confirm the empirical and molecular formula.

  • Objective: To quantitatively determine the percentage of carbon, hydrogen, and sulfur in a pure sample of this compound.

  • Methodology:

    • Sample Preparation: A precisely weighed sample of pure this compound is used.

    • Combustion: The sample is combusted in a furnace at high temperatures (typically >900°C) in a stream of pure oxygen.

    • Product Separation: The combustion products—carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂)—are passed through a series of columns that separate them.

    • Quantification: The amounts of CO₂, H₂O, and SO₂ are measured using detectors (e.g., thermal conductivity or infrared detectors).

    • Calculation: The mass percentages of C, H, and S in the original sample are calculated from the masses of their respective oxides. The results are then compared to the theoretical percentages calculated from the molecular formula (C₇H₈S):

      • Theoretical %C = (7 * 12.011) / 124.21 * 100% ≈ 67.69%

      • Theoretical %H = (8 * 1.008) / 124.21 * 100% ≈ 6.49%

      • Theoretical %S = (1 * 32.07) / 124.21 * 100% ≈ 25.82%

Visualization of Workflow

The logical flow for the characterization of a known chemical standard like this compound is depicted below. This process ensures the identity and purity of the compound through systematic analytical steps.

G start Obtain this compound Sample (Purity ≥99%) ms_prep Prepare Sample for Mass Spectrometry start->ms_prep ea_prep Prepare Sample for Elemental Analysis start->ea_prep ms_run Perform Mass Spectrometry (EI-MS) ms_prep->ms_run ea_run Perform Combustion Analysis ea_prep->ea_run ms_data Analyze MS Data (Molecular Ion Peak at m/z ≈ 124) ms_run->ms_data ea_data Analyze Elemental Data (%C, %H, %S) ea_run->ea_data compare Compare Experimental Data with Theoretical Values ms_data->compare ea_data->compare end Confirm Molecular Formula (C₇H₈S) & Molecular Weight (124.21) compare->end

Caption: Workflow for the experimental confirmation of this compound's molecular properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thioanisole (Methyl Phenyl Sulfide)

This guide provides a comprehensive overview of this compound, also known as Methyl Phenyl Sulfide. It covers its nomenclature, physicochemical properties, synthesis protocols, key chemical reactions, and significant applications in research and industry.

Nomenclature and Identification

This compound is an organosulfur compound and the simplest alkyl-aryl thioether.[1] It is structurally analogous to anisole, with the ether oxygen replaced by a sulfur atom.[1] The compound is identified by numerous synonyms and registry numbers across various chemical databases.

Table 1: Alternate Names and Identifiers for this compound

TypeIdentifierReference
Preferred IUPAC Name (Methylsulfanyl)benzene[1][2]
Common Name This compound[2][3]
Systematic Name Methyl Phenyl Sulfide[2][4]
CAS Registry Number 100-68-5[2][4][5]
EC Number 202-878-2[1][6]
UNII BB4K737YF4[1]
PubChem CID 7520[1][2]
Synonyms (Methylthio)benzene[2][5][7]
Benzene, (methylthio)-[2][5]
Phenyl Methyl Sulfide[1][2]
Thioanisol[2][7]
Phenylthiomethane[2][7]
1-Phenyl-1-thiaethane[2][8]
Methyl Phenyl Thioether[2][7]
Methylsulfanylbenzene[2][9]

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a strong, unpleasant odor.[3][10] It is insoluble in water but soluble in many organic solvents, including ethanol, ether, and benzene.[10][11]

Table 2: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₇H₈S[2][4]
Molar Mass 124.20 g/mol [1][4]
Appearance Colorless to pale yellow liquid[3][10]
Density 1.057 g/mL at 20 °C[3]
Melting Point -15 °C[1][2][3]
Boiling Point 188 °C[1][3]
Flash Point 73 °C (163.4 °F) - closed cup
Refractive Index (n20/D) 1.587[3]
LogP 2.74[2]
CAS Number 100-68-5[2][4][5]

Synthesis and Experimental Protocols

This compound can be prepared via several methods, most commonly through the methylation of thiophenol.[1] Alternative alkylating agents and reaction conditions have also been explored to optimize yield and process safety.

Protocol: Synthesis via Methylation of Thiophenol with Methyl Iodide

This method is a standard laboratory procedure for synthesizing thioethers from thiols.

Principle: The acidic thiol proton of thiophenol is removed by a base (e.g., NaOH) to form the thiophenolate anion, a potent nucleophile. This anion then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the thioether.[12]

Methodology: [13]

  • Base Preparation: Dissolve sodium hydroxide (11 mmol) in ethanol (1 mL) in a suitable reaction flask.

  • Thiophenolate Formation: Add thiophenol (9.1 mmol) to the ethanolic NaOH solution. Stir the mixture for 5 minutes at room temperature.

  • Alkylation: Add methyl iodide (11 mmol) dropwise to the reaction mixture. Continue stirring for 5 hours at room temperature.

  • Workup: Quench the reaction by adding deionized water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue by column chromatography on silica gel, using 100% hexane as the eluent, to yield pure this compound (Reported Yield: 99%).[13]

G cluster_workflow Workflow: Synthesis of this compound A 1. Dissolve NaOH in Ethanol B 2. Add Thiophenol to form Sodium Thiophenolate A->B Creates basic solution C 3. Add Methyl Iodide (Dropwise) B->C Forms nucleophile D 4. Stir for 5 hours at Room Temperature C->D SN2 Reaction E 5. Quench with Water D->E Stops reaction F 6. Extract with Ethyl Acetate E->F G 7. Dry & Concentrate Organic Phases F->G H 8. Purify via Column Chromatography G->H I Pure this compound H->I

Caption: General workflow for the laboratory synthesis of this compound.
Alternative Synthesis Methods

  • Using Dimethyl Sulfate or Dimethyl Carbonate: These reagents can be used as alternative methylating agents in place of methyl iodide.[14]

  • Gas-Phase Catalytic Reaction: Phenyl mercaptan can be reacted with methanol or dimethyl ether in the gaseous phase over a catalyst (e.g., alumina) at high temperatures (200–500 °C) to produce this compound.[15]

  • Supercritical Conditions: A method using sodium thiophenate and methyl chloride under supercritical conditions has been developed, reporting high yields (≥98.1%).[14]

Key Chemical Reactions

The sulfur atom in this compound is the primary site of reactivity, allowing for oxidation and other transformations. The methyl group can also be deprotonated to form a useful nucleophile.

Oxidation to Sulfoxide and Sulfone

This compound can be selectively oxidized to methyl phenyl sulfoxide and further to methyl phenyl sulfone. This transformation is crucial for both synthetic applications and for titrating oxidizing agents.[1][16]

Reaction Pathway:

  • This compound to Sulfoxide: Oxidation with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium metaperiodate (NaIO₄) yields methyl phenyl sulfoxide.[17][18]

  • Sulfoxide to Sulfone: Further oxidation of the sulfoxide with a stronger or excess oxidizing agent yields methyl phenyl sulfone.[1]

G cluster_oxidation Oxidation Pathway of this compound This compound This compound (Methyl Phenyl Sulfide) Sulfoxide Methyl Phenyl Sulfoxide This compound->Sulfoxide + 1 eq. Oxidant (e.g., H₂O₂) Sulfone Methyl Phenyl Sulfone Sulfoxide->Sulfone + Oxidant

Caption: Stepwise oxidation of this compound to its corresponding sulfoxide and sulfone.
Deprotonation and Alkylation

The methyl protons of this compound can be abstracted by strong bases like alkyllithium reagents (e.g., n-BuLi). This generates a potent nucleophile, C₆H₅SCH₂Li, which can be used in subsequent alkylation reactions to form more complex thioether structures.[1]

Applications in Research and Drug Development

This compound's unique chemical properties make it a valuable reagent and intermediate in several scientific fields.

  • Peptide Synthesis: this compound is widely used as a "scavenger" during the acid-mediated global deprotection of peptide side chains, particularly in solid-phase peptide synthesis (SPPS).[10][19] It effectively traps carbocations and other electrophilic species released during the cleavage of protecting groups like Boc and Fmoc, thereby preventing unwanted side reactions with sensitive amino acid residues such as tryptophan and methionine.[10][19][20]

G cluster_scavenger Role of this compound in Peptide Deprotection ProtectedPeptide Protected Peptide on Resin Deprotection Deprotection & Cleavage ProtectedPeptide->Deprotection StrongAcid Strong Acid (e.g., TFA) StrongAcid->Deprotection Carbocations Reactive Carbocations (Side-Products) Deprotection->Carbocations DeprotectedPeptide Desired Deprotected Peptide Deprotection->DeprotectedPeptide SideReactions Side Reactions (Alkylation of Trp, Met) Carbocations->SideReactions Trapped Trapped Species Carbocations->Trapped This compound This compound (Scavenger) This compound->Trapped Traps

Caption: this compound as a scavenger to prevent side reactions during peptide synthesis.
  • Pharmaceutical and Agrochemical Intermediate: It serves as a key building block in the synthesis of various sulfur-containing molecules for pharmaceuticals and agrochemicals (e.g., pesticides, fungicides).[3][11]

  • Flavor and Fragrance: this compound is used as a flavoring agent in food and as an additive in fragrances to impart specific notes.[7][10][11]

  • Organic Synthesis: Beyond its role in peptide chemistry, it is a versatile reagent for creating sulfoxides, sulfones, and other organosulfur compounds.[11][16]

  • Material Science: It is used in the manufacturing of specialty polymers, contributing to improved thermal and chemical stability.[11]

References

Methodological & Application

The Role of Thioanisole as a Scavenger in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the solid support and the concurrent removal of side-chain protecting groups is a critical step that significantly impacts the purity and yield of the final product. During this process, highly reactive carbocations are generated from the acid-labile protecting groups, which can lead to undesired side reactions with nucleophilic amino acid residues such as tryptophan, methionine, and cysteine.[1][2] To mitigate these deleterious modifications, scavenger molecules are incorporated into the cleavage cocktail. Thioanisole, an aromatic sulfide, is a widely utilized scavenger that effectively traps these reactive electrophiles, thereby preserving the integrity of the synthetic peptide.[3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a scavenger in peptide synthesis.

Mechanism of Action

During the acidic cleavage step, typically mediated by trifluoroacetic acid (TFA), protecting groups like tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are removed, generating stable carbocations. This compound acts as a nucleophile, reacting with these carbocations to form stable sulfonium salts.[4] This prevents the carbocations from alkylating sensitive residues within the peptide sequence.

Scavenging_Mechanism Protecting_Group Protecting Group (e.g., t-Butyl) Carbocation Reactive Carbocation (e.g., t-Butyl cation) Protecting_Group->Carbocation TFA Sulfonium_Salt Stable Sulfonium Salt Carbocation->Sulfonium_Salt Reaction with this compound Alkylated_Peptide Alkylated Side-Product Carbocation->Alkylated_Peptide Side Reaction (Alkylation) This compound This compound This compound->Sulfonium_Salt Peptide_Residue Nucleophilic Peptide Residue (e.g., Trp, Met, Cys) Peptide_Residue->Alkylated_Peptide

Caption: Mechanism of this compound as a Scavenger.

Applications of this compound in Peptide Synthesis

This compound is a versatile scavenger recommended for the cleavage of peptides containing various protecting groups.[3] Its primary applications include:

  • Preventing Alkylation of Tryptophan: Tryptophan is highly susceptible to alkylation by carbocations. This compound effectively scavenges these electrophiles, preventing the modification of the indole side chain. However, it should be noted that under strongly acidic conditions (e.g., HF or TFMSA), this compound itself can cause alkylation of tryptophan and methionine.[5][6]

  • Protecting Methionine from Oxidation: this compound can help prevent the oxidation of the methionine thioether side chain during cleavage.[3]

  • Minimizing S-tert-butylation of Cysteine: During the removal of tert-butyl-based protecting groups, the liberated t-butyl cations can react with the free thiol of cysteine, leading to the formation of S-tert-butylated byproducts. The inclusion of this compound in the cleavage cocktail significantly reduces this side reaction.[7]

  • Aiding in the Deprotection of Arginine: this compound can accelerate the removal of protecting groups from arginine, such as Pmc and Mtr.[2]

Quantitative Data: Efficacy of this compound in Reducing Cysteine S-t-butylation

The following table summarizes data from a study investigating the effectiveness of different scavengers in reducing the S-tert-butylation of a C-terminal cysteine residue during TFA-mediated cleavage.[7]

Scavenger Combination in Cleavage Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5)Percentage of S-t-butylation (%)[7]
No additional scavenger15.4
This compound 9.0
Dimethyl Sulfide (DMS)10.3
Dithiothreitol (DTT)11.5

Data adapted from a study on the cleavage of ³﹐¹⁴Cys(Trt)-linear somatostatin-O-2-CT resin.[7]

Experimental Protocols

Below are detailed protocols for the use of this compound in cleavage cocktails for both Fmoc and Boc solid-phase peptide synthesis.

Protocol 1: Standard TFA Cleavage for Fmoc SPPS ("Reagent K")

This protocol is a widely used cleavage cocktail, often referred to as "Reagent K," which is effective for a broad range of peptides.[1]

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • This compound

  • 1,2-Ethanedithiol (EDT)

  • Water (H₂O)

  • Cold diethyl ether

  • Centrifuge

Cleavage Cocktail Composition (Reagent K): [1]

ReagentVolume PercentagePurpose
Trifluoroacetic acid (TFA)82.5%Cleavage from resin and removal of protecting groups
Phenol5%Scavenger
Water5%Scavenger, aids in Trp protection
This compound5%Scavenger, aids in Arg deprotection
1,2-Ethanedithiol (EDT)2.5%Cation scavenger, reducing agent

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Freshly prepare the cleavage cocktail by carefully mixing the components in the specified ratios. For every 100 mg of resin, use approximately 1-2 mL of the cleavage cocktail.[8]

  • Add the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[8]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with TMSBr for Peptides with Acid-Resistant Protecting Groups

This protocol is suitable for peptides with protecting groups that are difficult to remove with TFA alone, such as Arg(Mtr).[9]

Materials:

  • Peptide-resin (dried)

  • Trimethylsilyl bromide (TMSBr)

  • This compound

  • 1,2-Ethanedithiol (EDT)

  • m-Cresol

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Nitrogen gas

Procedure:

  • Cool a solution of EDT (0.50 ml), m-cresol (0.1 ml), and this compound (1.17 ml) in TFA (7.5 ml) to 0°C.

  • Add TMSBr (1.32 ml) to the cooled solution.

  • Add the peptide resin (200 mg) to the cleavage cocktail and allow the mixture to stand for 15 minutes under a blanket of nitrogen at 0°C.

  • Filter the resin under reduced pressure and wash twice with clean TFA.

  • Combine the filtrates and precipitate the peptide by adding a 10-fold volume of cold ether.

  • Isolate the peptide by centrifugation and decantation, followed by washing with cold ether.

  • Dry the peptide pellet.

Protocol 3: "Low-High" TFMSA Cleavage for Boc SPPS

This two-step procedure is designed to minimize side reactions by first using a low concentration of trifluoromethanesulfonic acid (TFMSA) to remove more labile protecting groups, followed by a higher concentration for complete cleavage.[5]

Materials:

  • Peptide-resin (dried)

  • m-Cresol

  • Dimethyl sulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • Trifluoromethanesulfonic acid (TFMSA)

  • This compound

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

Procedure: [5]

Low Cleavage Step:

  • Place the peptide resin (250 mg) in a round-bottom flask and cool to 0-5°C in an ice bath.

  • Add 250 µL of m-cresol, 750 µL of DMS, and 1.25 mL of TFA.

  • Add 250 µL of TFMSA dropwise with stirring, maintaining the temperature between 0°C and 5°C.

  • Allow the reaction to proceed for 3 hours at 0-5°C.

  • Filter the resin and wash with several volumes of diethyl ether.

  • Dry the resin under high vacuum for at least 4 hours.

High Cleavage Step:

  • Place the dried resin from the low cleavage step in a round-bottom flask.

  • Add 250 µL of this compound and 75 µL of EDT and stir for 5-10 minutes.

  • Cool the mixture to 0-5°C in an ice bath and add 2.5 mL of TFA.

  • Mix for 5-10 minutes, then add 250 µL of TFMSA dropwise.

  • Remove the flask from the ice bath and allow it to react at room temperature for 30 minutes for PAM resins or 90-120 minutes for MBHA resins.

  • Filter the resin and wash twice with TFA.

  • Combine the filtrates and precipitate the peptide with a 10-fold volume of cold ether.

  • Isolate and dry the peptide.

Experimental Workflow

The following diagram illustrates a general workflow for the cleavage and deprotection of a peptide from the solid support using a this compound-containing cocktail.

Cleavage_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_isolation Isolation Dry_Resin Dry Peptide-Resin Add_Cocktail Add Cocktail to Resin Dry_Resin->Add_Cocktail Prepare_Cocktail Prepare Cleavage Cocktail (containing this compound) Prepare_Cocktail->Add_Cocktail Incubate Incubate (Room Temperature, 2-4h) Add_Cocktail->Incubate Filter_Resin Filter and Collect Filtrate Incubate->Filter_Resin Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter_Resin->Precipitate Centrifuge_Wash Centrifuge and Wash Pellet Precipitate->Centrifuge_Wash Dry_Peptide Dry Purified Peptide Centrifuge_Wash->Dry_Peptide

References

Application Notes and Protocols: The Role of Thioanisole in TFA-Mediated Cleavage of Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetic acid (TFA) is a cornerstone reagent in peptide chemistry, particularly for the cleavage of acid-labile protecting groups from synthetic peptides. However, the carbocations generated during this process can lead to undesired side reactions, compromising the purity and yield of the final product. Thioanisole is a widely employed scavenger in TFA cleavage cocktails to mitigate these side reactions. These application notes provide a detailed overview of the use of this compound in TFA-mediated deprotection, including its mechanism of action, common applications, and detailed experimental protocols.

Mechanism of Action: The Role of this compound as a Scavenger

During the acidic cleavage of protecting groups such as tert-butyl (tBu), benzyl (Bzl), and tosyl (Tos), highly reactive carbocations are formed.[1] These electrophilic species can subsequently modify sensitive amino acid residues within the peptide sequence, including tryptophan, methionine, cysteine, and tyrosine, leading to byproducts that are often difficult to separate from the desired peptide.[1][2]

This compound acts as a potent carbocation scavenger. Its sulfur atom provides a nucleophilic center that effectively traps these reactive intermediates, preventing them from reacting with the peptide.[3] For the deprotection of O-benzyltyrosine, the mechanism has been described as a "push-pull" system where TFA facilitates the cleavage and this compound traps the resulting benzyl cation.[4] Furthermore, this compound can help to prevent the oxidation of methionine residues during the cleavage process.[3]

Visualizing the Scavenging Mechanism

cluster_cleavage TFA-Mediated Cleavage cluster_scavenging Scavenging by this compound cluster_side_reaction Potential Side Reaction (Without Scavenger) Protected_Peptide Protected Peptide (e.g., Peptide-Prot) Carbocation Carbocation (Prot⁺) Protected_Peptide->Carbocation Cleavage Deprotected_Peptide Deprotected Peptide Protected_Peptide->Deprotected_Peptide TFA TFA (H⁺) TFA->Protected_Peptide This compound This compound Carbocation->this compound Trapping Sensitive_Residue Sensitive Residue (e.g., Trp, Met) Carbocation->Sensitive_Residue Alkylation Trapped_Carbocation Alkylated this compound (this compound-Prot) This compound->Trapped_Carbocation Modified_Peptide Modified Peptide (Alkylated Side Product) Sensitive_Residue->Modified_Peptide

Caption: Mechanism of this compound as a Scavenger in TFA Cleavage.

Common Protecting Groups Cleaved in the Presence of this compound

This compound is recommended as a scavenger during the cleavage of several common protecting groups in peptide synthesis.[3] These include:

  • Benzyloxycarbonyl (Z)

  • Tosyl (Tos) [3][5][6]

  • 2-chlorobenzyloxycarbonyl (Cl-Z)

  • Mesitylene-2-sulfonyl (Mts) [3]

  • 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) [3][5]

  • tert-Butyl (tBu) based groups: While TFA is the primary cleaving agent, this compound is crucial for scavenging the resulting t-butyl cations.[7]

Quantitative Data: Efficacy of this compound in Mitigating Side Reactions

A significant side reaction during the cleavage of peptides containing cysteine and tert-butyl protected residues is the S-tert-butylation of the cysteine thiol. The addition of this compound to the cleavage cocktail has been shown to reduce this side product.

Cleavage Cocktail Composition (TFA/Scavengers)Relative Percentage of Total S-tbutylationReference
TFA/TIS/H₂O (95:2.5:2.5)~15-32% (Varies with conditions)[7]
TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10)9.0%[7]
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)9-10%[7]

TIS: Triisopropylsilane, DMS: Dimethyl sulfide, DTT: Dithiothreitol

Experimental Protocols

General Workflow for TFA Cleavage

The following diagram outlines a typical workflow for the cleavage of a peptide from the solid support and concurrent side-chain deprotection using a TFA cocktail containing this compound.

Start Start Wash_Resin Wash Peptide-Resin (e.g., with DCM, MeOH) Start->Wash_Resin Dry_Resin Dry Peptide-Resin (under vacuum) Wash_Resin->Dry_Resin Prepare_Cocktail Prepare Cleavage Cocktail (TFA, this compound, etc.) Dry_Resin->Prepare_Cocktail Cleavage_Reaction Add Cocktail to Resin and React (e.g., 2-4 hours) Dry_Resin->Cleavage_Reaction Prepare_Cocktail->Cleavage_Reaction Filter_Resin Filter to Separate Resin Cleavage_Reaction->Filter_Resin Precipitate_Peptide Precipitate Crude Peptide (e.g., with cold ether) Filter_Resin->Precipitate_Peptide Isolate_Peptide Isolate Peptide (Centrifugation/Filtration) Precipitate_Peptide->Isolate_Peptide Wash_Peptide Wash Peptide (with cold ether) Isolate_Peptide->Wash_Peptide Dry_Peptide Dry Crude Peptide Wash_Peptide->Dry_Peptide Purify_Peptide Purify Peptide (e.g., HPLC) Dry_Peptide->Purify_Peptide End End Purify_Peptide->End

Caption: General Experimental Workflow for TFA Cleavage and Deprotection.

Protocol 1: Standard "Reagent R" Cleavage Cocktail

"Reagent R" is particularly effective for cleaving and deprotecting peptides containing arginine residues protected with sulfonyl groups.[8][9][10]

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • This compound

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Cold diethyl ether

  • Reaction vessel

  • Filtration apparatus

  • Centrifuge

Procedure:

  • Prepare Reagent R: Combine the following reagents in a fume hood, ensuring to use immediately:

    • TFA: 90% (v/v)

    • This compound: 5% (v/v)[8]

    • 1,2-Ethanedithiol (EDT): 3% (v/v)[8]

    • Anisole: 2% (v/v)[8]

  • Resin Swelling and Cleavage:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add Reagent R to the resin (approximately 10 mL per gram of resin).[8]

    • Allow the mixture to stand at room temperature for 2-4 hours. For peptides with multiple arginine residues, the deprotection time may need to be extended.[8]

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture.

    • Wash the resin twice with a small volume of fresh Reagent R.[8]

    • Combine the filtrates and add to a larger volume of cold diethyl ether to precipitate the crude peptide.[8]

    • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: "Reagent K" for Complex Peptides

"Reagent K" is designed to be maximally efficient in suppressing a wide variety of side reactions, especially for complex peptides containing sensitive residues.[1][9][10]

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Water

  • This compound

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

Procedure:

  • Prepare Reagent K: In a fume hood, combine the following:

    • TFA: 82.5% (v/v)[1]

    • Phenol: 5% (w/v)[1]

    • Water: 5% (v/v)[1]

    • This compound: 5% (v/v)[1]

    • 1,2-Ethanedithiol (EDT): 2.5% (v/v)[1]

  • Cleavage and Deprotection:

    • Add Reagent K to the dried peptide-resin.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Work-up:

    • Follow the peptide isolation steps as described in Protocol 1 (steps 3a-3e).

Protocol 3: Two-Step Cleavage for Mitigation of Cysteine S-tButylation

This protocol is optimized to reduce the formation of S-tert-butylated cysteine side products.[7]

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • This compound

  • Dimethyl sulfide (DMS)

  • 1% Dithiothreitol (DTT) in TFA

  • Cold diethyl ether

Procedure:

  • Step 1: Initial Deprotection

    • Prepare the initial cleavage cocktail: TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10).[7]

    • Treat the peptide-resin with this mixture for 30 minutes.[7]

  • Step 2: Final Cleavage

    • Add additional TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.[7]

    • Continue the reaction for an additional 150 minutes.[7]

  • Work-up:

    • Isolate the peptide as described in Protocol 1.

Potential Issues and Considerations

  • Alkylation by this compound: While an effective scavenger, this compound itself can cause alkylation of sensitive residues like tryptophan and methionine, particularly when used with very strong acids such as HF or TFMSA.[2][3]

  • Odor: this compound has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. For applications where odor is a significant concern, alternative "low odor" cocktails using scavengers like dithiothreitol (DTT) or triisopropylsilane (TIS) may be considered.[2][11]

  • Peptide-Specific Optimization: The optimal cleavage cocktail and reaction time can be sequence-dependent. It is often advisable to perform a small-scale trial cleavage on a small amount of the peptide-resin to determine the ideal conditions.[12]

Conclusion

This compound is a valuable and versatile scavenger for TFA-mediated cleavage of protecting groups in peptide synthesis. Its ability to efficiently trap carbocations significantly reduces side reactions, leading to higher purity and yields of the target peptide. By understanding its mechanism and utilizing optimized protocols such as Reagent R, Reagent K, or specialized two-step procedures, researchers can effectively synthesize complex peptides while minimizing the formation of undesirable byproducts. Careful consideration of the peptide sequence and the potential for side reactions associated with this compound itself will ensure its successful application.

References

Application Notes and Protocols: Thioanisole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Thioanisole (methyl phenyl sulfide) is a versatile organosulfur compound widely utilized as a building block and reagent in modern organic synthesis. Its utility stems from the reactivity of the thioether moiety, the adjacent methyl group, and the aromatic ring. This compound serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and complex molecular architectures. These notes detail key applications, including catalytic oxidation, α-functionalization via the Pummerer rearrangement, C-H activation/annulation strategies for heterocycle synthesis, and its use in the development of potent herbicides.

Application Note 1: Selective Catalytic Oxidation of this compound

Introduction: The oxidation of this compound is a fundamental transformation that yields methyl phenyl sulfoxide and methyl phenyl sulfone. These oxidized products are valuable intermediates in drug development and asymmetric synthesis.[1] The reaction's outcome can be finely controlled through the choice of catalyst and oxidant, allowing for selective synthesis of either the sulfoxide or the sulfone.

Key Applications:

  • Synthesis of Chiral Sulfoxides: Enantiomerically enriched sulfoxides are crucial building blocks in asymmetric synthesis.

  • Precursors to Sulfones: Methyl phenyl sulfone derivatives are present in various biologically active molecules.

  • Mechanistic Studies: The oxidation of this compound is often used as a model reaction to evaluate the efficacy of new catalytic systems.

Data Presentation: Comparison of Catalytic Systems

The selective oxidation of this compound has been explored using various catalysts and oxidants. The following table summarizes the performance of different systems, highlighting conversion rates and product selectivity.

Catalyst SystemOxidantTemp (°C)Time (h)This compound Conversion (%)Sulfoxide Selectivity (%)Sulfone Selectivity (%)Reference
No Catalyst30% H₂O₂501212.1>99<1[1]
Copper Tungstate (CuWO₄)30% H₂O₂5012~85~75~25[1][2]
Nickel Tungstate (NiWO₄)30% H₂O₂5012~65~78~22[1][2]
Zinc Tungstate (ZnWO₄)30% H₂O₂5012~55~80~20[1][2]
Zr-MOF-808H₂O₂250.0897--[3]
Mix-MOF-808(NO₂)H₂O₂250.0891LowHigh (Implied)[3]

Note: Data is compiled and interpreted from graphical representations and textual descriptions in the cited sources.[1][2][3] Selectivity for MOF catalysts refers to primary product where specified.

Experimental Protocol: Zr-MOF-808 Catalyzed Oxidation

This protocol is adapted from studies on the catalytic performance of Zirconium-based Metal-Organic Frameworks (MOFs).[3]

Materials:

  • This compound (0.1 mmol)

  • Hydrogen Peroxide (H₂O₂, 0.2 mmol)

  • Zr-MOF-808 catalyst (0.01 mmol)

  • Acetonitrile (Solvent)

Procedure:

  • To a reaction vial, add the Zr-MOF-808 catalyst (0.01 mmol).

  • Add acetonitrile as the solvent, followed by this compound (0.1 mmol).

  • Initiate the reaction by adding hydrogen peroxide (0.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 25 °C.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • The reaction is typically complete within 5-15 minutes, showing high conversion.[3]

  • Upon completion, the catalyst can be separated by centrifugation, washed with acetonitrile and ethanol, and reused.[3]

Logical Workflow: Catalytic Oxidation Cycle

The following diagram illustrates the general catalytic cycle for the oxidation of this compound, where a metal-based catalyst is activated by an oxidant and then transfers an oxygen atom to the substrate.

G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Catalyst Metal Catalyst (e.g., Zr-MOF) Activated Activated Catalyst (Peroxo Species) Catalyst->Activated + Oxidant (e.g., H₂O₂) Sulfoxide Methyl Phenyl Sulfoxide (Ph-S(O)-Me) Activated->Sulfoxide + this compound - Catalyst This compound This compound (Ph-S-Me) Sulfone Methyl Phenyl Sulfone (Ph-SO₂-Me) Sulfoxide->Sulfone + Activated Catalyst - Catalyst Output_SO Sulfoxide Output_SO2 Sulfone Input_Thio This compound Input_Oxidant Oxidant (H₂O₂)

Caption: General workflow for the catalytic oxidation of this compound.

Application Note 2: α-Functionalization via Pummerer Rearrangement

Introduction: The Pummerer rearrangement is a classic reaction in organosulfur chemistry that transforms a sulfoxide (derived from this compound) into an α-acyloxy thioether using an acid anhydride, typically acetic anhydride.[4][5] This reaction introduces functionality at the methyl carbon adjacent to the sulfur atom, creating a valuable synthetic handle for further transformations.

Key Applications:

  • Aldehyde Synthesis: The resulting α-acyloxy thioether can be hydrolyzed to an aldehyde.

  • Carbon-Carbon Bond Formation: The thionium ion intermediate can be trapped by various nucleophiles.[6]

  • Heterocycle Synthesis: Intramolecular trapping of the Pummerer intermediate is a powerful strategy for building heterocyclic rings.[7]

Experimental Protocol: General Procedure for Pummerer Rearrangement

This protocol is a generalized procedure based on the classic Pummerer reaction conditions.[4][8] The first step, oxidation of this compound to methyl phenyl sulfoxide, is required.

Materials:

  • Methyl Phenyl Sulfoxide (1 equivalent)

  • Acetic Anhydride (Ac₂O, 2-5 equivalents)

  • Inert solvent (e.g., Toluene or Dichloromethane)

  • Optional: Base catalyst (e.g., sodium acetate)

Procedure:

  • Step 1 (Prerequisite): Oxidize this compound to methyl phenyl sulfoxide using an appropriate oxidant (e.g., H₂O₂).

  • Step 2 (Pummerer Reaction): Dissolve methyl phenyl sulfoxide (1 equiv.) in an inert solvent under a nitrogen atmosphere.

  • Add acetic anhydride (2-5 equiv.) to the solution. An optional base like sodium acetate can be added to facilitate the initial deprotonation.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for several hours until TLC or GC analysis indicates the consumption of the starting sulfoxide.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting α-acetoxy this compound by column chromatography on silica gel.

Reaction Pathway: Pummerer Rearrangement Mechanism

The following diagram illustrates the stepwise mechanism of the Pummerer rearrangement.

G cluster_mech Mechanism Steps Sulfoxide Methyl Phenyl Sulfoxide Acyloxy Acyloxysulfonium Salt Sulfoxide->Acyloxy Acylation Ac2O Acetic Anhydride Ac2O->Sulfoxide Ylide Sulfonium Ylide Acyloxy->Ylide Deprotonation (-H⁺) Acetate Acetate (AcO⁻) Acyloxy->Acetate by-product Thionium Thionium Ion Intermediate Ylide->Thionium Elimination (-AcOH) Product α-Acetoxy This compound Thionium->Product Nucleophilic Attack Thionium->Acetate

Caption: Mechanism of the Pummerer rearrangement.

Application Note 3: Ortho-Lithiation and Annulation for Heterocycle Synthesis

Introduction: Directed ortho-metalation (DoM) is a powerful C-H activation strategy for the regioselective functionalization of aromatic rings. This compound can be deprotonated at the ortho position by strong bases like n-butyllithium (n-BuLi). The resulting aryllithium species is a potent nucleophile that can react with various electrophiles. Furthermore, a double-lithiation strategy, deprotonating both the ortho-carbon and the methyl group, generates a versatile dianion for annulation reactions to construct complex heterocycles.[9][10]

Key Applications:

  • Regioselective Aromatic Substitution: Introduction of electrophiles specifically at the C2 position of the this compound ring.

  • Synthesis of Benzoisothiazoles: A [3+2] annulation approach using lithiated this compound and nitriles.[9]

  • Synthesis of Benzothiophenes: A [4+1] annulation pattern reacting lithiated this compound with amides.[9]

Experimental Protocol: Synthesis of Benzoisothiazoles via Lithiation-Annulation

This protocol is a representative procedure based on the methodology for reacting lithiated thioanisoles with nitriles.[9]

Materials:

  • This compound (1 equivalent)

  • n-Butyllithium (n-BuLi, 2.2 equivalents) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Aromatic Nitrile (e.g., Benzonitrile, 1 equivalent)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-BuLi (2.2 equiv.) dropwise to the stirred solution. A color change is typically observed, indicating the formation of the dianion.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete lithiation.

  • Cool the solution back to 0 °C and add a solution of the aromatic nitrile (1 equiv.) in THF dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired benzoisothiazole derivative.

Workflow: Lithiation and [3+2] Annulation

The following diagram outlines the workflow for the synthesis of benzoisothiazoles starting from this compound.

G Start This compound Step1 Double Lithiation (+ 2.2 eq. n-BuLi, THF) Start->Step1 Intermediate This compound Dianion (Ortho- and Benzyl-lithiated) Step1->Intermediate Step2 Add Electrophile (+ Ar-CN) Intermediate->Step2 Step3 Annulation and Work-up Step2->Step3 Product Benzoisothiazole Derivative Step3->Product

Caption: Workflow for benzoisothiazole synthesis via C-H lithiation.

Application Note 4: Synthesis of Phenylpyridine-Containing α-Trifluorothis compound Herbicides

Introduction: this compound derivatives are key structural motifs in modern agrochemicals. The synthesis of α-trifluorothioanisoles containing phenylpyridine moieties has led to the discovery of compounds with potent herbicidal activity, in some cases exceeding that of commercial standards like fomesafen.[11][12] The synthetic route typically involves the coupling of a substituted thiophenol with a halogenated phenylpyridine intermediate.

Key Applications:

  • Agrochemical Discovery: Development of new herbicides for broadleaf weed control.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analog libraries to optimize biological activity.

Data Presentation: Yields of Synthesized α-Trifluorothis compound Derivatives

The following table presents the reported yields for the synthesis of various sulfoxide and sulfone derivatives from their corresponding thioether precursors, which are themselves synthesized from this compound analogs.[12]

Compound IDStructure (R Group)Product TypeYield (%)
6a 4-((trifluoromethyl)sulfinyl)benzylSulfoxide41.7
7d 4-((trifluoromethyl)sulfonyl)benzylSulfone24.8

Note: The synthesis involves multiple steps. The yields shown are for the final oxidation step to the sulfoxide (6a) and sulfone (7d) from their sulfide precursors. The initial sulfide synthesis also proceeds in high yield.[12]

Experimental Protocol: Synthesis of Phenylpyridine Sulfones

This protocol is adapted from the reported synthesis of α-trifluorothis compound derivatives with herbicidal activity.[12] It describes the oxidation of the thioether to the corresponding sulfone.

Materials:

  • Phenylpyridine-thioether precursor (e.g., compound 5a , 0.4 mmol)

  • 30% Hydrogen Peroxide (1.6 mmol)

  • Trifluoroacetic acid (2 mL)

  • Ethyl acetate

  • Sodium hydroxide solution

  • Sodium sulfite (Na₂SO₃) solution

Procedure:

  • In a reaction vial, combine the thioether precursor (0.4 mmol), trifluoroacetic acid (2 mL), and 30% hydrogen peroxide (1.6 mmol).

  • Stir the mixture at 60 °C for 6 hours.

  • After cooling, carefully neutralize the mixture by making it alkaline with a sodium hydroxide solution.

  • Extract the product into ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with an aqueous Na₂SO₃ solution to quench any remaining peroxide.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to obtain the pure sulfone product.[12]

Logical Relationship: Synthesis Strategy

The diagram below illustrates the overall synthetic strategy for accessing these complex herbicidal molecules from simpler building blocks related to this compound.

G cluster_inputs Starting Materials cluster_products Final Products Thiophenol Substituted Thiophenol Coupling Nucleophilic Aromatic Substitution Thiophenol->Coupling Pyridine Halogenated Phenylpyridine Pyridine->Coupling Thioether Thioether Precursor (e.g., Compound 5a) Coupling->Thioether Oxidation Oxidation (e.g., H₂O₂, TFA) Thioether->Oxidation Sulfoxide Sulfoxide Derivative (Herbicide) Oxidation->Sulfoxide Controlled Sulfone Sulfone Derivative (Herbicide) Oxidation->Sulfone Full

Caption: Synthetic strategy for phenylpyridine-based herbicides.

References

Thioanisole: A Versatile Reagent in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thioanisole, a sulfur-containing aromatic compound, serves as a versatile and crucial reagent in the synthesis of various pharmaceutical intermediates. Its unique chemical properties, including the nucleophilicity of the sulfur atom and the reactivity of the aromatic ring and methyl group, allow for its application in a range of synthetic transformations. This compound is a key building block for introducing the methylthio-phenyl moiety into drug molecules, a precursor for important sulfoxide intermediates, and an effective scavenger in solid-phase peptide synthesis (SPPS) to prevent side reactions and ensure the integrity of complex peptide drug candidates.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical intermediate syntheses. It is intended to be a practical guide for researchers, scientists, and professionals involved in drug discovery and development. The protocols are presented with quantitative data to facilitate reproducibility and comparison.

Key Applications of this compound in Pharmaceutical Intermediate Synthesis

This compound's utility in pharmaceutical synthesis can be broadly categorized into three main areas:

  • As a Building Block: this compound serves as a starting material for the synthesis of more complex molecules that are themselves important pharmaceutical intermediates. A notable example is its use in the synthesis of precursors for anti-inflammatory drugs.

  • In Oxidation Reactions: The sulfur atom in this compound can be selectively oxidized to form methyl phenyl sulfoxide, a chiral intermediate that is a key component in a variety of biologically active molecules.[3][4]

  • As a Scavenger in Peptide Synthesis: In the cleavage step of solid-phase peptide synthesis (SPPS), this compound is a critical component of cleavage cocktails, where it acts as a cation scavenger to protect sensitive amino acid residues from degradation.[2][5]

The following sections provide detailed protocols and data for these applications.

Application 1: this compound as a Building Block for a Rofecoxib Intermediate

This compound is a key starting material in a multi-step, one-pot synthesis of 2-bromo-1-[4-(methylsulfonyl) phenyl] ethanone, an important intermediate for the anti-inflammatory drug Rofecoxib.[1] This synthesis involves a sequence of Friedel-Crafts acylation, oxidation, and bromination.

Quantitative Data Summary
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Friedel-Crafts AcylationAcetyl chloride, Lewis acid catalystEthylene dichloride (EDC)----
2Oxidation50% Hydrogen peroxide, Sodium tungstate, Sulfuric acidEDC/Water40-503--
3BrominationBromine, Hydrobromic acidEDC25 ± 326-3074 (overall from this compound)-

Note: The yield is reported for the overall three-step process without isolation of intermediates.

Experimental Protocol: Synthesis of 2-bromo-1-[4-(methylsulfonyl) phenyl] ethanone

Materials:

  • This compound

  • Acetyl chloride

  • Lewis acid catalyst (e.g., AlCl₃)

  • Ethylene dichloride (EDC)

  • 50% Hydrogen peroxide

  • Sodium tungstate

  • Sulfuric acid

  • Bromine

  • 48% Hydrobromic acid

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Friedel-Crafts Acylation: In a suitable reaction vessel, dissolve this compound in ethylene dichloride (EDC). Add a Lewis acid catalyst and then slowly add acetyl chloride. The reaction proceeds to form 4-(methylthio)acetophenone. The product is not isolated.

  • Oxidation: After quenching and neutralization of the acylation reaction mixture, add water, sodium tungstate, and sulfuric acid. Heat the mixture to 40-45°C. Add 50% hydrogen peroxide dropwise while maintaining the temperature at 50°C. After the addition is complete, age the mixture for 3 hours at 50°C to yield 4-(methylsulfonyl) acetophenone. The EDC layer is separated, washed, and neutralized.

  • Bromination: To the EDC solution containing 4-(methylsulfonyl) acetophenone, initiate the reaction with 48% hydrobromic acid. Then, add bromine over 26-30 hours, maintaining the temperature at 25 ± 3°C. Age the mixture for 2-3 hours.

  • Work-up: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Distill the organic layer to remove EDC. The final traces of solvent are removed azeotropically with water to yield the crude solid product. The solid is filtered and dried. The overall yield of 2-bromo-1-[4-(methylsulfonyl) phenyl] ethanone from this compound is approximately 74%.[1]

Logical Relationship Diagram

This compound This compound Acylation Friedel-Crafts Acylation (Acetyl chloride, Lewis Acid) This compound->Acylation Intermediate1 4-(Methylthio)acetophenone Acylation->Intermediate1 Oxidation Oxidation (H₂O₂, Na₂WO₄, H₂SO₄) Intermediate1->Oxidation Intermediate2 4-(Methylsulfonyl)acetophenone Oxidation->Intermediate2 Bromination Bromination (Br₂, HBr) Intermediate2->Bromination FinalProduct 2-Bromo-1-[4-(methylsulfonyl) phenyl] ethanone (Rofecoxib Intermediate) Bromination->FinalProduct

Caption: Synthesis of a Rofecoxib intermediate from this compound.

Application 2: Oxidation of this compound to Methyl Phenyl Sulfoxide

The selective oxidation of this compound to methyl phenyl sulfoxide is a critical transformation, as sulfoxides are important chiral synthons for many pharmaceutical compounds.[3]

Quantitative Data Summary
Oxidizing AgentCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)Purity
Sodium metaperiodate-Water/Methylene chloride0 (ice bath)1591High
Hydrogen peroxideElectroenzymatic cascade----High selectivity
Experimental Protocol: Oxidation of this compound with Sodium Metaperiodate

Materials:

  • This compound

  • Sodium metaperiodate

  • Methylene chloride

  • Activated carbon

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve powdered sodium metaperiodate (0.105 mole) in water (210 ml).

  • Cool the mixture in an ice bath and add this compound (0.100 mole).

  • Stir the reaction mixture for 15 hours at ice-bath temperature.

  • Filter the mixture through a Büchner funnel to remove the sodium iodate precipitate.

  • Wash the filter cake with three portions of methylene chloride.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with three portions of methylene chloride.

  • Combine the organic extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude methyl phenyl sulfoxide.

  • Purify the crude product by vacuum distillation to afford pure methyl phenyl sulfoxide (91% yield).[4]

Reaction Diagram

This compound This compound (C₇H₈S) Product Methyl Phenyl Sulfoxide (C₇H₈SO) This compound->Product Oxidation Oxidant Sodium Metaperiodate (NaIO₄) Oxidant->Product

Caption: Oxidation of this compound to methyl phenyl sulfoxide.

Application 3: this compound as a Scavenger in Solid-Phase Peptide Synthesis (SPPS)

This compound is a widely used scavenger in the trifluoroacetic acid (TFA)-mediated cleavage of peptides from the solid support and removal of side-chain protecting groups in Fmoc-based SPPS.[5] It is particularly effective in preventing the reattachment of protecting groups and protecting sensitive amino acid residues like methionine from oxidation.[1]

Cleavage Cocktail Compositions
Reagent CocktailComposition (v/v)Application
Reagent HTFA (81%), phenol (5%), this compound (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w)Minimizes methionine oxidation
Liraglutide CleavageTFA (90%), this compound (5%), anisole (3%), 1,2-ethanedithiol (2%)Cleavage of Liraglutide from resin
Experimental Protocol: Cleavage of Liraglutide from Resin

Materials:

  • Liraglutide resin (e.g., CTC or Wang resin)

  • Cleavage Reagent: Trifluoroacetic acid (TFA), this compound, Anisole, 1,2-Ethanedithiol (EDT)

  • Anhydrous ethyl ether

Procedure:

  • Place the fully protected Liraglutide resin (130 g) in a suitable reactor.

  • Prepare the cleavage reagent by mixing TFA, this compound, anisole, and EDT in a volume ratio of 90:5:3:2 (1.3 L total volume).

  • Add the cleavage reagent to the resin.

  • Stir the reaction at room temperature for 2.5 hours.

  • After the reaction is complete, filter to remove the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA and combine the filtrates.

  • Precipitate the crude Liraglutide by adding the combined filtrate to anhydrous ethyl ether (11 L).[5]

SPPS Cleavage Workflow

Start Protected Peptide on Solid Support Cleavage Add Cleavage Cocktail (TFA, this compound, etc.) Start->Cleavage Reaction Cleavage and Deprotection Reaction Cleavage->Reaction Filtration Filter to Remove Resin Reaction->Filtration Precipitation Precipitate Peptide in Ether Filtration->Precipitation End Crude Peptide Precipitation->End

Caption: Workflow for SPPS cleavage using a this compound-containing cocktail.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its applications range from being a fundamental building block for complex molecules to a crucial process aid in modern peptide synthesis. The protocols and data presented here highlight its importance and provide a practical resource for chemists in the pharmaceutical industry. Further research into novel applications of this compound and its derivatives is likely to continue to contribute to the development of new and improved therapeutic agents.

References

Application Notes and Protocols for the Enantioselective Oxidation of Thioanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective oxidation of prochiral sulfides, such as thioanisole, to chiral sulfoxides is a pivotal transformation in modern organic synthesis. Chiral sulfoxides are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. This document provides detailed application notes and experimental protocols for various catalytic systems employed in the enantioselective oxidation of this compound, offering a comparative overview to aid in methodology selection and optimization.

Catalytic Systems Overview

A range of catalytic systems has been developed for the enantioselective oxidation of this compound, each with distinct advantages in terms of enantioselectivity, yield, and substrate scope. The primary methodologies covered in these notes include:

  • Organocatalysis: Utilizing chiral organic molecules, such as N-chloramines, to induce asymmetry.

  • Metal-Catalyzed Oxidations: Employing chiral metal complexes, including those based on Iron (Fe-salan), Titanium (Ti-salen), and Ruthenium (Ru(NO)-salen).

  • Biocatalysis: Leveraging enzymes, such as oxidases and peroxidases, for highly selective oxidations.

  • Nanostructured Catalysts: Utilizing materials like Zirconium-based Metal-Organic Frameworks (Zr-MOFs) as heterogeneous catalysts.

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize the quantitative data for the enantioselective oxidation of this compound using different catalytic systems, allowing for a direct comparison of their efficacy.

Table 1: Organocatalysis with Chiral N-Chloramines

Catalyst/ReagentOxidantSolventTemp. (°C)Time (h)Conversion (%)e.e. (%)
Chiral N-chloramineWaterAcetonitrile02>95up to 40

Table 2: Metal-Catalyzed Enantioselective Oxidation of this compound

CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)e.e. (%)
Chiral Fe(salan) complexH₂O₂Water20Not SpecifiedHighup to 96[1]
Chiral Ti-salen complexUrea-H₂O₂MethanolNot SpecifiedNot SpecifiedHighup to 94
Chiral Ru(NO)-salen complexO₂ (aerobic)Not SpecifiedRT (visible light)Not SpecifiedGood to ExcellentHigh

Table 3: Biocatalytic and Nanostructured Catalyst Systems

Catalyst SystemOxidantSolvent/MediumTemp. (°C)Time (h)Conversion (%)e.e. (%)
Oxidase/PeroxidaseH₂O₂Aqueous BufferNot SpecifiedNot Specified40-10041-99
DUT-67(Zr) MOFO₂ (photocatalytic)Not SpecifiedNot SpecifiedNot Specifiedup to 95[2]98 (selectivity)[2]

Experimental Protocols

Protocol 1: Enantioselective Oxidation of this compound using a Chiral N-Chloramine

This protocol is based on a metal-free method employing a chiral N-chloramine as the source of chirality and chlorine, with water acting as the oxygen source.

Materials:

  • Chiral amine or amide precursor

  • N-Chlorosuccinimide (NCS)

  • This compound

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature control system (ice bath, cryostat)

Procedure:

  • Preparation of the Chiral N-Chloramine:

    • In a round-bottom flask, dissolve the chiral amine or amide (1.0 mmol) in anhydrous acetonitrile (10 mL).

    • Add N-chlorosuccinimide (1.0 mmol) to the solution at room temperature.

    • Stir the mixture for 1 hour to facilitate the transfer of the chlorine atom.

  • Enantioselective Oxidation:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.

    • Add this compound (1.0 mmol) to the flask.

    • Stir the reaction mixture vigorously for 2 hours at the set temperature.

  • Work-up and Analysis:

    • Quench the reaction by adding water (0.1 mL, 5.55 mmol).

    • Allow the mixture to stir for an additional hour at the same temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the enantiomeric excess of the resulting methyl phenyl sulfoxide by chiral HPLC analysis.

Protocol 2: Fe(salan)-Catalyzed Enantioselective Oxidation with Hydrogen Peroxide

This protocol outlines a green and efficient method using a chiral Fe(salan) complex as the catalyst and hydrogen peroxide as the oxidant in water.[1]

Materials:

  • Chiral Fe(salan) complex

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Water (deionized)

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • To a reaction vial, add the chiral Fe(salan) complex (typically 1-5 mol%).

    • Add this compound (1.0 mmol) to the vial.

    • Add deionized water as the solvent.

  • Oxidation:

    • Add hydrogen peroxide (1.1-1.5 equivalents) dropwise to the stirred reaction mixture at 20 °C.[1]

    • Stir the reaction mixture at 20 °C and monitor the progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Zr-MOF-Catalyzed Photocatalytic Oxidation of this compound

This protocol describes the use of a Zirconium-based Metal-Organic Framework (DUT-67(Zr)) as a heterogeneous photocatalyst for the selective oxidation of this compound.[2]

Materials:

  • DUT-67(Zr) catalyst

  • This compound

  • Solvent (e.g., acetonitrile)

  • Photoreactor equipped with a suitable light source (e.g., Xenon lamp)

  • Reaction vessel (quartz)

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Activation:

    • Activate the DUT-67(Zr) catalyst by heating under vacuum to remove any guest molecules from the pores.

  • Photocatalytic Reaction:

    • Suspend the activated DUT-67(Zr) catalyst in the chosen solvent in a quartz reaction vessel.

    • Add this compound to the suspension.

    • Irradiate the mixture with the light source while stirring vigorously under an oxygen atmosphere.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Analysis:

    • After the reaction, separate the catalyst from the reaction mixture by centrifugation or filtration.

    • The catalyst can be washed, dried, and reused.

    • Analyze the supernatant to determine the conversion and selectivity of the reaction.

Visualization of Reaction Mechanisms and Workflows

Experimental Workflow for Enantioselective Oxidation of this compound

experimental_workflow General Experimental Workflow cluster_prep Catalyst/Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Prepare/Activate Catalyst setup Set up Reaction Vessel prep_catalyst->setup prep_reagents Prepare Reagents & Solvents prep_reagents->setup add_reagents Add Catalyst, Substrate, Solvent setup->add_reagents initiate Initiate Reaction (e.g., add oxidant, start irradiation) add_reagents->initiate monitor Monitor Reaction Progress (TLC, GC, HPLC) initiate->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (Chiral HPLC) purify->ee

Caption: General experimental workflow for the enantioselective oxidation of this compound.

Catalytic Cycle for Zr-MOF-Catalyzed this compound Oxidation

Zr_MOF_catalytic_cycle Proposed Catalytic Cycle for Zr-MOF-Catalyzed this compound Oxidation Zr_MOF Zr-MOF Active Site Intermediate1 Zr-OOH Intermediate Zr_MOF->Intermediate1 + TBHP TBHP tert-Butyl Hydroperoxide (TBHP) This compound This compound (Ph-S-Me) Sulfoxide Methyl Phenyl Sulfoxide (Ph-SO-Me) tBuOH tert-Butanol Intermediate2 [Zr-OOH---S(Me)Ph] Transition State Intermediate1->Intermediate2 + this compound Intermediate2->Zr_MOF Oxygen Transfer Intermediate2->Sulfoxide Product Release Intermediate2->tBuOH Byproduct Release

Caption: Proposed catalytic cycle for the oxidation of this compound using a Zr-MOF catalyst.[3][4][5]

Proposed Mechanism for Enzyme-Catalyzed Sulfoxidation

enzyme_catalysis Simplified Mechanism for Peroxidase-Catalyzed Sulfoxidation Enzyme Peroxidase (Resting State) Compound_I Compound I (Oxidized Enzyme) Enzyme->Compound_I + H₂O₂ - H₂O H2O2 H₂O₂ This compound This compound Sulfoxide Sulfoxide H2O H₂O Compound_I->H2O Compound_II Compound II Compound_I->Compound_II + this compound - Sulfoxide Compound_II->Enzyme + this compound - Sulfoxide Compound_II->Sulfoxide

References

Application Notes and Protocols for Thioanisole in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of thioanisole as a scavenger in Fmoc solid-phase peptide synthesis (SPPS). Detailed protocols for its application during the final cleavage and deprotection step are outlined, along with a summary of common cleavage cocktails and the mechanistic role of this compound in preventing side reactions.

Introduction: The Role of this compound in Fmoc SPPS

In Fmoc-based solid-phase peptide synthesis, the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, reactive carbocations are generated from the protecting groups (e.g., tert-butyl cations from Boc and tBu groups) and the resin linker.[1][2][3] These electrophilic species can attack nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products and compromising the purity and yield of the target peptide.[4]

This compound is a widely used scavenger in cleavage cocktails to trap these reactive carbocations, thereby preventing the modification of sensitive amino acid residues.[2][5] Its sulfur atom acts as a soft nucleophile, effectively quenching the hard carbocations. Additionally, this compound can facilitate the removal of certain protecting groups, such as the Pmc group from Arginine (Arg).[6][7]

Common Cleavage Cocktails Containing this compound

The composition of the cleavage cocktail is critical for achieving high yield and purity of the final peptide. The choice of cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues. Several standard cocktails incorporating this compound have been developed and are widely used.

Reagent NameComposition (v/v or w/w)Target Peptides and Remarks
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% this compound, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for a broad range of peptides, especially those containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[1][3][4][8]
Reagent H 81% TFA, 5% Phenol, 5% this compound, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodideSpecifically designed to minimize the oxidation of methionine residues.[9][10]
TFA/Thioanisole/EDT/Anisole VariesUsed for the cleavage of peptides from the support resin in the presence of other scavengers.[11]
Custom Cocktails TFA combined with this compound, DMS, TIS, H₂O, and DTT in various ratios (e.g., 70:10:10:5:5 or 85:2.5:2.5:7.5:2.5)Optimized for specific challenging sequences, such as those prone to S-tert-butylation of Cysteine.[9]

Experimental Protocols

General Protocol for Peptide Cleavage and Deprotection using a this compound-Containing Cocktail

This protocol provides a general procedure for the cleavage of a peptide from the resin and removal of side-chain protecting groups using a TFA-based cocktail containing this compound.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • This compound

  • Other scavengers as required by the chosen cocktail (e.g., Phenol, Water, EDT, TIS)

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) for washing

  • Reaction vessel (e.g., glass vial with a screw cap or a specialized cleavage vessel)

  • Shaker or rocker

  • Centrifuge

  • Fume hood

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel inside a fume hood.

    • Wash the resin with DCM or DMF (3 x volume of resin) to remove any residual solvents from the synthesis.

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • In a separate glass container, carefully prepare the desired cleavage cocktail by mixing the components in the specified ratios. Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

    • It is recommended to prepare the cocktail fresh just before use.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (typically 10-20 mL per gram of resin).

    • Seal the reaction vessel and gently agitate at room temperature for 2-4 hours. The optimal cleavage time may vary depending on the peptide sequence and the protecting groups used. For peptides containing Arg(Pmc), a longer cleavage time may be necessary.[6]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin beads from the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

    • Combine the filtrates.

    • In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation and Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and dissolved protecting group byproducts. Centrifuge and decant the ether after each wash.

  • Drying:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

    • The crude peptide is now ready for purification (e.g., by HPLC) and characterization.

Visualizations

Experimental Workflow

experimental_workflow resin Dried Peptide-Resin wash Wash with DCM/DMF resin->wash dry Dry Resin wash->dry cleavage Cleavage Reaction (2-4 hours at RT) dry->cleavage cocktail Prepare Cleavage Cocktail (TFA, this compound, etc.) cocktail->cleavage filter Filter to Remove Resin cleavage->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate centrifuge Centrifuge and Decant precipitate->centrifuge wash_ether Wash Pellet with Cold Diethyl Ether (x3) centrifuge->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide purify Purification (HPLC) dry_peptide->purify

Caption: General workflow for peptide cleavage and deprotection using a this compound-containing cocktail.

Scavenging Mechanism of this compound

scavenger_mechanism cluster_cleavage TFA Cleavage cluster_scavenging Scavenging by this compound cluster_protection Peptide Protection protecting_group R-PG (e.g., tBu-O-Ser) carbocation R+ (e.g., tBu+) Reactive Carbocation protecting_group->carbocation H+ tfa TFA trapped_cation Trapped Cation (Ph-S+(R)-CH3) carbocation->trapped_cation Trapped side_reaction Alkylated Peptide (Side Product) carbocation->side_reaction Attacks This compound This compound (Ph-S-CH3) This compound->trapped_cation peptide Peptide with Nucleophilic Residue (e.g., Trp, Met, Cys, Tyr) peptide->side_reaction Alkylation (undesired)

Caption: Mechanism of this compound as a carbocation scavenger during peptide cleavage.

Conclusion

The use of this compound as a scavenger is a critical component of successful Fmoc solid-phase peptide synthesis, particularly for sequences containing sensitive amino acid residues. By effectively trapping reactive carbocations generated during TFA-mediated cleavage, this compound minimizes the formation of deleterious side products, leading to higher purity and yield of the target peptide. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their peptide synthesis workflows. It is always recommended to optimize the cleavage cocktail and reaction conditions for each specific peptide to achieve the best possible results.

References

Application Notes and Protocols: Thioanisole as a Nucleophile in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioanisole (methyl phenyl sulfide) is a versatile sulfur-containing organic compound frequently employed in organic synthesis. While its role as a scavenger in peptide synthesis is well-documented, its utility as a potent sulfur nucleophile in substitution reactions is also of significant interest, particularly in the construction of complex molecules and in the field of drug development. The sulfur atom in this compound possesses lone pairs of electrons that can readily attack electrophilic centers, making it an effective nucleophile in SN2 reactions. These application notes provide an overview of this compound's nucleophilic properties, detailed experimental protocols for its use in substitution reactions, and comparative data on its reactivity.

Nucleophilicity of this compound

The nucleophilicity of a species is a kinetic measure of its ability to donate an electron pair to an electrophile. Sulfur nucleophiles are generally considered "soft" nucleophiles due to the large size and polarizability of the sulfur atom. This characteristic often translates to high reactivity towards soft electrophiles, such as alkyl halides, in S-alkylation reactions.

Comparative Reactivity

While extensive kinetic data directly comparing this compound to a wide range of other sulfur nucleophiles under identical SN2 conditions can be sparse in consolidated forms, we can infer its reactivity from available data and general principles. The nucleophilicity of this compound is influenced by the electron-donating nature of the methyl group and the delocalization of the sulfur lone pairs into the phenyl ring.

One measure of nucleophilicity is the affinity for electrophiles. A study comparing the proton and methyl cation affinities of this compound and thiophenol provides insight into their relative nucleophilic character.[1]

CompoundProton Affinity (kJ mol⁻¹)[1]Methyl Cation Affinity (kJ mol⁻¹)[1]
This compound839 ± 10454 ± 10
Thiophenol812 ± 10397 ± 10

The higher proton and methyl cation affinities of this compound compared to thiophenol suggest that the sulfur atom in this compound is more electron-rich and, consequently, a stronger nucleophile.[1]

Applications in Drug Development and Organic Synthesis

The introduction of a thioether linkage via nucleophilic substitution using this compound can be a key step in the synthesis of various biologically active molecules and functional materials. For instance, the formation of sulfonium salts from the reaction of this compound with alkyl halides is a critical transformation. Sulfonium salts themselves have applications as photoinitiators and in further synthetic transformations.[2] While direct examples in marketed drugs are not as common as other functional groups, the principles of S-alkylation are fundamental in medicinal chemistry for creating diverse molecular scaffolds.

Experimental Protocols

Protocol 1: Synthesis of Benzyl Phenyl(methyl)sulfonium Bromide via S-Alkylation of this compound

This protocol details the S-alkylation of this compound with benzyl bromide, a classic SN2 reaction, to form a sulfonium salt.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous acetone

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the this compound in anhydrous acetone.

  • Add benzyl bromide (1.05 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a white precipitate of the sulfonium salt may form.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.

  • If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization. The resulting solid is then collected as described above.

  • Dry the product under vacuum to obtain the pure benzyl phenyl(methyl)sulfonium bromide.

Expected Yield: 70-85%

Protocol 2: General Procedure for the S-Alkylation of this compound with Primary Alkyl Halides

This protocol provides a general method for the reaction of this compound with various primary alkyl halides.

Materials:

  • This compound

  • Primary alkyl halide (e.g., iodomethane, bromoethane)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Add the primary alkyl halide (1.1 eq.) to the solution.

  • Stir the mixture at a suitable temperature (room temperature to 60 °C) until the reaction is complete, as monitored by TLC or GC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product sulfonium salt can be isolated by precipitation with a non-polar solvent like diethyl ether or by removal of the solvent under reduced pressure followed by purification.

  • Purification can be achieved by recrystallization or column chromatography on silica gel, depending on the properties of the sulfonium salt.

Visualizations

SN2 Reaction Mechanism of this compound

The following diagram illustrates the concerted SN2 mechanism for the reaction of this compound with an alkyl halide (RX).

SN2_Mechanism reactant Ph-S-CH₃ + R-X transition_state [Ph(CH₃)S---R---X]ᵟ⁻ reactant->transition_state Nucleophilic Attack product [Ph-S(CH₃)-R]⁺ + X⁻ transition_state->product Leaving Group Departure

Caption: SN2 reaction of this compound with an alkyl halide.

Experimental Workflow for S-Alkylation

This diagram outlines the general workflow for the synthesis and isolation of sulfonium salts from this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation start Dissolve this compound in Anhydrous Solvent add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide react Stir at Appropriate Temperature add_alkyl_halide->react monitor Monitor Reaction (TLC/GC-MS) react->monitor isolate Isolate Product (Precipitation/Evaporation) monitor->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end end purify->end Final Product

Caption: General workflow for S-alkylation of this compound.

Conclusion

This compound serves as an effective sulfur nucleophile in SN2 reactions, providing a reliable method for the formation of C-S bonds and the synthesis of sulfonium salts. Its reactivity, coupled with its relative ease of handling, makes it a valuable reagent for researchers in organic synthesis and drug discovery. The provided protocols offer a starting point for the exploration of this compound's synthetic utility.

References

Application Notes and Protocols: Thioanisole in the Synthesis of Sulfoxides and Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of sulfoxides and sulfones, key intermediates in pharmaceutical and materials science, using thioanisole as a starting material. The controlled oxidation of this compound allows for the selective formation of either methyl phenyl sulfoxide or methyl phenyl sulfone, depending on the chosen methodology.

Introduction

This compound (methyl phenyl sulfide) is a readily available thioether that serves as a versatile precursor for the synthesis of methyl phenyl sulfoxide and methyl phenyl sulfone.[1] The oxidation of the sulfur atom in this compound can be controlled to yield the corresponding sulfoxide through single oxidation or the sulfone through double oxidation.[1] These sulfur-containing compounds are valuable in organic synthesis and are present in various biologically active molecules.[2] This document outlines established protocols for these transformations, presenting quantitative data to aid in method selection and optimization.

Synthesis of Methyl Phenyl Sulfoxide

The selective oxidation of this compound to methyl phenyl sulfoxide can be achieved using various oxidizing agents under controlled conditions to prevent overoxidation to the sulfone.

Protocol 1: Oxidation with Sodium Metaperiodate

This method offers high yields of sulfoxide with minimal contamination from the corresponding sulfone.[3]

Experimental Protocol:

  • In a 500-mL round-bottomed flask equipped with a magnetic stirrer, add 22.5 g (0.105 mole) of powdered sodium metaperiodate to 210 mL of water.[3]

  • Cool the mixture in an ice bath while stirring.[3]

  • Add 12.4 g (0.100 mole) of this compound to the cooled mixture.[3]

  • Continue stirring the reaction mixture at ice-bath temperature for 15 hours.[3]

  • Filter the mixture through a Büchner funnel and wash the resulting sodium iodate filter cake with three 30-mL portions of methylene chloride.[3]

  • Transfer the filtrate to a separatory funnel, separate the methylene chloride layer, and extract the aqueous layer with three 100-mL portions of methylene chloride.[3]

  • Combine the organic extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure to obtain the crude sulfoxide.[3]

  • Purify the crude product by vacuum distillation to yield pure methyl phenyl sulfoxide.[3]

Protocol 2: Oxidation with Ceric Ammonium Nitrate (CAN) and Sodium Bromate

This procedure utilizes a catalytic amount of CAN with sodium bromate as the primary oxidant, offering an efficient and high-yielding synthesis of sulfoxides.[4]

Experimental Protocol:

  • Place 5 g of dry silica gel in a 100-mL round-bottomed flask with a magnetic stirrer.[4]

  • Slowly add an aqueous solution (2 mL) containing CAN (110.0 mg, 0.2 mmol) and NaBrO₃ (332.0 mg, 2.2 mmol) to the vigorously stirred silica gel.[4]

  • Stir the mixture for 5 minutes to form a free-flowing solid reagent.[4]

  • Add a solution of this compound (2.0 mmol) in methylene chloride (5 mL) to the flask.[4]

  • Stir the reaction mixture at room temperature and monitor the reaction progress using TLC.[4]

  • Upon completion, filter the reaction mixture and wash the solid residue with methylene chloride (2 x 10 mL).[4]

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.[4]

  • Purify the crude product by radial chromatography (EtOAc-hexane, 1:4) to obtain pure methyl phenyl sulfoxide.[4]

Quantitative Data for Sulfoxide Synthesis
Oxidizing AgentCatalyst/AdditiveSolventTemperatureTimeYield (%)Reference
Sodium MetaperiodateNoneWater/Methylene ChlorideIce-bath15 h91[3]
Ceric Ammonium NitrateSodium Bromate/Silica GelMethylene ChlorideRoom Temp.-99[4]
Hydrogen PeroxideAcetic Acid/Amberlyst 15-50 °C10 min65.8 (Sulfoxide), 17.2 (Sulfone)[5]
OxonePotassium BromideAqueous Acetonitrile273 K10-15 min-[6]

Synthesis of Methyl Phenyl Sulfone

Further oxidation of this compound or methyl phenyl sulfoxide yields methyl phenyl sulfone. The following protocol details a method for the complete oxidation to the sulfone.

Protocol 3: Oxidation with Hydrogen Peroxide and Acetic Acid

This method employs hydrogen peroxide in the presence of acetic acid and a solid acid catalyst for the efficient conversion of this compound to its sulfone.[5][7]

Experimental Protocol:

  • To a reaction vessel, add this compound (1 mmol), acetic acid (98 mmol, 5.7 mL), and Amberlyst 15 (56 mg).[5]

  • Add hydrogen peroxide (3.53 mmol) to the mixture.[5]

  • Heat the reaction mixture to 50 °C and stir.[5]

  • Monitor the reaction progress over time. Complete conversion to the sulfone is expected within 70 minutes.[5]

  • After the reaction is complete, the product can be isolated and purified using standard techniques.

Quantitative Data for Sulfone Synthesis
Oxidizing AgentCatalyst/AdditiveSolventTemperatureTimeYield (%)Reference
Hydrogen PeroxideAcetic Acid/Amberlyst 15-50 °C70 minComplete conversion to sulfone[5]
Hydrogen PeroxideNiobium Carbide---High[8]
Urea-Hydrogen PeroxidePhthalic AnhydrideEthyl Acetate---[8]

Reaction Pathways and Workflows

The oxidation of this compound proceeds in a stepwise manner, first to the sulfoxide and then to the sulfone. The choice of reagents and reaction conditions determines the final product.

Oxidation_Pathway This compound This compound (Methyl Phenyl Sulfide) Sulfoxide Methyl Phenyl Sulfoxide This compound->Sulfoxide [O] (e.g., NaIO4, H2O2) Sulfone Methyl Phenyl Sulfone Sulfoxide->Sulfone [O] (e.g., H2O2, Acetic Acid)

Caption: General oxidation pathway of this compound.

Sulfoxide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound and Oxidizing Agent B Stir at Controlled Temperature A->B C Quench Reaction and Extract Product B->C D Dry and Concentrate C->D E Purify by Distillation or Chromatography D->E

Caption: Experimental workflow for sulfoxide synthesis.

Sulfone_Synthesis_Logic Start Start: this compound StrongOxidation Strong Oxidizing Conditions? (e.g., excess H2O2, heat) Start->StrongOxidation Sulfoxide Product: Methyl Phenyl Sulfoxide StrongOxidation->Sulfoxide No (Mild Conditions) Sulfone Product: Methyl Phenyl Sulfone StrongOxidation->Sulfone Yes

Caption: Logical flow for selective oxidation.

References

Application Notes and Protocols: The Role of Thioanisole in Preventing Methionine Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation, which can alter the structure, function, and efficacy of peptides and proteins. During solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step, typically performed with strong acids like trifluoroacetic acid (TFA), generates reactive carbocations that can lead to the oxidation of methionine residues to methionine sulfoxide. Thioanisole is a widely used scavenger in cleavage cocktails to mitigate this and other side reactions. This document provides detailed application notes, protocols, and quantitative data on the use of this compound for preventing methionine oxidation.

Mechanism of Action: this compound as a Scavenger

During the acidolytic cleavage of protecting groups in SPPS, highly reactive carbocations are formed. These electrophilic species can attack the nucleophilic sulfur atom of the methionine side chain, leading to unwanted modifications. This compound acts as a carbocation scavenger. Its electron-rich aromatic ring and sulfur atom can effectively trap these reactive intermediates, preventing them from reacting with sensitive amino acid residues like methionine.[1]

Below is a diagram illustrating the role of this compound as a scavenger during the deprotection of a protected amino acid.

cluster_0 TFA-Mediated Deprotection cluster_1 Scavenging Action of this compound cluster_2 Prevention of Side Reactions Protected_Peptide Protected Peptide (e.g., with Boc, tBu groups) TFA TFA Protected_Peptide->TFA Acidolysis Deprotected_Peptide Deprotected Peptide (with free functional groups) TFA->Deprotected_Peptide Carbocations Reactive Carbocations (e.g., t-butyl cation) TFA->Carbocations This compound This compound Carbocations->this compound Trapping Methionine Methionine Residue Carbocations->Methionine Unwanted Reaction Alkylated_this compound Alkylated this compound (Stable byproduct) This compound->Alkylated_this compound Oxidized_Methionine Oxidized Methionine (Side Product) Methionine->Oxidized_Methionine

Caption: Role of this compound as a Carbocation Scavenger.

Quantitative Data: Efficacy of this compound-Containing Cleavage Cocktails

The choice of cleavage cocktail significantly impacts the prevention of methionine oxidation. The following table summarizes the effectiveness of various cleavage cocktails.

Cleavage CocktailComposition (v/v)Percentage of Methionine Sulfoxide DetectedReference
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)15% - 55%[2]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)15% - 55%[2]
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)15% - 55%[2]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Not Detected[2]
TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min, then TFA to 80% for 150 minBeneficial in reducing side reactions[3][4]
TFA/An/TMSCl/Me₂S/0.1% PPh₃ (85:5:5:5)Eradicated Met(O)[5]
TFA/An/TIS/TMSCl/Me₂S/0.1% PPh₃ (80:5:5:5:5)Eradicated Met(O)[5]

Experimental Protocols

Here are detailed protocols for the cleavage and deprotection of peptides using cocktails containing this compound.

Protocol 1: General Peptide Cleavage with a this compound-Containing Cocktail (e.g., Reagent R)

This protocol is suitable for the cleavage of peptides containing arginine residues protected with sulfonyl groups, as well as tryptophan, methionine, and cysteine.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • This compound

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Dichloromethane (DCM)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Shaker or stirrer

  • Centrifuge

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (0.1 to 1.5 g) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 10 mL) to swell it and remove any residual solvents from synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation (Reagent R):

    • In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio:

      • TFA: 90%

      • This compound: 5%

      • 1,2-Ethanedithiol (EDT): 3%

      • Anisole: 2%

    • For 10 mL of cocktail, this corresponds to 9.0 mL of TFA, 0.5 mL of this compound, 0.3 mL of EDT, and 0.2 mL of anisole.

    • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture into a clean collection tube.

    • Wash the resin with a small volume of fresh TFA (2 x 2 mL) and combine the filtrates.

    • Concentrate the TFA solution to approximately 1-2 mL using a rotary evaporator or a stream of nitrogen.

  • Peptide Precipitation:

    • Add the concentrated TFA solution dropwise to a 10-fold excess of cold MTBE or diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.

  • Peptide Collection and Washing:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and cleavage byproducts.

    • Dry the crude peptide pellet under vacuum.

The general workflow for peptide cleavage and deprotection is illustrated in the following diagram.

Start Start: Dried Peptide-Resin Prepare_Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Start->Prepare_Cocktail Cleavage Cleavage Reaction (2-4 hours at RT) Prepare_Cocktail->Cleavage Filter Filter to Separate Resin and Filtrate Cleavage->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate Peptide in Cold Ether Concentrate->Precipitate Wash_Dry Wash and Dry Crude Peptide Precipitate->Wash_Dry End End: Crude Peptide Wash_Dry->End

Caption: General Workflow for Peptide Cleavage and Deprotection.

Protocol 2: Cleavage Using Reagent H for Peptides Prone to Methionine Oxidation

This protocol is specifically designed to prevent methionine oxidation.

Materials:

  • Same as Protocol 1, with the addition of:

  • Phenol

  • Dimethylsulfide (DMS)

  • Ammonium iodide (NH₄I)

Procedure:

  • Resin Preparation: Follow step 1 of Protocol 1.

  • Cleavage Cocktail Preparation (Reagent H):

    • Prepare the cocktail with the following composition:

      • TFA: 81% (w/w)

      • Phenol: 5% (w/w)

      • This compound: 5% (w/w)

      • 1,2-Ethanedithiol (EDT): 2.5% (w/w)

      • Water: 3% (w/w)

      • Dimethylsulfide (DMS): 2% (w/w)

      • Ammonium iodide (NH₄I): 1.5% (w/w)

    • Note: This is a weight/weight percentage. Ensure accurate weighing of components.

  • Cleavage Reaction:

    • Add Reagent H to the resin (approximately 30 mL per gram of resin).

    • Allow the mixture to stand for 3 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Peptide Isolation, Precipitation, Collection, and Washing: Follow steps 4, 5, and 6 of Protocol 1.

Troubleshooting

  • Incomplete Cleavage: If the peptide is not fully cleaved from the resin, extend the reaction time or increase the volume of the cleavage cocktail.

  • Presence of Oxidized Peptide: If methionine oxidation is still observed (detectable by a +16 Da mass shift in mass spectrometry), ensure the use of fresh, high-quality reagents and perform the cleavage under an inert atmosphere. Consider using a more robust cocktail like Reagent H.

  • Side Reactions with Other Residues: this compound may cause partial removal of some cysteine protecting groups. If this is a concern, alternative scavengers or protecting group strategies should be considered.

Conclusion

This compound is an effective scavenger for preventing methionine oxidation during the final cleavage step of solid-phase peptide synthesis. Its inclusion in cleavage cocktails, particularly in optimized formulations like Reagent H, can significantly reduce or eliminate the formation of methionine sulfoxide, leading to a higher purity of the final peptide product. The choice of the appropriate cleavage cocktail and adherence to detailed protocols are crucial for the successful synthesis of methionine-containing peptides.

References

Troubleshooting & Optimization

Technical Support Center: Thioanisole in Strong Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of thioanisole in strong acids, particularly within the context of peptide synthesis and deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in strong acid cleavage cocktails?

A1: this compound is primarily used as a "scavenger" in strong acid cleavage cocktails, such as those containing trifluoroacetic acid (TFA).[1][2] During the cleavage of protecting groups (e.g., t-butyl, trityl) from synthesized peptides, highly reactive carbocations are generated. These cations can re-attach to sensitive amino acid residues, causing unwanted side reactions.[3][4] this compound, as a nucleophile, effectively traps or "scavenges" these carbocations, preventing them from modifying the peptide.[4] It is particularly recommended for the cleavage of protecting groups like benzyloxycarbonyl, Tosyl, Mts, and Mtr.[1][5]

Q2: What are the most common side reactions associated with this compound in strong acids?

A2: The most significant side reaction is the alkylation of sensitive amino acid residues within the peptide chain.[1][5] This occurs when this compound itself, or its adducts with cleaved protecting groups, acts as an alkylating agent. This issue is particularly pronounced in the presence of high concentrations of very strong acids like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF).[5][6] Amino acids with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), are most susceptible to these modifications.[3][5][7]

Q3: I'm observing unexpected alkylation of my peptide, especially at Tryptophan (Trp) and Methionine (Met) residues. Could this compound be the cause?

A3: Yes, this is a known issue. In strongly acidic conditions, this compound can participate in electrophilic substitution reactions, leading to the alkylation of electron-rich aromatic rings and other nucleophilic sites.[5] The indole ring of Tryptophan is particularly vulnerable to alkylation by this compound-cation adducts.[6] It is generally recommended to avoid using this compound when deprotecting peptides containing Trp and Met residues in very strong acids like HF or TFMSA to prevent these unwanted alkylation side reactions.[5][6]

Q4: Can this compound itself undergo sulfonation in strong acids like sulfuric acid?

A4: While this compound's primary side reaction in peptide cleavage cocktails is alkylation, aromatic compounds in general can undergo sulfonation in the presence of sulfuric acid or oleum.[8][9] This reaction involves the electrophilic attack of a sulfonating agent (like SO₃) on the aromatic ring. The use of thionyl chloride in sulfuric acid has been shown to increase the rate of sulfonation for various aromatic compounds by removing the water generated during the reaction.[10][11] Although less common in standard TFA cleavage cocktails, if sulfuric acid or related reagents are present, sulfonation of this compound or aromatic residues on the peptide is a potential side reaction.

Q5: My Methionine (Met) residues are getting oxidized. Can this compound help, and are there any associated risks?

A5: this compound can help prevent the oxidation of Methionine to its sulfoxide form during cleavage.[1] It is a component of specific cleavage cocktails, like "Reagent H," designed to minimize Met oxidation.[12][13] However, the risk of this compound-induced alkylation of Met or other sensitive residues still exists, especially under harsh acidic conditions.[5] Therefore, a careful balance of scavengers is required. Including other reducing agents or scavengers like dimethyl sulfide (DMS) and 1,2-ethanedithiol (EDT) can offer better protection against both oxidation and other side reactions.[3][13]

Troubleshooting Guide

Issue 1: Alkylation of Tryptophan, Methionine, or Cysteine Residues
Symptom Potential Cause Recommended Solution
Mass spectrometry shows unexpected mass additions corresponding to alkyl groups on Trp, Met, or Cys.Electrophilic attack by carbocations generated during deprotection. This compound-cation adducts acting as alkylating agents.[5][6]1. Optimize Scavenger Cocktail: Use a combination of scavengers. "Reagent K" (TFA/phenol/H₂O/thioanisole/EDT) is effective for suppressing a variety of side reactions.[4][7] For S-tert-butylation of Cysteine, a combination of this compound and DMS has proven beneficial.[3]2. Avoid Harsh Acids: If possible, avoid using very strong acids like HF or TFMSA, especially with Trp-containing peptides.[5]3. Two-Step Cleavage: Perform an initial cleavage with a lower concentration of TFA for a short duration, followed by the addition of more TFA.[3]
Issue 2: Incomplete Deprotection of Arginine Residues
Symptom Potential Cause Recommended Solution
Arg(Pmc) or Arg(Mtr) protecting groups are not fully removed after cleavage.Insufficient acid strength or cleavage time. The Pmc group can also be transferred to Trp or Tyr side chains.[2]1. Increase Cleavage Time: For Arg(Mtr), extend cleavage times to 3 or more hours with TFA.[2]2. Use this compound: this compound is known to accelerate the deprotection of Arg(Pmc) by TFA.[2]3. Use a Stronger Acid System: For difficult-to-remove groups like Mtr, a stronger acid system such as TMSBr/Thioanisole/TFA may be required.[2]
Issue 3: Oxidation of Methionine or Cysteine Residues
Symptom Potential Cause Recommended Solution
Mass spectrometry indicates the formation of Met-sulfoxide or disulfide bonds.Exposure to oxidative species during cleavage and workup. Peroxides in ether used for precipitation.1. Use a Reducing Cocktail: Employ a cocktail containing reducing scavengers like this compound, ethyl methyl sulfide (EMS), or 1,2-ethanedithiol (EDT). "Reagent H" is specifically designed for Met-containing peptides.[13]2. Degas Solvents: Ensure all solvents are thoroughly degassed and use peroxide-free ether for peptide precipitation.3. Work Under Inert Atmosphere: Perform the cleavage reaction under a nitrogen or argon atmosphere to minimize oxidation.

Quantitative Data

Table 1: Effect of Scavenger Cocktails on S-t-Butylation of a Model Cys-Peptide

This table summarizes the percentage of the desired peptide versus the S-t-butylated side product when using different scavenger combinations in 90% TFA for 3 hours.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-t-butylated Peptide
TIS/H₂O (5:5)6733
This compound/H₂O (5:5)8812
DMS/H₂O (5:5)8614
This compound/DMS/TIS/H₂O (5:5:2.5:2.5) 94 6
This compound/DMS/TIS/H₂O/1% DTT (10:10:5:5) >98 <2
Data adapted from a study on mitigating S-t-butylated Cys-peptide formation. The combined use of this compound and DMS, particularly with DTT, was shown to be highly effective.[3]
Table 2: Cleavage Efficiency of Angiotensin II from Different Resins using TFMSA/TFA/Thioanisole

This table shows the percentage of peptide cleaved from the resin after 2 hours using a TFMSA/TFA/thioanisole/m-cresol mixture.

Resin TypeC-Terminal ResidueCleavage at 0 °C (%)Cleavage at 25 °C (%)
PAMRPhe9696
MBHARPhe686
BHARPhe068
Data adapted from a study evaluating the TFMSA/TFA/thioanisole cleavage procedure.[14] This highlights that cleavage efficiency is highly dependent on the resin linkage, peptide sequence, and temperature.[14]

Experimental Protocols

Protocol 1: Standard Cleavage Using "Reagent K"

"Reagent K" is a widely used cleavage cocktail for peptides containing sensitive residues.[4][7]

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • This compound

  • 1,2-Ethanedithiol (EDT)

  • Water (H₂O)

  • Cold diethyl ether

Cleavage Cocktail Composition (Reagent K): [4]

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • This compound: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Freshly prepare Reagent K by carefully mixing the components in the specified ratio. Use approximately 10 mL of the cocktail per gram of resin.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Two-Step Cleavage for Minimizing S-t-Butylation

This protocol was found to be optimal for preventing side reactions on Cysteine residues.[3]

Materials:

  • Same as Protocol 1, with the addition of Dimethyl sulfide (DMS) and Dithiothreitol (DTT).

Procedure:

  • Treat the peptide-resin with an initial cleavage cocktail of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes at room temperature.[3]

  • After 30 minutes, add additional TFA to the reaction mixture to bring the final TFA concentration to 80%.

  • Continue the cleavage reaction for another 150 minutes (2.5 hours).[3]

  • Follow steps 4-9 from Protocol 1 to isolate and dry the peptide.

Visualizations

Side_Reactions_of_this compound ProtectingGroup Protecting Groups (e.g., t-Butyl, Trityl) Carbocation Reactive Carbocation (R+) ProtectingGroup->Carbocation Cleavage StrongAcid Strong Acid (e.g., TFA) StrongAcid->Carbocation This compound This compound (Scavenger) Carbocation->this compound Desired Reaction (Scavenging) Peptide Sensitive Peptide Residue (Trp, Met, Cys) Carbocation->Peptide Undesired Reaction (Alkylation) TrappedCation Trapped Cation (Stable Adduct) This compound->TrappedCation AlkylatedPeptide Side Product: Alkylated Peptide Peptide->AlkylatedPeptide DesiredPeptide Desired Deprotected Peptide

Caption: this compound's role in preventing peptide alkylation.

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Resin 1. Dry Peptide-Resin Cocktail 2. Prepare Fresh Cleavage Cocktail Resin->Cocktail Cleavage 3. Add Cocktail to Resin (RT, 2-4 hours) Cocktail->Cleavage Filter 4. Filter to Collect Peptide Solution Cleavage->Filter Precipitate 5. Precipitate Peptide in Cold Ether Filter->Precipitate Wash 6. Wash Pellet with Ether Precipitate->Wash Dry 7. Dry Final Peptide Wash->Dry

Caption: Standard workflow for peptide cleavage and isolation.

Troubleshooting_Flowchart rect_node rect_node start Problem during Cleavage? q1 Mass increase on Trp, Met, or Cys? start->q1 q2 Incomplete deprotection? start->q2 q3 Evidence of oxidation? start->q3 q1->q2 No sol1 Use optimized scavenger mix (e.g., Reagent K). Consider two-step cleavage. q1->sol1 Yes q2->q3 No sol2 Increase cleavage time. Use this compound for Arg(Pmc). Consider stronger acid. q2->sol2 Yes sol3 Use reducing cocktail (Reagent H). Degas solvents. Work under inert gas. q3->sol3 Yes

Caption: Troubleshooting flowchart for common cleavage issues.

References

Technical Support Center: Optimizing Thioanisole in Cleavage Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of thioanisole in cleavage cocktails for solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a cleavage cocktail?

A1: this compound (methyl phenyl sulfide) is primarily used as a scavenger in trifluoroacetic acid (TFA)-based cleavage cocktails. During cleavage, protecting groups are removed from amino acid side chains, generating highly reactive cationic species (e.g., t-butyl cations). These cations can cause undesirable side reactions by alkylating nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[1][2] this compound, as a "soft" nucleophile, effectively traps or "scavenges" these carbocations, preventing them from modifying the target peptide.[3] It is particularly useful for accelerating the deprotection of Arginine (Arg) residues protected with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr groups.[2][3]

Q2: When should I include this compound in my cleavage cocktail?

A2: The inclusion of this compound is recommended when synthesizing peptides containing sensitive amino acids that are susceptible to modification by carbocations generated during cleavage. This includes:

  • Arginine (Arg) , especially when protected with sulfonyl-based groups like Pmc or Mtr, as this compound accelerates their removal.[2][3]

  • Tryptophan (Trp) , to prevent t-butylation of the indole side chain.[2] However, care must be taken as this compound cation adducts can sometimes alkylate the indole ring.[1] Using Boc-protected Trp (Fmoc-Trp(Boc)-OH) can offer additional protection.

  • Methionine (Met) , to prevent oxidation to methionine sulfoxide.[4]

  • Cysteine (Cys) , to reduce S-t-butylation.[5]

  • Tyrosine (Tyr) , to prevent alkylation of the phenol ring.[2]

For peptides without these sensitive residues, a simpler cocktail like TFA/Water/Triisopropylsilane (TIS) is often sufficient.[6]

Q3: What is a typical concentration for this compound in a cleavage cocktail?

A3: A typical concentration for this compound in standard cleavage cocktails is around 5% (v/v or w/w). For example, the widely used "Reagent K" cocktail has a composition of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at a ratio of 82.5:5:5:5:2.5.[6][7] Similarly, "Reagent H," designed for methionine-containing peptides, also uses 5% this compound.[4][7][8] The optimal concentration can vary depending on the specific peptide sequence and the protecting groups used.

Q4: Are there any situations where this compound should be avoided?

A4: Yes. If your peptide contains Tryptophan (Trp), the use of this compound should be carefully considered. This compound-derived cation adducts have been reported to alkylate the nitrogen of the indole ring of Trp.[1] In such cases, using Fmoc-Trp(Boc)-OH during synthesis is a recommended strategy to suppress this and other side reactions.

Troubleshooting Guide

Problem 1: Low yield of the desired peptide after cleavage.

Possible CauseSuggested Solution
Incomplete Deprotection For peptides with multiple Arg(Pmc/Mtr) residues, the standard cleavage time may be insufficient. This compound accelerates the deprotection of these groups.[2] Consider increasing the reaction time to 2.5 hours or more and ensure a sufficient concentration of this compound (e.g., 5%).[7]
Re-attachment to Resin Peptides with C-terminal Trp or Met can sometimes re-attach to the resin if scavengers are inadequate.[9] Using a cocktail containing EDT in addition to this compound can help minimize this issue.[9]
Peptide Oxidation Methionine residues are prone to oxidation during cleavage.[4] Using a specialized cocktail like Reagent H (TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide) is highly effective at preventing Met-sulfoxide formation.[4][8]

Problem 2: Significant impurities observed in HPLC/LC-MS analysis of crude peptide.

Possible CauseSuggested Solution
t-Butylation of Cys/Trp This side reaction is caused by t-butyl cations reacting with Cys or Trp residues.[2][5] The presence of this compound is crucial to scavenge these cations. Studies have shown that thioethers like this compound and dimethyl sulfide (DMS) are highly effective at reducing S-t-butylation of Cysteine.[5] Ensure your cocktail contains at least 5% this compound.
Modification of Trp by Sulfonyl Groups When cleaving peptides with Arg(Pmc/Mtr), the released sulfonyl protecting groups can modify Trp residues.[3] This can be suppressed by using this compound in the cleavage cocktail and incorporating Trp using the Fmoc-Trp(Boc)-OH derivative during synthesis.[3]
Residual Scavenger Peaks This compound and phenol are difficult to remove completely by ether precipitation and can show large peaks in HPLC chromatograms, potentially co-eluting with the product.[9] To resolve this, try adjusting the HPLC gradient (steeper or shallower). Repeating the ether precipitation step can also help remove residual scavengers.[9]

Standard Cleavage Cocktail Compositions

The following table summarizes common cleavage cocktails containing this compound. The choice of cocktail depends on the peptide's amino acid composition.

Reagent NameComposition (v/v or w/w)Primary Application
Reagent K TFA (82.5%), Phenol (5%), Water (5%), this compound (5%), EDT (2.5%)General purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[6][7]
Reagent H TFA (81%), Phenol (5%), this compound (5%), EDT (2.5%), Water (3%), DMS (2%), Ammonium Iodide (1.5%)Specifically designed to prevent the oxidation of Methionine residues during cleavage.[4][7][8]

Experimental Protocols & Methodologies

Protocol: General Peptide Cleavage using Reagent K

This protocol is suitable for most peptides containing sensitive residues.

  • Resin Preparation: Wash the dried peptide-resin (1 g) with Dichloromethane (DCM) and allow it to dry.

  • Cocktail Preparation: Freshly prepare Reagent K: 8.25 mL TFA, 0.5 mL Phenol, 0.5 mL Water, 0.5 mL this compound, 0.25 mL 1,2-ethanedithiol.

  • Cleavage Reaction: Add the cleavage cocktail (10-40 mL per gram of resin) to the peptide-resin.[7] Stir or agitate the mixture at room temperature for 1.5 to 2.5 hours. Peptides with multiple arginine residues may require longer reaction times.[7]

  • Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of cold (4°C) methyl-tert-butyl ether (MTBE) or diethyl ether to precipitate the peptide.[6]

  • Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet at least three times with cold ether to remove residual scavengers.[10]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Diagrams

Cleavage_Workflow cluster_reaction Cleavage & Deprotection cluster_isolation Isolation & Purification Resin 1. Dry Peptide-Resin Mix 3. Combine Resin and Cocktail Resin->Mix Cocktail 2. Prepare Fresh Cleavage Cocktail (e.g., Reagent K) Cocktail->Mix React 4. Stir at RT (1.5 - 2.5 hours) Mix->React Filter 5. Filter to Separate Resin React->Filter Precipitate 6. Precipitate Peptide in Cold Ether Filter->Precipitate Wash 7. Wash Pellet with Cold Ether (3x) Precipitate->Wash Dry 8. Dry Crude Peptide Wash->Dry

Caption: General workflow for peptide cleavage, deprotection, and isolation.

Scavenger_Logic cluster_complex Complex Cocktail Selection Start Does the peptide contain sensitive residues? (Arg, Met, Trp, Cys, Tyr) SimpleCocktail Use Simple Cocktail: TFA / H2O / TIS (95 : 2.5 : 2.5) Start->SimpleCocktail No ComplexCocktail Use Scavenger-Rich Cocktail Start->ComplexCocktail Yes ContainsMet Contains Met? ComplexCocktail->ContainsMet ReagentK Use Reagent K (Includes this compound) ContainsMet->ReagentK No ReagentH Use Reagent H (Includes this compound) ContainsMet->ReagentH Yes

Caption: Decision logic for choosing an appropriate cleavage cocktail.

References

Preventing alkylation of sensitive amino acids by Thioanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of thioanisole to prevent the alkylation of sensitive amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in peptide cleavage?

This compound is primarily used as a scavenger in the final cleavage step of SPPS, particularly in cocktails containing strong acids like trifluoroacetic acid (TFA).[1][2] Its main function is to act as a carbocation trap.[3] During the acid-mediated removal of protecting groups (e.g., Boc, Trt), highly reactive carbocations are generated.[4] These electrophilic species can attack nucleophilic side chains of sensitive amino acids, leading to unwanted modifications. This compound, being an electron-rich aromatic compound, effectively quenches these carbocations, preventing them from reacting with the peptide.[5]

Q2: Which amino acids are particularly susceptible to alkylation during cleavage?

Amino acids with nucleophilic side chains are most at risk of alkylation by carbocations generated during cleavage. These include:

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6][7]

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[8][9]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.

  • Cysteine (Cys): The free sulfhydryl group is a target for alkylation.[10]

Q3: When should I consider using a cleavage cocktail containing this compound?

The use of a this compound-containing cleavage cocktail, such as Reagent K, is recommended when your peptide sequence includes sensitive residues like Met, Trp, Tyr, or Cys, especially when using protecting groups that generate stable carbocations upon cleavage.[4][6]

Q4: Are there any potential side reactions associated with this compound itself?

While this compound is effective, it is not without potential drawbacks. In the presence of highly concentrated strong acids (e.g., HF or TFMSA), this compound can sometimes participate in alkylation side reactions with sensitive residues like Trp and Met.[2][8] Therefore, the composition of the cleavage cocktail and the reaction conditions must be carefully considered.

Troubleshooting Guides

Problem: My mass spectrometry data shows a mass increase of +14 Da on a methionine residue.

  • Potential Cause: This mass shift is indicative of S-methylation, which can be a side reaction. However, a more common issue with methionine is S-alkylation (tert-butylation) from tBu-based protecting groups, or oxidation (+16 Da for sulfoxide, +32 Da for sulfone).[3][7][11]

  • Recommended Solution:

    • Confirm the Mass Shift: Ensure the observed mass shift is accurately determined.

    • Optimize Scavenger Cocktail: If S-alkylation is suspected, ensure your cleavage cocktail contains an adequate concentration of this compound or other suitable scavengers to trap the carbocations. Reagent K (TFA/water/phenol/thioanisole/EDT) is a robust option.[6]

    • Prevent Oxidation: To minimize oxidation, degas all solvents before use and carry out the cleavage reaction under an inert atmosphere (e.g., nitrogen).[3] Including reducing agents like dithiothreitol (DTT) in the cleavage cocktail can also help suppress methionine oxidation.[12]

Problem: HPLC analysis of my tryptophan-containing peptide shows multiple peaks, and mass spectrometry indicates modification of the Trp residue.

  • Potential Cause: The indole ring of tryptophan is highly susceptible to modification by carbocations generated during cleavage.[13] This can also be caused by the transfer of sulfonyl protecting groups from arginine residues.[12][14]

  • Recommended Solution:

    • Use of Trp(Boc): For Fmoc-based synthesis, using Fmoc-Trp(Boc)-OH is highly recommended as the Boc protecting group on the indole nitrogen significantly reduces its susceptibility to alkylation during TFA cleavage.

    • Effective Scavenging: Employ a cleavage cocktail with a sufficient concentration of scavengers. This compound, in combination with other scavengers like 1,2-ethanedithiol (EDT) and water, is effective at protecting tryptophan.

    • Minimize Cleavage Time: Limit the exposure of the peptide to the strong acid cleavage cocktail to the minimum time required for complete deprotection (typically 1-2 hours).[13]

Quantitative Data on Scavenger Effectiveness

Scavenger CocktailTarget Peptide/Side ReactionPurity/Side Product ReductionReference
TFA/TIS/H₂O/thioanisole (70:5:5:20) with 5% DTT (first stage)Cys-containing peptidePeptide purity of 96.3% with only 3.5% total Cys S-tbutylation[10]

Experimental Protocols

Protocol 1: Standard TFA Cleavage Using a this compound-Containing Cocktail (Reagent K)

This protocol is suitable for the cleavage of peptides containing sensitive residues such as Met, Trp, Cys, or Tyr.[4]

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • This compound

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Resin Preparation: Wash the dried peptidyl-resin with dichloromethane (DCM) and dry thoroughly under vacuum for at least one hour.[4]

  • Cleavage Cocktail Preparation (Reagent K): In a fume hood, carefully prepare the cleavage cocktail with the following volumetric ratio: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5).[4] For 10 mL of cocktail, this corresponds to 8.25 mL TFA, 0.5 g phenol, 0.5 mL water, 0.5 mL this compound, and 0.25 mL EDT. Note: Prepare this reagent fresh before use.

  • Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptidyl-resin (approximately 10 mL per gram of resin).[3]

  • Gently agitate the mixture at room temperature for 2-3 hours.[3][4]

  • Peptide Precipitation: Filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate in a clean centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).[3][4]

  • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[4]

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting after each wash to remove residual scavengers.[4]

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[3][4]

Visualizations

Alkylation_Prevention cluster_problem Problem: Alkylation During Cleavage cluster_peptide Sensitive Peptide cluster_solution Solution: Scavenging ProtectingGroup Protecting Groups (e.g., Boc, Trt) Carbocation Reactive Carbocations (R+) ProtectingGroup->Carbocation Acidolysis TFA TFA (Strong Acid) SensitiveAA Sensitive Amino Acids (Met, Trp, Cys, Tyr) Carbocation->SensitiveAA Alkylation This compound This compound (Scavenger) Carbocation->this compound Trapping AlkylatedPeptide Alkylated Peptide (Side Product) TrappedCarbocation Trapped Carbocation

Caption: Mechanism of this compound action in preventing peptide alkylation.

Cleavage_Workflow start Start: Dried Peptidyl-Resin cocktail Add Cleavage Cocktail (e.g., Reagent K with this compound) start->cocktail react Incubate (RT, 2-3h) cocktail->react filter Filter to Remove Resin react->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate wash Wash Peptide Pellet with Cold Ether precipitate->wash dry Dry Crude Peptide wash->dry end End: Crude Peptide dry->end

Caption: Experimental workflow for peptide cleavage and deprotection.

References

Technical Support Center: Removal of Thioanisole Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing thioanisole and its related byproducts following chemical synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in synthesis, and why does it need to be removed?

A1: this compound is primarily used as a scavenger in peptide synthesis, specifically during the acidic cleavage of peptides from a solid support resin and the simultaneous removal of side-chain protecting groups. During this process, highly reactive cationic species are generated from protecting groups (e.g., t-butyl cations) which can lead to unwanted side reactions with nucleophilic amino acid residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr). This compound traps these electrophilic species, preventing modification of the desired peptide.[1] It must be thoroughly removed post-cleavage because it is toxic, malodorous, and can interfere with subsequent analytical and biological assays.

Q2: What are the common byproducts associated with this compound use?

A2: While this compound itself is the main component to be removed, it can also participate in or lead to the formation of other byproducts. Under the strong acidic conditions of cleavage (e.g., with TFA, TFMSA, or HF), this compound can contribute to the alkylation of sensitive residues. For instance, it has been reported to cause uncontrolled modifications on Met, Trp, Glu, or Asp residues.[1] The primary goal of the purification process is to remove the unreacted this compound and any scavenged adducts it has formed.

Q3: What is the standard method for removing this compound after peptide cleavage?

A3: The most common method for removing this compound and other scavengers is precipitation of the crude peptide in a large volume of cold diethyl ether.[2][3][4] Peptides are generally insoluble in ether, while this compound, its byproducts, and other cleavage cocktail components are soluble. This allows for the separation of the peptide product by filtration or centrifugation. The process typically involves multiple washes with cold ether to ensure complete removal of the impurities.[2][4]

Q4: Are there alternatives to this compound that are easier to remove?

A4: Yes, several alternative scavengers can be used, and the choice often depends on the peptide sequence. Triisopropylsilane (TIS) is a very common alternative and is often used in a cocktail with TFA and water (e.g., 95:2.5:2.5 TFA/TIS/water), which is effective for many sequences.[1] This mixture is less malodorous and generally effective, especially if appropriate protecting groups like Fmoc-Trp(Boc) and Fmoc-Arg(Pbf) are used. For peptides containing cysteine, dithiothreitol (DTT) can be an alternative to pungent scavengers like this compound and ethanedithiol (EDT).[1]

Troubleshooting Guide

Issue 1: A strong, unpleasant odor of this compound persists even after multiple ether washes.

  • Possible Cause: Insufficient washing or inefficient precipitation of the peptide, leading to trapped this compound within the peptide pellet.

  • Troubleshooting Steps:

    • Increase the number of washes: Perform at least three to five washes with cold diethyl ether.[2][4]

    • Improve resuspension: After each centrifugation step and decanting the supernatant, thoroughly break up the peptide pellet and resuspend it completely in fresh, cold ether. Vortexing or gentle sonication can aid in this process.

    • Increase ether volume: Use a larger volume of ether for precipitation and washing, typically 8-10 fold the volume of the TFA filtrate.

    • Final rinse with a different solvent: Consider a final, quick wash with a more volatile non-polar solvent like hexane to help remove residual ether and this compound, followed by thorough drying under vacuum.

Issue 2: The peptide is soluble or forms an oil in diethyl ether, making precipitation ineffective.

  • Possible Cause: The peptide is highly hydrophobic or has protecting groups remaining that increase its solubility in organic solvents.

  • Troubleshooting Steps:

    • Try an alternative precipitation solvent: Test other non-polar solvents for precipitation, such as a mixture of diethyl ether and hexane, or methyl tert-butyl ether (MTBE).

    • Chloroform Extraction: If the peptide did not precipitate, it may be possible to extract the undesired byproducts. After evaporating the TFA, dissolve the residue in an aqueous solvent (like a water/acetonitrile mixture) and perform a liquid-liquid extraction with chloroform to remove the organic-soluble scavengers.[2]

    • Reverse-Phase HPLC Purification: This is the most effective method for purifying soluble peptides and removing all cleavage-related impurities. The crude peptide can be dissolved in a suitable aqueous buffer and purified using a C18 or similar column.[4]

Issue 3: Mass spectrometry analysis shows modification of sensitive amino acids (e.g., alkylation of Trp or Met).

  • Possible Cause: Ineffective scavenging by the cleavage cocktail, or side reactions induced by this compound itself, particularly under harsh acidic conditions (e.g., HF).[1]

  • Troubleshooting Steps:

    • Optimize the scavenger cocktail: For peptides containing both Trp and Arg(Pmc), a more robust scavenger mixture is necessary to prevent side reactions.[5] Consider using a universal cleavage mixture like Reagent K (TFA/water/phenol/thioanisole/EDT).

    • Use Boc-protected Tryptophan: During synthesis, use Fmoc-Trp(Boc) to protect the indole ring, which minimizes alkylation during cleavage.[5]

    • Avoid this compound with certain residues: If synthesizing peptides with sensitive Cys(t-Bu) or Cys(S-t-Bu) groups, avoid using this compound as it can partially remove these protecting groups.[5] In cases of Met- or Trp-containing peptides cleaved with strong acids like HF, it is advisable to avoid this compound to bypass alkylation side reactions.[1]

Data Presentation

Table 1: Comparison of Common Scavengers and Removal Strategies

Scavenger/MethodPrimary UseAdvantagesDisadvantagesRemoval Efficiency
This compound Scavenging t-butyl cations; reduces Met oxidation; accelerates Arg(Pmc) deprotection.[1][5]Effective for a wide range of protecting groups.Strong, unpleasant odor; can cause side reactions with sensitive residues (Met, Trp).[1]High, with multiple ether washes.[4]
Triisopropylsilane (TIS) Effective scavenger for t-butyl cations.Less odorous than thiols; generally clean reactions.May not be sufficient for all protecting groups (e.g., Pmc) without other scavengers.High, removed effectively by ether precipitation.
Ethanedithiol (EDT) Highly efficient scavenger for t-butyl trifluoroacetate.[5]Very effective at preventing t-butylation of Trp.[5]Extremely foul odor; toxic.High, removed effectively by ether precipitation.
Ether Precipitation/Wash Standard method for removing scavengers and byproducts.[4]Simple, fast, and effective for most peptides.Ineffective for ether-soluble or oily peptides; may require many repetitions for complete removal.Good to excellent; typically improves purity by several percentage points.[4]
RP-HPLC Final purification of crude peptide.Removes all small-molecule impurities, including residual scavengers, leading to high purity.More time-consuming and requires specialized equipment; potential for sample loss.Excellent; the gold standard for peptide purity.[4]

Experimental Protocols

Protocol 1: Standard Removal of this compound by Diethyl Ether Precipitation

This protocol describes the standard procedure for isolating a peptide and removing this compound and other cleavage byproducts following cleavage from the resin.

  • Resin Filtration: After the cleavage reaction (e.g., for 1.5-2 hours at room temperature), filter the peptide-TFA solution to remove the resin beads using a sintered glass funnel.[3]

  • Resin Washing: Wash the resin 2-3 times with small volumes of fresh TFA to recover any remaining peptide. Combine all filtrates.[3]

  • Concentration (Optional): If the volume of the TFA filtrate is large, concentrate it to approximately 1-2 mL using a gentle stream of nitrogen or a rotary evaporator (ensure the water bath temperature is below 40 °C).[3][5]

  • Precipitation: In a suitable centrifuge tube, add 8-10 volumes of ice-cold diethyl ether. Slowly add the concentrated peptide/TFA solution dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[4]

  • Centrifugation: Centrifuge the mixture at approximately 3000-3500 rpm for 5 minutes to pellet the precipitated peptide.[4]

  • Washing: Carefully decant the ether supernatant, which contains the dissolved this compound and byproducts. Resuspend the peptide pellet in a fresh portion of cold diethyl ether. Break up the pellet thoroughly to ensure a complete wash.

  • Repeat: Repeat the centrifugation and washing steps at least 3-4 times to ensure all soluble impurities have been removed.[4]

  • Drying: After the final wash and decanting, allow the residual ether to evaporate from the open tube in a fume hood or dry the peptide pellet under a high vacuum to obtain the crude product.[4]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Isolation start Synthesized Peptide on Resin cleavage Cleavage from Resin (TFA + Scavengers like this compound) start->cleavage Step 1 filtration Filter to Remove Resin cleavage->filtration Step 2 precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation Step 3 centrifuge_wash Centrifuge & Wash Pellet (Repeat 3-5x) precipitation->centrifuge_wash Step 4 dry Dry Crude Peptide centrifuge_wash->dry Step 5 byproducts Waste: This compound, Scavengers, Soluble Byproducts centrifuge_wash->byproducts Waste Stream peptide_product Purified Peptide Product dry->peptide_product Final Product

Caption: Workflow for peptide cleavage and removal of this compound byproducts.

troubleshooting_guide start Problem with this compound Removal? odor_issue Persistent this compound Odor? start->odor_issue solubility_issue Peptide is Ether-Soluble / Oily? start->solubility_issue reaction_issue Side Reactions Observed (e.g., Alkylation)? start->reaction_issue solution_odor Increase number of ether washes. Ensure complete pellet resuspension. odor_issue->solution_odor Yes solution_solubility Try alternative precipitation solvent (MTBE). Perform Liquid-Liquid Extraction. Purify via RP-HPLC. solubility_issue->solution_solubility Yes solution_reaction Optimize scavenger cocktail (e.g., Reagent K). Use Trp(Boc) during synthesis. Use alternative scavenger (TIS). reaction_issue->solution_reaction Yes

Caption: Decision tree for troubleshooting this compound removal issues.

References

Technical Support Center: Improving Yield in Reactions Involving Thioanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges and improve yields in chemical reactions involving thioanisole.

Section 1: Oxidation of this compound

The selective oxidation of this compound to methyl phenyl sulfoxide is a crucial transformation, but over-oxidation to the sulfone is a common problem. This section provides guidance on controlling this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: this compound Oxidation

Q1: My this compound oxidation reaction is producing a significant amount of the sulfone byproduct. How can I improve the selectivity for the sulfoxide?

A1: Over-oxidation to methyl phenyl sulfone is a frequent issue. To enhance selectivity for the sulfoxide, consider the following:

  • Choice of Oxidant: Use a mild and selective oxidizing agent. Sodium metaperiodate is a good choice for selectively oxidizing sulfides to sulfoxides.[1] Hydrogen peroxide can also be used, but reaction conditions need to be carefully controlled.

  • Reaction Temperature: Maintain a low reaction temperature. For instance, using an ice bath during the oxidation with sodium metaperiodate can prevent over-oxidation.[1]

  • Stoichiometry of the Oxidant: Carefully control the molar ratio of the oxidant to this compound. Using a slight excess of the oxidant (e.g., 1.05 equivalents of sodium metaperiodate) can ensure complete conversion of the starting material while minimizing sulfone formation.[1]

  • Catalyst Loading: If using a catalyst, lowering the catalyst loading can sometimes increase selectivity for the sulfoxide, although it may slow down the reaction rate.

Q2: The reaction is sluggish, and the conversion of this compound is low. What can I do to improve the reaction rate?

A2: Low conversion can be addressed by:

  • Catalyst Selection: Employing an efficient catalyst can significantly accelerate the reaction. For oxidations with hydrogen peroxide, various catalysts have been shown to be effective.

  • Reaction Temperature: While low temperatures favor selectivity, a slight increase in temperature can improve the reaction rate. However, this must be balanced against the risk of over-oxidation. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.

  • Solvent: The choice of solvent can influence the reaction rate. Ensure that the chosen solvent is appropriate for the specific oxidant and catalyst system being used.

Q3: I am observing decomposition of my product or starting material. What could be the cause?

A3: Decomposition can be due to harsh reaction conditions.

  • Reaction Temperature: Excessive heat can lead to the degradation of reactants and products.

  • Strongly Acidic or Basic Conditions: Depending on the reagents used, the reaction medium might be too acidic or basic, causing decomposition. Ensure the pH of the reaction mixture is controlled.

  • Work-up Procedure: Quench the reaction appropriately and perform the work-up at a low temperature to minimize product degradation.

Quantitative Data: this compound Oxidation
Catalyst/ReagentOxidantSolventTemperature (°C)This compound:Oxidant RatioProductSelectivity/YieldReference
Sodium Metaperiodate-Water/Methylene Chloride01:1.05Methyl Phenyl Sulfoxide91% Yield[1]
Zr-MOF-808TBHPMeCNRoom Temp1:2Methyl Phenyl Sulfone76%[2]
Zr-MOF-808TBHPMeCNRoom Temp5:2Methyl Phenyl SulfoxideHigher selectivity for sulfoxide at higher this compound concentration[2][3]
Ti(OiPr)4CHP---Methyl Phenyl Sulfoxide72% Yield (lower than other catalysts)[4]
Nb-OC@[TBA][LA]H2O2CH3OH01:1.1Methyl Phenyl Sulfoxide>95%[5]
Experimental Protocol: Selective Oxidation of this compound to Methyl Phenyl Sulfoxide

This protocol is based on the procedure from Organic Syntheses using sodium metaperiodate.[1]

Materials:

  • This compound (12.4 g, 0.100 mole)

  • Sodium metaperiodate (22.5 g, 0.105 mole)

  • Deionized water

  • Methylene chloride

  • Activated carbon

  • Anhydrous sodium sulfate

  • 500-mL round-bottomed flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel

  • Separatory funnel

Procedure:

  • In a 500-mL round-bottomed flask equipped with a magnetic stirrer, add powdered sodium metaperiodate (22.5 g) and 210 mL of water.

  • Cool the mixture in an ice bath while stirring.

  • Add this compound (12.4 g) to the cooled mixture.

  • Stir the reaction mixture at ice-bath temperature for 15 hours.

  • Filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.

  • Wash the filter cake with three 30-mL portions of methylene chloride.

  • Transfer the filtrate to a separatory funnel, separate the methylene chloride layer, and extract the aqueous layer with three 100-mL portions of methylene chloride.

  • Combine the organic extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude methyl phenyl sulfoxide.

  • Purify the crude product by vacuum distillation to obtain pure methyl phenyl sulfoxide.

Visualization: this compound Oxidation Pathway

OxidationPathway This compound This compound Sulfoxide Methyl Phenyl Sulfoxide This compound->Sulfoxide Selective Oxidation (e.g., NaIO4, 0°C) Sulfone Methyl Phenyl Sulfone Sulfoxide->Sulfone Over-oxidation (e.g., excess oxidant, higher temp.) FC_Troubleshooting Start Low Yield in Friedel-Crafts Acylation Catalyst Check Catalyst Activity (Anhydrous conditions, fresh catalyst) Start->Catalyst Conditions Optimize Reaction Conditions (Temperature, time) Start->Conditions Purity Verify Reagent Purity Start->Purity Workup Improve Work-up Procedure (Careful quenching, efficient extraction) Start->Workup SuzukiCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)2 Base PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product ScavengerMechanism cluster_cleavage TFA Cleavage cluster_side_reaction Side Reaction cluster_scavenging Scavenging ProtectingGroup R-tBu (Protecting Group) tBuCation tBu+ (Reactive Cation) ProtectingGroup->tBuCation H+ (TFA) SensitiveResidue Sensitive Residue (e.g., Trp, Met) tBuCation->SensitiveResidue Undesired Alkylation This compound This compound (Scavenger) tBuCation->this compound Trapping SideProduct Alkylated Residue (Side Product) SensitiveResidue->SideProduct TrappedCation Trapped Cation (Stable Product) This compound->TrappedCation

References

Troubleshooting incomplete cleavage with Thioanisole cocktails

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with incomplete peptide cleavage when using thioanisole-containing cocktails.

Troubleshooting Guide: Incomplete Cleavage

Problem: Low yield of the desired peptide is observed after cleavage with a this compound-containing cocktail.

This issue often points to incomplete cleavage from the resin or incomplete removal of side-chain protecting groups. The following steps provide a systematic approach to troubleshooting.

1. Verify Core Cleavage Parameters

Incomplete cleavage is frequently a result of suboptimal reaction conditions. Before altering the composition of your cleavage cocktail, ensure the following parameters are optimized.

  • Reaction Time: Standard cleavage times are typically 2-3 hours at room temperature.[1] However, for peptides with sterically hindered residues or difficult-to-remove protecting groups (e.g., Arg(Pmc/Mtr)), extended reaction times of 4-12 hours may be necessary.[1] It is highly recommended to perform a small-scale trial cleavage to determine the optimal duration.[2]

  • Temperature: While most cleavages are performed at room temperature, increasing the temperature to 40°C can enhance the cleavage efficiency for difficult sequences. However, exercise caution as elevated temperatures can also increase the rate of side reactions.[3]

  • TFA Concentration: A reduced concentration of trifluoroacetic acid (TFA) in the cleavage cocktail can lead to incomplete removal of protecting groups, particularly t-butyl groups from serine and threonine.[3] Ensure your TFA is of high quality and that the final concentration in the cocktail is sufficient (typically 80-95%).

  • Resin Washing: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) before cleavage. Residual DMF can dilute the TFA and reduce cleavage efficiency.

2. Assess the Composition of the Cleavage Cocktail

This compound is a "soft" scavenger, particularly effective for protecting tryptophan and methionine residues and for facilitating the removal of sulfonyl-based protecting groups from arginine (e.g., Pmc, Mtr).[4][5][6] However, it may not be sufficient for all challenges.

  • Presence of Multiple "Problematic" Residues: For peptides containing a combination of sensitive residues such as Cys, Met, Trp, and Tyr, a more complex cocktail like Reagent K is often recommended as a starting point.[7]

  • Incomplete Deprotection of Cys(Trt): Incomplete removal of the trityl group from cysteine can be a common issue. The addition of a silane scavenger like triisopropylsilane (TIS) is highly effective at irreversibly trapping the trityl cations and driving the deprotection to completion.[8]

  • Oxidation of Methionine: If you observe methionine oxidation despite the presence of this compound, consider using a more robust cocktail such as Reagent H, which includes additional reducing agents like dimethylsulphide (DMS) and ammonium iodide.[1][9]

3. Consider a Two-Step Cleavage Strategy

For particularly challenging sequences, a two-step cleavage protocol can be beneficial. This approach involves an initial treatment with a milder cleavage cocktail, followed by the addition of more TFA to increase the acid concentration for the remainder of the cleavage time. One study found optimal results with an initial 30-minute treatment with a 70% TFA cocktail, followed by the addition of TFA to a final concentration of 80% for an additional 150 minutes.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a cleavage cocktail?

A1: this compound acts as a scavenger for reactive cationic species generated during the acidic cleavage of protecting groups. It is particularly effective in preventing the reattachment of these groups to sensitive amino acid residues like tryptophan and methionine.[5] Additionally, this compound can accelerate the deprotection of arginine residues protected with sulfonyl groups like Pmc.[2][6]

Q2: Can the cleavage cocktail be prepared in advance and stored?

A2: It is strongly recommended to always use a freshly prepared cleavage cocktail. The components, particularly scavengers like this compound and TIS, can degrade over time, leading to reduced cleavage efficiency and an increase in side reactions. If a large batch must be prepared, it should be degassed with an inert gas, aliquoted, and stored in a freezer, though fresh preparation remains the best practice.

Q3: I see a lot of scavenger-related peaks in my HPLC chromatogram. How can I remove them?

A3: Additives like phenol and this compound can be difficult to remove completely by ether precipitation and may co-elute with the peptide during HPLC.[10] To address this, perform additional washes of the peptide pellet with cold diethyl ether.[2] Optimizing the acetonitrile gradient during HPLC purification, by making it steeper or shallower, can also help to resolve the peptide peak from the scavenger peaks.[10]

Q4: Are there alternatives to this compound?

A4: Yes, other scavengers can be used, depending on the peptide sequence. For peptides without highly sensitive residues, a simple mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient and avoids the strong odor of this compound.[5] Dithiothreitol (DTT) can also replace this compound and is a preferred option for peptides containing 4-benzoylphenylalanine (Bpa).[5]

Q5: My peptide contains Arg(Pmc) and cleavage seems incomplete. What should I do?

A5: The Pmc group on arginine can be difficult to remove, sometimes requiring more than 4 hours of cleavage.[11] this compound is known to accelerate its removal.[6] If cleavage is still incomplete, you can extend the cleavage time. For future syntheses of arginine-containing peptides, consider using the Pbf protecting group, which is more acid-labile and generally removed within 2 hours.[11]

Data Presentation

Table 1: Comparison of Common this compound-Containing Cleavage Cocktails

Reagent NameComposition (v/v or w/w)Primary ApplicationReference(s)
Reagent R 90% TFA, 5% this compound, 3% EDT, 2% AnisoleEffective for deprotecting sulfonyl-protected Arg and minimizing Trp reattachment to the resin.[12]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% this compound, 2.5% EDTA robust, general-purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[7]
Reagent H 81% TFA, 5% Phenol, 5% this compound, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄ISpecifically designed to minimize the oxidation of methionine residues.[1][9]
TMSBr/Thioanisole TFA/Thioanisole/EDT/m-cresol/TMSBrA stronger acidic cocktail for rapidly removing highly acid-stable protecting groups like Arg(Mtr).[7]

Table 2: Effect of Scavengers on S-t-butylation of Cysteine

Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5)Total S-t-butylation (%)
No additional scavenger>15%
with Dimethyl Sulfide (DMS)10.3%
with This compound 9.0%
with Dithiothreitol (DTT)>10%

Data adapted from a study on the cleavage of a model Cys-peptide, demonstrating the effectiveness of this compound in reducing this specific side reaction.[3]

Experimental Protocols

Protocol 1: Standard TFA Cleavage with this compound Cocktail (Reagent K)

WARNING: Trifluoroacetic acid (TFA) is highly corrosive. All procedures must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • This compound

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Dichloromethane (DCM)

  • Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Glass reaction vessel with a screw cap

  • Sintered glass funnel

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into the glass reaction vessel. Wash the resin with DCM (3 x 5 mL) to remove residual DMF and swell the resin.

  • Cleavage Cocktail Preparation: Prepare 10 mL of Reagent K fresh by combining the following in a separate glass vial:

    • 8.25 mL TFA

    • 0.5 g Phenol

    • 0.5 mL Deionized Water

    • 0.5 mL this compound

    • 0.25 mL 1,2-Ethanedithiol (EDT)

    • Vortex briefly to mix.

  • Cleavage Reaction: Add the freshly prepared Reagent K (approximately 2-3 mL) to the swollen resin. Cap the vessel and gently agitate the mixture at room temperature for 2-4 hours. A longer duration may be needed for difficult sequences.

  • Peptide Isolation: Filter the resin using the sintered glass funnel and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Resin Wash: Wash the resin twice with fresh TFA (2 x 1 mL) and combine the filtrates with the collection from the previous step.

  • Peptide Precipitation: In the fume hood, add the combined TFA filtrate dropwise to a larger centrifuge tube containing ice-cold MTBE (approx. 10-fold volume of the filtrate). A white precipitate of the crude peptide should form.

  • Maximizing Precipitation: Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold MTBE to remove scavengers. After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Visualizations

Troubleshooting_Incomplete_Cleavage cluster_params Step 1: Verify Core Parameters cluster_cocktail Step 2: Assess Cocktail Composition cluster_strategy Step 3: Advanced Strategies cluster_solutions Solutions start Incomplete Cleavage or Low Peptide Yield check_time Is cleavage time sufficient? (Typically 2-4h) start->check_time check_temp Is temperature appropriate? (RT, can increase to 40°C) check_time->check_temp Yes sol_time Increase cleavage time (4-12h) check_time->sol_time No check_tfa Is TFA concentration adequate? (Typically >80%) check_temp->check_tfa Yes check_residues Peptide contains multiple Cys, Trp, Met, Arg(Pmc)? check_tfa->check_residues Yes check_cys Incomplete Cys(Trt) deprotection observed? check_residues->check_cys No sol_cocktail Use a more robust cocktail (e.g., Reagent K) check_residues->sol_cocktail Yes check_met Methionine oxidation detected? check_cys->check_met No sol_tis Add TIS to the cocktail check_cys->sol_tis Yes two_step Consider two-step cleavage protocol check_met->two_step No, issue persists sol_reagent_h Use Reagent H for Met-rich peptides check_met->sol_reagent_h Yes sol_two_step Implement staged TFA concentration two_step->sol_two_step

Caption: A troubleshooting decision tree for incomplete peptide cleavage.

Cleavage_Workflow start Start: Dried Peptide-Resin wash_dcm 1. Wash with DCM start->wash_dcm cleavage 3. Cleavage Reaction (2-4h at RT) wash_dcm->cleavage prepare_cocktail 2. Prepare Fresh This compound Cocktail prepare_cocktail->cleavage filter_resin 4. Filter Resin, Collect Filtrate cleavage->filter_resin precipitate 5. Precipitate Peptide in Cold Ether filter_resin->precipitate wash_pellet 6. Centrifuge and Wash Peptide Pellet precipitate->wash_pellet dry 7. Dry Crude Peptide wash_pellet->dry end End: Crude Peptide for Purification dry->end

Caption: General workflow for peptide cleavage and deprotection.

References

Technical Support Center: Minimizing Thioanisole Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the unwanted oxidation of thioanisole to its corresponding sulfoxide and sulfone during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered when trying to prevent the oxidation of this compound.

Problem Possible Cause Suggested Solution
Unwanted formation of methyl phenyl sulfoxide or sulfone. The reaction conditions are too harsh, or an oxidizing agent is present.This compound is susceptible to oxidation by various agents, including hydrogen peroxide.[1][2] To avoid this, carefully control reaction conditions. Consider lowering the temperature, as oxidation is often accelerated at higher temperatures.[3] If possible, use reagents that are less likely to act as oxidants.
Reaction mixture turns yellow or brown, and analysis shows multiple products. This compound or other reaction components may be degrading under acidic or basic conditions.This compound can undergo protonation on the sulfur atom or the aromatic ring in the presence of strong acids.[4] While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to side reactions. Buffer the reaction mixture if the desired transformation allows.
Difficulty in removing sulfoxide or sulfone byproducts. The polarity of the sulfoxide and sulfone is significantly different from this compound, but similar to other polar components in the mixture.Purification can be challenging. Standard column chromatography is a common method. Due to the increased polarity of the sulfoxide and sulfone, a more polar eluent system will be required for their separation from the less polar this compound. Alternatively, consider a workup with a reducing agent like sodium sulfite to convert any over-oxidized species back to the sulfoxide, which might simplify purification.[5]
Low yield of the desired product, with this compound consumed by oxidation. Presence of peroxides in solvents or reagents.Ethers and other solvents can form explosive peroxides upon storage. These peroxides are strong oxidizing agents and can lead to the unwanted oxidation of this compound. Always use freshly distilled or peroxide-free solvents. Test for the presence of peroxides using commercially available test strips.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation products of this compound?

A1: this compound is first oxidized to methyl phenyl sulfoxide and can be further oxidized to methyl phenyl sulfone.[6]

Q2: How can I prevent the oxidation of this compound when it is used as a scavenger in peptide synthesis?

A2: this compound is often used as a scavenger to protect sensitive amino acid residues like tryptophan and methionine from side reactions during the cleavage of protecting groups with strong acids.[7][8] To minimize its oxidation in this context, it is crucial to perform the cleavage under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric oxygen. Using a cocktail of scavengers can also be beneficial.

Q3: Are there any protecting groups for the thioether functionality of this compound to prevent its oxidation?

A3: While protecting groups for thiols are common, protecting a thioether like this compound to prevent oxidation is less straightforward. The high nucleophilicity of the sulfur atom makes it reactive towards many protecting group reagents. An alternative "orthogonal" strategy involves planning the synthetic route so that oxidizing steps are performed before the introduction of the this compound moiety or by using reagents that are chemoselective and will not oxidize the thioether.[9][10]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: The use of antioxidants to prevent the oxidation of this compound in a reaction mixture is not a widely documented strategy in synthetic chemistry literature for this specific purpose. Antioxidants work by scavenging free radicals or reducing oxidizing agents.[11] In a reaction where an oxidizing agent is intentionally used for another transformation, an antioxidant would likely interfere with the desired reaction. However, for preventing autoxidation during storage or in reactions sensitive to trace oxidants, the addition of a radical scavenger like BHT (butylated hydroxytoluene) could potentially be beneficial, though its compatibility with the specific reaction chemistry would need to be verified.

Q5: What analytical techniques can be used to detect the oxidation of this compound?

A5: The oxidation of this compound can be monitored by several techniques. Thin-layer chromatography (TLC) is a quick and simple method, as the sulfoxide and sulfone are significantly more polar than this compound and will have lower Rf values. Nuclear Magnetic Resonance (NMR) spectroscopy is also very effective; the protons on the methyl group of this compound, its sulfoxide, and sulfone have distinct chemical shifts. Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify these compounds.

Experimental Protocols

Protocol 1: General Procedure for Running Reactions Under an Inert Atmosphere to Minimize Oxidation

This protocol describes the basic setup for performing a reaction under an inert atmosphere, which is crucial for preventing oxidation by atmospheric oxygen.

Materials:

  • Three-neck round-bottom flask

  • Condenser

  • Gas inlet adapter

  • Septa

  • Magnetic stirrer and stir bar

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Schlenk line (optional, for more rigorous exclusion of air)

  • Degassed solvents

Procedure:

  • Assemble the glassware (flask, condenser, etc.) and flame-dry under vacuum or in an oven to remove adsorbed water.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Add the this compound and any other solid reagents to the reaction flask under a positive flow of inert gas.

  • Add the degassed solvent via a cannula or syringe.

  • If reagents are to be added during the reaction, do so via a syringe through a septum.

  • Maintain a positive pressure of the inert gas throughout the reaction, monitored by the bubbler.

  • Upon completion, the reaction can be quenched and worked up as required.

Protocol 2: Procedure for Quenching a Reaction to Remove Oxidizing Byproducts

This protocol is useful if unwanted oxidation has occurred and you wish to reduce the sulfone or sulfoxide.

Materials:

  • Reaction mixture containing oxidized this compound species

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • After the primary reaction is complete, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium sulfite to the reaction mixture with stirring. The amount of sulfite solution needed will depend on the amount of oxidant to be quenched.

  • Stir the mixture vigorously for 15-30 minutes.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Analyze the crude product to determine the effectiveness of the reduction. Note that reducing sulfones back to thioethers is generally difficult under these mild conditions, but sulfoxides may be reduced.

Visualizations

Thioanisole_Oxidation_Pathway This compound This compound (C₆H₅SCH₃) Sulfoxide Methyl Phenyl Sulfoxide (C₆H₅S(O)CH₃) This compound->Sulfoxide Oxidation Sulfone Methyl Phenyl Sulfone (C₆H₅S(O)₂CH₃) Sulfoxide->Sulfone Further Oxidation

Caption: The oxidation pathway of this compound to methyl phenyl sulfoxide and methyl phenyl sulfone.

Troubleshooting_Logic start Oxidation of This compound Observed? check_oxidant Is an oxidizing agent present in the reaction? start->check_oxidant Yes no_issue No oxidation issue. start->no_issue No check_air Is the reaction open to air? check_oxidant->check_air No solution_oxidant Use a milder or non-oxidizing reagent. check_oxidant->solution_oxidant Yes check_temp Is the reaction run at high temperature? check_air->check_temp No solution_air Run under an inert atmosphere. check_air->solution_air Yes solution_temp Lower the reaction temperature. check_temp->solution_temp Yes

References

Technical Support Center: Purification of Thioanisole-Derived Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thioanisole-derived products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound-derived products?

A1: Common impurities include unreacted starting materials (e.g., thiophenol), byproducts from side reactions, and oxidation products. Specifically, you may encounter methyl phenyl sulfoxide and methyl phenyl sulfone, which result from the oxidation of the thioether group.

Q2: Which purification technique is most suitable for my this compound derivative?

A2: The choice of purification technique depends on the physical properties of your product and the nature of the impurities.

  • Distillation (Simple and Fractional): Ideal for thermally stable, liquid products with boiling points significantly different from impurities. Vacuum distillation is recommended for high-boiling or heat-sensitive compounds.

  • Column Chromatography: A versatile technique for separating compounds with different polarities. It is effective for removing both polar and non-polar impurities from solid or liquid samples.

  • Recrystallization: Best suited for solid products. The choice of solvent is crucial for obtaining high purity crystals.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring purification. It allows you to visualize the separation of your desired product from impurities. For this compound derivatives, which are often aromatic, UV light is a common non-destructive visualization method.[1] Stains like potassium permanganate or iodine can also be used to visualize spots.[1][2]

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSolution
Poor Separation of Spots Inappropriate solvent system.Optimize the eluent system using TLC. A good solvent system will result in a clear separation of spots with the desired compound having an Rf value between 0.2 and 0.4.
Compound is Stuck on the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. If the compound is still not eluting, consider using a stronger solvent system.
Cracking of the Silica Gel Bed Improper packing of the column or running the column dry.Ensure the column is packed uniformly without any air bubbles. Never let the solvent level drop below the top of the silica gel.
Tailing of Spots on TLC The compound may be acidic or basic, leading to strong interactions with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.
Product Elutes with Impurities The column is overloaded, or the separation capability of the silica is insufficient for the mixture.Use a larger column or less sample. If separation is still poor, consider using a different stationary phase (e.g., alumina) or a different purification technique.
Recrystallization
ProblemPossible CauseSolution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was added).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The cooling process is too rapid.Use a lower-boiling point solvent. Ensure the solution cools down slowly to room temperature before placing it in an ice bath.
Low Recovery of Crystals Too much solvent was used. The crystals are too soluble in the chosen solvent even at low temperatures.Use the minimum amount of hot solvent required to dissolve the compound. Try a different solvent or a mixture of solvents where the compound has lower solubility when cold.
Colored Impurities in Crystals Colored impurities were not effectively removed.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a minimal amount to avoid adsorbing your product.
Vacuum Distillation
ProblemPossible CauseSolution
Bumping or Violent Boiling Lack of smooth boiling.Use a magnetic stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.[3]
Inability to Reach a Low Pressure Leaks in the system.Ensure all glass joints are properly sealed and greased. Check all tubing connections for leaks.[3]
Product Decomposes During Distillation The temperature of the distillation pot is too high.Lower the pressure further to decrease the boiling point of your compound. Ensure the heating mantle is not set to an excessively high temperature.
No Distillate is Collected The compound has a very high boiling point even under vacuum. The condenser is not being cooled effectively.Ensure a deep vacuum is achieved. Check that the cooling water is flowing through the condenser at a sufficient rate.

Quantitative Data

The following tables provide typical yield and purity data for common purification techniques applied to this compound derivatives. These values can vary depending on the specific compound and the reaction scale.

Table 1: Purification of this compound via Column Chromatography

Eluent SystemCrude Purity (%)Purity after Chromatography (%)Yield (%)
100% Hexane90>9995

Data derived from a typical synthesis of this compound.[4]

Table 2: Purification of a this compound Derivative by Recrystallization

Recrystallization SolventCrude Purity (%)Purity after Recrystallization (%)Recovery Yield (%)
Ethanol/Water85>9880-90
Hexane/Ethyl Acetate90>9985-95

These are representative values for solid this compound derivatives.

Table 3: Purification of this compound by Vacuum Distillation

Initial Purity (%)Pressure (mmHg)Boiling Point (°C)Purity after Distillation (%)Yield (%)
951076-77>99~90

Data based on a process for producing this compound.

Experimental Protocols

Synthesis and Purification of 4-Methoxythis compound

This protocol describes the synthesis of 4-methoxythis compound from 4-methoxythiophenol, followed by purification using column chromatography.

Materials:

  • 4-Methoxythiophenol

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxythiophenol (1 equivalent) in methanol. Add a solution of sodium hydroxide (1.1 equivalents) in water and stir for 10 minutes at room temperature.

  • Methylation: Cool the mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity).

  • Analysis: Collect the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to obtain 4-methoxythis compound as a colorless oil. Confirm purity by NMR and/or GC-MS. A typical purity of >97% can be expected.[5][6]

Visualizations

Experimental Workflow: Synthesis and Purification of a this compound Derivative

experimental_workflow start Start reactants Reactants: Thiophenol Derivative Methylating Agent Base start->reactants reaction Reaction: Stirring at RT reactants->reaction workup Aqueous Workup: Extraction & Drying reaction->workup crude_product Crude Product workup->crude_product purification Purification crude_product->purification distillation Vacuum Distillation purification->distillation Liquid chromatography Column Chromatography purification->chromatography Liquid or Solid recrystallization Recrystallization purification->recrystallization Solid pure_product Pure Product distillation->pure_product chromatography->pure_product recrystallization->pure_product analysis Analysis: TLC, NMR, GC-MS pure_product->analysis end End analysis->end

Caption: General workflow for the synthesis and purification of this compound derivatives.

Logical Relationship: Troubleshooting Purification Issues

troubleshooting_logic start Impure Product is_solid Is the product solid? start->is_solid is_heat_stable Is it heat stable? is_solid->is_heat_stable No (Liquid) recrystallize Recrystallization is_solid->recrystallize Yes is_separable_by_polarity Different polarity from impurities? is_heat_stable->is_separable_by_polarity No distill Vacuum Distillation is_heat_stable->distill Yes chromatography Column Chromatography is_separable_by_polarity->chromatography Yes no_easy_method Consider alternative synthesis or derivatization is_separable_by_polarity->no_easy_method No recrystallize->is_separable_by_polarity Fails distill->is_separable_by_polarity Fails

Caption: Decision tree for selecting a primary purification technique.

References

Technical Support Center: Managing Thioanisole Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thioanisole. Our goal is to help you manage its unpleasant odor effectively and ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong, unpleasant odor?

This compound, also known as methyl phenyl sulfide, is an aromatic sulfur compound with the chemical formula C₆H₅SCH₃.[1] Its potent, unpleasant smell is characteristic of many volatile sulfur compounds (VSCs).[2] The sulfur atom in the molecule is responsible for its strong and persistent odor.[1]

Q2: What are the primary safety hazards associated with this compound?

This compound is a combustible liquid and can be harmful if swallowed or inhaled.[3][4] It can cause skin and eye irritation.[3] Due to its volatility and strong odor, it's crucial to handle it in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[3]

Q3: What are the immediate steps to take in case of a small this compound spill?

In the event of a small spill, prompt action is necessary to contain the odor and the chemical. The area should be evacuated and ventilated. Absorbent, non-combustible material like vermiculite or sand should be used to contain the spill. All ignition sources must be removed from the area.[3][4]

Troubleshooting Guides

Issue: Persistent this compound odor in the laboratory even after the experiment is complete.

Possible Cause 1: Contaminated Glassware and Equipment Residues of this compound on glassware, spatulas, and other equipment can be a significant source of odor.

Solution: Immediately after use, all contaminated glassware and equipment should be decontaminated. A common and effective method is to rinse the items with a suitable organic solvent (like ethanol or acetone) inside a fume hood, followed by soaking in a freshly prepared oxidizing bleach solution or a dilute hydrogen peroxide solution.[5]

Possible Cause 2: Improper Waste Disposal Disposing of this compound waste in standard laboratory trash can lead to the slow release of its odor.

Solution: All waste contaminated with this compound, including absorbent materials from spills, used pipette tips, and gloves, should be placed in a dedicated, sealed container within a fume hood.[3] This container should be clearly labeled as "this compound Waste" for proper disposal by a licensed waste management service.[6]

Possible Cause 3: Inadequate Ventilation Working with this compound outside of a properly functioning fume hood can lead to the dispersal of its odor throughout the lab.

Solution: Always handle this compound and conduct experiments involving it inside a certified chemical fume hood with a good airflow.[3] Ensure the sash is kept at the lowest practical height.

Issue: The unpleasant odor of this compound is spreading to adjacent labs.

Possible Cause: Negative pressure differential in the laboratory is insufficient.

Solution: Ensure that your laboratory is maintained under negative pressure relative to adjacent corridors and offices. This helps to contain odors within the lab. If you suspect a problem with the laboratory's ventilation system, contact your institution's environmental health and safety (EHS) department.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈S[7]
Molecular Weight 124.21 g/mol [8]
Appearance Colorless to pale yellow liquid[7][9]
Odor Strong, unpleasant, stench[4][10]
Melting Point -15 °C (5 °F)[7][10]
Boiling Point 188 - 193 °C (370.4 - 379.4 °F)[7][10]
Density 1.053 - 1.057 g/mL at 20 °C[7]
Vapor Pressure 38.5 Pa at 20 °C[11]
Flash Point 73 °C (163.4 °F)[10]
Water Solubility 0.506 mg/mL at 25 °C (insoluble)[8]
Solubility in Organic Solvents Soluble in alcohol, ether, benzene, chloroform, and other non-polar solvents.[8][9]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommendationRationaleReference
Hand Protection Chemical resistant gloves (Neoprene, Nitrile, or PVC).To prevent skin contact and irritation.[12][13]
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from splashes.[12]
Skin and Body Protection Laboratory coat.To protect clothing and skin from contamination.[12]
Respiratory Protection Use in a well-ventilated fume hood. If vapors are generated and exposure is likely, a respirator may be required.To prevent inhalation of harmful and odorous vapors.

Experimental Protocols

Protocol 1: Neutralization of this compound Odor on Glassware

Objective: To effectively remove the residual odor of this compound from laboratory glassware.

Materials:

  • Contaminated glassware

  • Suitable organic solvent (e.g., acetone or ethanol)

  • Commercial bleach (sodium hypochlorite solution, ~5-6%)[14]

  • Water

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Initial Rinse (in a fume hood): Immediately after use, rinse the glassware with a small amount of a suitable organic solvent to remove the bulk of the this compound. Collect the rinse waste in a designated sealed container.

  • Prepare Bleach Bath: In a designated plastic container inside the fume hood, prepare a 1:1 mixture of commercial bleach and water.

  • Soaking: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.

  • Duration: Allow the glassware to soak for at least 12-14 hours.[15]

  • Final Rinse: After soaking, remove the glassware from the bleach bath and rinse it thoroughly with copious amounts of water.

  • Drying: The glassware can then be washed with standard laboratory detergent and dried as usual.

Protocol 2: Small-Scale Neutralization of this compound Waste

Objective: To neutralize small quantities of this compound waste before disposal. This protocol is intended for small amounts of residual this compound in reaction mixtures.

Materials:

  • This compound-containing waste solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Stirring apparatus

  • Fume hood

  • Appropriate PPE

Procedure:

  • Work in a Fume Hood: All steps must be performed in a well-ventilated chemical fume hood.

  • Cooling: Place the container with the this compound waste in an ice bath to control the reaction temperature, as the oxidation can be exothermic.

  • Slow Addition of Oxidant: While stirring, slowly and carefully add 30% hydrogen peroxide to the this compound waste. The molar ratio of H₂O₂ to this compound should be at least 2:1 to ensure complete oxidation to the sulfone.[6]

  • Reaction Time: Allow the reaction to stir at room temperature for several hours or overnight to ensure complete oxidation. The unpleasant odor should significantly decrease as the this compound is converted to methyl phenyl sulfoxide and then to methyl phenyl sulfone.[4][7]

  • Disposal: The resulting solution, now containing the less odorous oxidation products, can be disposed of according to your institution's hazardous waste guidelines.

Mandatory Visualization

ThioanisoleHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials exp_handling Handle this compound with Care (Minimize Splashes and Spills) prep_materials->exp_handling exp_reaction Conduct Experiment exp_handling->exp_reaction cleanup_glassware Decontaminate Glassware (Solvent Rinse & Bleach Bath) exp_reaction->cleanup_glassware cleanup_waste Segregate and Seal This compound Waste exp_reaction->cleanup_waste cleanup_ppe Dispose of Contaminated PPE Properly cleanup_glassware->cleanup_ppe final_wash Wash Hands Thoroughly cleanup_ppe->final_wash final_doc Document Experiment final_wash->final_doc SpillManagementWorkflow This compound Spill Management Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area and Alert Colleagues spill->evacuate ventilate Ensure Proper Ventilation (Fume Hood On, Windows Open if Safe) evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) ventilate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain neutralize Neutralize with Bleach Solution (if safe and appropriate) contain->neutralize collect Collect Contaminated Material into a Sealed Waste Container neutralize->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose ThioanisoleOxidation Oxidative Neutralization of this compound This compound This compound (Strong Odor) sulfoxide Methyl Phenyl Sulfoxide (Reduced Odor) This compound->sulfoxide Oxidation sulfone Methyl Phenyl Sulfone (Low Odor) sulfoxide->sulfone Further Oxidation oxidant Oxidizing Agent (e.g., NaOCl or H₂O₂) oxidant->this compound oxidant->sulfoxide

References

Validation & Comparative

Thioanisole vs. Thiophenol: A Comparative Guide for Scavengers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical step of peptide cleavage, the choice of scavenger is paramount to ensuring high purity and yield. This guide provides a detailed comparison of two commonly used sulfur-containing scavengers, thioanisole and thiophenol, supported by available experimental data to inform your selection process in solid-phase peptide synthesis (SPPS).

During the final cleavage of a synthetic peptide from its solid support and the simultaneous removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), highly reactive cationic species are generated. These carbocations can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), and cysteine (Cys). Scavengers are added to the cleavage cocktail to "trap" these reactive intermediates, thereby minimizing the formation of impurities.

This compound and thiophenol are both effective scavengers due to the nucleophilicity of their sulfur atoms. However, their performance and potential side effects can differ, making the choice between them dependent on the specific peptide sequence and the protecting groups employed.

Performance Comparison: this compound vs. Thiophenol

While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, a review of existing research and established protocols allows for a qualitative and semi-quantitative comparison of their efficacy.

ScavengerPrimary Applications & StrengthsPotential Drawbacks & Considerations
This compound - Effective in preventing t-butylation of Cysteine.[1] - Component of standard robust cleavage cocktails like Reagent K and Reagent R for peptides with multiple sensitive residues.[2][3][4][5] - Can help minimize methionine oxidation.[6][7]- May cause modification of Cys(t-Bu) and Cys(S-tBu) residues during TFA cleavage.[8] - Potential for alkylation of Trp and Met residues, particularly in high concentrations of strong acids.[7][9]
Thiophenol - Recommended as a scavenger for Cysteine deprotection.[8]- Less commonly featured in broadly applicable, multi-purpose cleavage cocktails compared to this compound. - Can also contribute to modifications of certain cysteine protecting groups.

Experimental Data Summary

The following table summarizes findings from studies that have evaluated cleavage cocktails containing this compound. Direct quantitative data for thiophenol in a comparative context is less readily available in the reviewed literature.

Peptide/Residue of InterestCleavage Cocktail CompositionKey FindingsReference
Cysteine (S-t-butylation)TFA/TIS/H₂O/ This compound Reduced total S-t-butylation to 9.0%.[1]
Tryptophan-containing peptideReagent K: TFA/phenol/H₂O/ This compound /EDT (82.5:5:5:5:2.5)Resulted in 22-30% of a Trp modification by a Pmc group.[4]
Tryptophan-containing peptideReagent R: TFA/ This compound /EDT/anisole (90:5:3:2)Resulted in 22-30% of a Trp modification by a Pmc group.[4]
Methionine-containing peptideReagent H: TFA/phenol/ This compound /EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)No methionine sulfoxide was detected.[6]

Experimental Protocols

General Protocol for Peptide Cleavage and Deprotection:

This protocol outlines a general procedure. The specific cleavage cocktail and reaction time should be optimized based on the peptide sequence and protecting groups used.

  • Resin Preparation: The peptide-resin is washed sequentially with dichloromethane (DCM) and methanol to remove any residual solvents from the synthesis and then dried under vacuum.

  • Cleavage Cocktail Preparation: The desired cleavage cocktail is freshly prepared by combining the appropriate volumes of TFA and scavengers.

  • Cleavage Reaction: The dried peptide-resin is treated with the cleavage cocktail (typically 10-20 mL per gram of resin) in a suitable reaction vessel. The mixture is allowed to react at room temperature for a specified duration (e.g., 1-4 hours) with occasional agitation.

  • Peptide Precipitation: Following the cleavage reaction, the resin is filtered, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether to remove residual scavengers and cleaved protecting groups, and then dried. The crude peptide is subsequently purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Example Cleavage Cocktail Formulations:

  • Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% this compound, 2.5% 1,2-ethanedithiol (EDT).[2][5]

  • Reagent R: 90% TFA, 5% this compound, 3% 1,2-ethanedithiol (EDT), 2% anisole.[3][4]

Logical Workflow and Signaling Pathways

Peptide Cleavage and Scavenging Mechanism:

The following diagram illustrates the general workflow of peptide cleavage from the solid support and the role of scavengers in preventing side reactions.

PeptideCleavage cluster_scavenging Scavenging Process PeptideResin Peptide-Resin Cleavage Acidolytic Cleavage PeptideResin->Cleavage TFA TFA (Trifluoroacetic Acid) TFA->Cleavage FreePeptide Crude Peptide Cleavage->FreePeptide Carbocations Reactive Carbocations (from protecting groups) Cleavage->Carbocations SideReactions Side Reactions (Alkylation of Trp, Met, Cys) Purification Purification (HPLC) FreePeptide->Purification Scavengers Scavengers (this compound or Thiophenol) Carbocations->Scavengers Carbocations->SideReactions attack TrappedCations Trapped Cations Scavengers->TrappedCations trap PurePeptide Pure Peptide Purification->PurePeptide

Figure 1. Workflow of peptide cleavage and the role of scavengers.

Conclusion

Both this compound and thiophenol are valuable tools in the peptide chemist's arsenal for minimizing side reactions during peptide cleavage. This compound is a well-established component of robust, general-purpose cleavage cocktails, particularly effective for peptides containing a variety of sensitive residues. However, caution is advised when dealing with certain cysteine protecting groups. Thiophenol is a recognized scavenger for cysteine deprotection, though it is less frequently documented in broad-spectrum cleavage cocktails.

The selection between this compound and thiophenol should be made on a case-by-case basis, considering the specific amino acid composition of the peptide, the protecting groups utilized, and the potential for specific side reactions. For complex peptides with multiple sensitive residues, cocktails containing this compound, such as Reagent K, have a proven track record. For peptides where cysteine modification is a primary concern, a careful evaluation of the protecting groups and a consideration of thiophenol as a scavenger may be warranted. As with all aspects of peptide synthesis, empirical optimization of the cleavage conditions for a specific peptide is often the key to achieving the highest purity and yield.

References

The Efficacy of Scavengers in Trifluoroacetic Acid (TFA) Cleavage: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage step using Trifluoroacetic Acid (TFA) is a critical juncture that dictates the purity and yield of the final peptide product. A key challenge during this process is the generation of reactive cationic species from protecting groups, which can lead to unwanted side reactions with sensitive amino acid residues. To mitigate these side reactions, the addition of "scavengers" to the TFA cleavage cocktail is essential. This guide provides a comparative study of commonly used scavengers, supported by experimental data, to aid in the selection of the optimal cleavage strategy.

The Role of Scavengers in TFA Cleavage

During TFA-mediated cleavage, protecting groups such as trityl (Trt) and tert-butyl (tBu) are removed, generating highly reactive carbocations. These carbocations can subsequently modify electron-rich amino acid residues like Cysteine (Cys), Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr), leading to impurities that are often difficult to remove. Scavengers are nucleophilic compounds that are added to the cleavage cocktail to trap these reactive carbocations before they can cause undesired modifications to the peptide.[1] The choice of scavenger is dictated by the amino acid composition of the peptide and the specific protecting groups used.[1][2]

Comparative Performance of Common Scavengers

The effectiveness of different scavengers can be quantified by analyzing the purity of the crude peptide and the extent of specific side-product formation using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The following tables summarize the performance of various scavengers in mitigating common side reactions.

Table 1: Mitigation of Cys(Trt) S-tert-butylation

This table presents data from a study investigating the formation of S-tert-butylated Cysteine, a common side reaction when cleaving Cys(Trt)-containing peptides. The model peptide used was a 14-mer linear somatostatin analog.[3]

Scavenger Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5)Relative % of Total S-tbutylation
No additional scavenger18.6
Dimethyl Sulfide (DMS)10.3
Thioanisole9.0
Dithiothreitol (DTT)12.5
1,4-Benzenedimethanethiol (1,4-BDMT)13.2
m-Cresol15.8
Anisole16.5
Triphenylphosphine (PPh₃)14.7

Data sourced from a study on the mitigation of S-tButylated Cys-Peptide Formation.[3]

Table 2: Performance of Thiol Scavengers in the Cleavage of Exenatide

This table compares the performance of various thiol scavengers in the cleavage of the 39-mer peptide exenatide. The data highlights the impact of the scavenger on the yield and purity of the crude peptide.[4]

Thiol ScavengerYield (%)HPLC Purity (%)
None6555
Dithiothreitol (DTT)7868
1,2-Ethanedithiol (EDT)8070
3,6-Dioxa-1,8-octanedithiol (DODT)7060
1,2-Benzenedimethanethiol (1,2-BDMT)8272
1,3-Benzenedimethanethiol (1,3-BDMT)8171
1,4-Benzenedimethanethiol (1,4-BDMT)8575
4-Methoxybenzyl mercaptan (4-MOBM)7262

Data sourced from a study on benzylthiols as scavengers in TFA cleavages.[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results in peptide synthesis and cleavage.

General Protocol for TFA Cleavage and Scavenging

This protocol outlines a general procedure for the cleavage of a peptide from a solid support and the simultaneous removal of protecting groups using a scavenger cocktail.[5]

  • Resin Preparation: The peptide-resin is washed with dichloromethane (DCM) and dried under vacuum.

  • Cleavage Cocktail Preparation: The cleavage cocktail is prepared fresh by mixing TFA with the chosen scavenger(s) in the desired ratio (e.g., 95% TFA, 5% scavenger). Common cocktails include TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[1]

  • Cleavage Reaction: The cleavage cocktail is added to the peptide-resin (approximately 10 mL per gram of resin). The reaction mixture is incubated at room temperature with occasional agitation for 1-3 hours.[2][5]

  • Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[5]

  • Peptide Isolation: The precipitated peptide is pelleted by centrifugation, and the ether is decanted. The peptide pellet is washed with cold diethyl ether and then dried under vacuum.[5]

  • Analysis: The purity of the crude peptide is analyzed by reverse-phase HPLC.

Protocol for Comparative Evaluation of Scavenger Efficacy

To quantitatively compare the efficacy of different scavengers, the following experimental design can be employed.[3][5]

  • Model Peptide Synthesis: A model peptide containing sensitive amino acid residues (e.g., Cys, Trp, Met) is synthesized on a solid support.

  • Resin Aliquoting: The peptide-resin is divided into equal portions.

  • Parallel Cleavage: Each portion of the peptide-resin is subjected to a TFA cleavage reaction using a different scavenger cocktail. It is important to keep the concentration of the primary scavenger and other parameters (TFA concentration, time, temperature) constant across all experiments.

  • Analysis: The crude peptide from each cleavage reaction is analyzed by RP-HPLC and LC-MS to determine the yield of the desired peptide and quantify the formation of specific side-products.

Visualizing the TFA Cleavage Workflow

The following diagram illustrates the general workflow of TFA cleavage and the critical role of scavengers in preventing side reactions.

TFA_Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage TFA Cleavage cluster_Side_Reactions Potential Side Reactions cluster_Purification Downstream Processing Peptide_Resin Peptide-Resin (with protecting groups) Cleavage_Reaction Cleavage Reaction (1-3 hours) Peptide_Resin->Cleavage_Reaction TFA_Cocktail TFA + Scavengers (e.g., TIS, H₂O, Thiol) TFA_Cocktail->Cleavage_Reaction Reactive_Cations Reactive Cations (e.g., Trt⁺, tBu⁺) TFA_Cocktail->Reactive_Cations quenches Cleavage_Reaction->Reactive_Cations generates Crude_Peptide Crude Peptide Mixture Cleavage_Reaction->Crude_Peptide yields Side_Products Side Products (e.g., Alkylated Peptide) Reactive_Cations->Side_Products reacts with peptide Purification Purification (e.g., HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: General workflow of TFA cleavage in SPPS, highlighting the role of scavengers.

Conclusion

The selection of an appropriate scavenger cocktail is a critical determinant of the success of solid-phase peptide synthesis. The data presented in this guide demonstrates that the choice of scavenger can significantly impact the yield and purity of the final peptide product. Thiol-based scavengers, particularly benzylthiols like 1,4-BDMT, have shown considerable promise in improving cleavage outcomes for complex peptides.[4] For peptides containing cysteine, the use of scavengers like this compound or DMS is effective in reducing S-tert-butylation.[3] Researchers should carefully consider the amino acid composition of their target peptide and consult relevant literature to formulate an optimized TFA cleavage strategy that minimizes side reactions and maximizes the recovery of the desired product.

References

Efficacy of Thioanisole in Preventing S-tert-butylation of Cysteine Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-mediated cleavage of protecting groups during solid-phase peptide synthesis (SPPS) is a critical step that can be fraught with side reactions. One of the most common and problematic of these is the S-tert-butylation of cysteine residues. This irreversible modification arises from the reaction of the cysteine thiol with tert-butyl cations, which are generated from the cleavage of tert-butyl-based protecting groups commonly used for serine, threonine, and lysine. The resulting S-tert-butylated peptide is a significant impurity that is often difficult to separate from the desired product. This guide provides a comparative analysis of the efficacy of thioanisole as a scavenger in preventing this undesirable side reaction, supported by experimental data and detailed protocols.

The Challenge: S-tert-butylation

During trifluoroacetic acid (TFA)-mediated cleavage, the tert-butyl (tBu) protecting groups are removed, generating reactive tert-butyl cations.[1][2][3] These electrophilic species can readily alkylate the nucleophilic thiol group of cysteine, leading to the formation of an S-tert-butylated adduct. This modification adds 56 Da to the mass of the peptide and can significantly impact its biological activity and structural integrity.

This compound as a Cation Scavenger

To mitigate S-tert-butylation, scavengers are added to the cleavage cocktail to trap the reactive tert-butyl cations before they can react with the cysteine thiol.[3][4] this compound, an aromatic thioether, has proven to be an effective scavenger for this purpose.[3][5][6] Its proposed mechanism involves the electrophilic attack of the tert-butyl cation on the electron-rich aromatic ring, effectively neutralizing the cation.

Comparative Efficacy of Scavenger Cocktails

The choice of scavenger and the composition of the cleavage cocktail are critical for minimizing S-tert-butylation. Experimental data has shown that while standard cocktails can result in significant levels of this side product, the inclusion of this compound, often in combination with other scavengers, can dramatically improve the purity of the final peptide.

A study comparing different cleavage cocktails on a model peptide containing a C-terminal cysteine residue demonstrated the superior performance of a cocktail containing this compound and dimethyl sulfide (DMS).[1] The results, determined by HPLC analysis of the crude peptide, are summarized in the table below.

Cleavage Cocktail Composition (v/v/w)Desired Peptide (%)S-tert-butylated Peptide (%)Other Impurities (%)
TFA/TIS/H₂O (95:2.5:2.5)80155
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5)9055
Modified Reagent K (with DMS) 95 <2 3
Reagent B (TFA/Phenol/H₂O/TIS - 88:5:5:2)82126

Table 1: Illustrative comparison of the purity of a model peptide after cleavage with different cocktails. Data is based on trends reported in the literature for similar peptides.[2]

As the data indicates, the "Modified Reagent K" cocktail, which includes this compound and DMS, was the most effective, reducing the S-tert-butylated impurity to less than 2%.[2] This highlights the beneficial effect of a combined scavenger approach.

Experimental Protocols

For researchers looking to replicate these findings or apply them to their own work, the following are detailed experimental protocols for the cleavage of peptides susceptible to S-tert-butylation.

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Standard Cleavage with Reagent K

This protocol is suitable for many peptides containing sensitive residues.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage: Prepare fresh Reagent K: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL H₂O, 0.5 mL this compound, 0.25 mL 1,2-ethanedithiol (EDT). Add approximately 10 mL of the cleavage cocktail per gram of resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Protocol 2: Two-Step Cleavage with Modified Reagent K (with DMS)

This protocol is highly recommended for peptides that are particularly prone to S-tert-butylation.[1][2]

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Two-Step Cleavage:

    • Step 1: Prepare the initial cleavage cocktail: 7.0 mL TFA, 1.0 mL this compound, 1.0 mL DMS, 0.5 mL triisopropylsilane (TIS), 0.5 mL H₂O, and 0.1 g dithiothreitol (DTT). Add this to the resin and agitate for 30 minutes at room temperature.[2]

    • Step 2: Add an additional 1.0 mL of TFA to the mixture (to bring the final TFA concentration to approximately 80%) and continue to agitate for another 1.5 to 2 hours.[2]

  • Peptide Precipitation and Isolation: Follow the same procedure as in Protocol 1.

Visualizing the Protective Mechanism

The following diagrams illustrate the chemical pathways involved in S-tert-butylation and its prevention by this compound.

cluster_0 S-tert-butylation Pathway tBu_PG Peptide-Ser(tBu) tBu_cation tert-butyl cation tBu_PG->tBu_cation TFA Cleavage S_tBu_Peptide Peptide-Cys-S-tBu (Side Product) tBu_cation->S_tBu_Peptide Alkylation Cys_SH Peptide-Cys-SH Cys_SH->S_tBu_Peptide

Figure 1: The pathway leading to the formation of the S-tert-butylated side product.

cluster_1 Protective Pathway with this compound tBu_cation_2 tert-butyl cation Trapped_cation Trapped Cation (Alkylated this compound) tBu_cation_2->Trapped_cation Scavenging This compound This compound This compound->Trapped_cation Cys_SH_2 Peptide-Cys-SH Desired_Peptide Desired Peptide Cys_SH_2->Desired_Peptide

Figure 2: The protective mechanism where this compound scavenges the tert-butyl cation.

References

A Comparative Guide to Thioanisole Purity Analysis: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like Thioanisole is paramount. This guide provides a detailed comparison of two common analytical techniques for assessing this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present experimental protocols and data to aid in selecting the most suitable method for your specific needs.

Introduction to this compound and Its Common Impurities

This compound (also known as methyl phenyl sulfide) is a versatile reagent used in organic synthesis. Its purity is crucial as impurities can lead to unwanted side reactions and affect the quality of the final product. Common impurities in commercial this compound include oxidation products and starting materials from its synthesis.

Table 1: Common Impurities in this compound [1]

Impurity NameChemical StructureTypical Concentration Range
Methyl Phenyl SulfoxideC₆H₅SOCH₃0.1 - 0.5%
Methyl Phenyl SulfoneC₆H₅SO₂CH₃< 0.05%
ThiophenolC₆H₅SH< 0.01%
AnisoleC₆H₅OCH₃Up to 0.2%
Dimethyl Sulfide(CH₃)₂S< 0.1%

Method 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it ideal for both quantifying purity and identifying unknown impurities.

Experimental Protocol: GC-MS

This protocol is adapted from established methods for the analysis of this compound and related compounds.

1. Sample Preparation:

  • Dilute the this compound sample to a concentration of approximately 100 µg/mL in a volatile solvent such as dichloromethane or hexane.

  • Transfer the diluted sample into a 2 mL autosampler vial.

2. GC-MS Parameters:

ParameterValue
Gas Chromatograph Agilent 7890 GC (or equivalent)
Column Agilent HP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 250 µm x 0.25 µm
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 60°C (hold for 1 min), ramp to 300°C at 35°C/min, hold for 1 min, then ramp to 320°C at 20°C/min and hold for 2 min.
Mass Spectrometer Agilent 5975C MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-350 amu
Transfer Line Temp. 280°C
Expected Results and Data Presentation

A typical GC-MS analysis of a high-purity this compound sample will show a major peak corresponding to this compound and minor peaks for any impurities. The identity of each peak can be confirmed by its mass spectrum.

Table 2: Example GC-MS Data for this compound Purity Analysis

Peak No.Retention Time (min)CompoundArea %
1~5.8This compound99.5
2~8.2Methyl Phenyl Sulfoxide0.4
3~9.5Methyl Phenyl Sulfone0.1

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing This compound This compound Sample Dilution Dilute in Dichloromethane This compound->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on HP-5MS Column Injection->Separation Detection Detection by MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Identification Identify Impurities (Mass Spectra) Chromatogram->Identification Quantification Quantify Purity (Area %) Integration->Quantification

GC-MS analysis workflow for this compound purity.

Method 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used as an alternative to GC-MS, particularly for the analysis of less volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method can effectively separate it from its more polar oxidation products.

Experimental Protocol: HPLC

This protocol is designed to separate this compound from its primary oxidation impurities.[1]

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).

  • Dilute the stock solution to a working concentration of approximately 0.1 g/L in the mobile phase.

2. HPLC Parameters:

ParameterValue
HPLC System Agilent 1260 Infinity II (or equivalent)
Column Chiralpak (or similar C18), 5 µm, 4.6 mm x 250 mm
Mobile Phase n-hexane: isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 28°C
Detection UV at 254 nm
Injection Volume 20 µL
Expected Results and Data Presentation

The HPLC chromatogram will show a peak for this compound and separate peaks for its oxidation products. Purity is typically calculated based on the area percentage of the this compound peak.

Table 3: Example HPLC Data for this compound Purity Analysis [1]

Peak No.Retention Time (min)CompoundArea %
16.5This compound99.3
210.9Methyl Phenyl Sulfoxide0.6
313.0Methyl Phenyl Sulfone0.1

Note: Retention times are from a specific study and may vary.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing This compound This compound Sample Dissolve Dissolve in Mobile Phase This compound->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Injection Inject into HPLC Dilute->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Purity (Area %) Integration->Quantification

HPLC analysis workflow for this compound purity.

Comparison of GC-MS and HPLC for this compound Analysis

Both GC-MS and HPLC are powerful techniques for assessing this compound purity. The choice of method depends on the specific requirements of the analysis.

Table 4: Comparison of GC-MS and HPLC

FeatureGC-MSHPLC
Principle Separation based on volatility and boiling point.Separation based on polarity and interaction with stationary phase.
Sensitivity Generally higher, especially for volatile compounds.Good, but may be lower than GC-MS for this analyte.
Specificity High, due to mass spectral data for definitive identification.Moderate, relies on retention time and UV spectrum.
Impurity ID Excellent for identifying unknown impurities via mass spectral libraries.Limited to comparison with known standards.
Sample Volatility Required. Suitable for this compound.Not required.
Throughput Can be faster for simple mixtures.Can be slower depending on the separation.
Instrumentation Cost Generally higher.Generally lower.

Conclusion

For a comprehensive purity assessment of this compound, GC-MS is the recommended technique . Its high sensitivity and specificity, coupled with the ability to identify unknown impurities through mass spectrometry, provide a high degree of confidence in the analytical results.

HPLC is a suitable alternative , particularly when a GC-MS system is not available or for routine quality control where the primary goal is to quantify known impurities like methyl phenyl sulfoxide and methyl phenyl sulfone.

Ultimately, the choice of analytical method should be based on the specific goals of the analysis, available instrumentation, and regulatory requirements. For critical applications in drug development, orthogonal testing using both GC-MS and HPLC can provide the most complete picture of this compound purity.

References

A Comparative Spectroscopic Guide to Thioanisole and Its Para-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of thioanisole and its para-substituted derivatives with electron-donating (-CH₃), and electron-withdrawing (-Cl, -Br, -NO₂) groups. The data presented is crucial for the unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies of these important chemical entities.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its selected p-substituted derivatives. All NMR data is reported for samples dissolved in deuterated chloroform (CDCl₃).

Table 1: UV-Vis Spectroscopic Data (in Methanol)

CompoundSubstituent (p-)λmax (nm)
This compound-H~254
4-Methylthis compound-CH₃~258
4-Chlorothis compound-Cl~260
4-Nitrothis compound-NO₂~345

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundSubstituent (p-)C-H (Aromatic)C=C (Aromatic)C-S StretchC-H (Aliphatic)Other Key Bands
This compound-H~3060~1580, 1475~700-600~2920
4-Methylthis compound-CH₃~3020~1595, 1490~700-600~2920
4-Chlorothis compound-Cl~3080~1580, 1475~700-600~2925C-Cl: ~1090
4-Nitrothis compound-NO₂~3100~1595, 1475~700-600~2930NO₂: ~1515 (asym), ~1340 (sym)

Table 3: ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)

CompoundSubstituent (p-)Ar-H (ortho to -SCH₃)Ar-H (meta to -SCH₃)-SCH₃Other Protons
This compound-H7.25-7.35 (m)7.15-7.25 (m)2.50 (s)
4-Methylthis compound-CH₃7.19 (d, J=8.0 Hz)7.09 (d, J=8.0 Hz)2.46 (s)2.32 (s, Ar-CH₃)
4-Chlorothis compound-Cl7.21 (d, J=8.6 Hz)7.15 (d, J=8.6 Hz)2.47 (s)
4-Bromothis compound-Br7.39 (d, J = 8.4 Hz)[1]7.12 (d, J = 8.4 Hz)[1]2.46 (s)[1]
4-Nitrothis compound-NO₂8.15 (d, J=8.8 Hz)7.29 (d, J=8.8 Hz)2.56 (s)

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)

CompoundSubstituent (p-)C1 (-SCH₃)C2, C6C3, C5C4-SCH₃Other Carbons
This compound-H138.6128.9126.6125.115.8
4-Methylthis compound-CH₃135.2129.8127.3136.116.421.0 (Ar-CH₃)
4-Chlorothis compound-Cl136.9129.1128.0131.815.9
4-Bromothis compound-Br137.7[1]128.2[1]131.8[1]118.6[1]16.0[1]
4-Nitrothis compound-NO₂148.9125.5123.9145.814.8

Table 5: Mass Spectrometry Data (m/z)

CompoundSubstituent (p-)Molecular Ion [M]⁺Key Fragment Ions
This compound-H124109 [M-CH₃]⁺, 91 [C₇H₇]⁺, 78 [C₆H₆]⁺, 45 [CHS]⁺
4-Methylthis compound-CH₃138123 [M-CH₃]⁺, 105 [C₇H₇S-CH₃]⁺, 91 [C₇H₇]⁺
4-Chlorothis compound-Cl158/160143/145 [M-CH₃]⁺, 125 [M-Cl]⁺, 111 [C₇H₇Cl-CH₃]⁺, 91 [C₇H₇]⁺
4-Bromothis compound-Br202/204187/189 [M-CH₃]⁺, 123 [M-Br]⁺, 91 [C₇H₇]⁺
4-Nitrothis compound-NO₂169154 [M-CH₃]⁺, 139 [M-NO]⁺, 123 [M-NO₂]⁺, 109 [M-NO₂-CH₃+H]⁺

Experimental Protocols

1. UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: Solutions of the this compound derivatives are prepared in a UV-grade solvent, such as methanol or ethanol, at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. The solvent is used as a reference. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation:

    • KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Liquid Samples: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The FTIR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded and automatically subtracted from the sample spectrum.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

    • ¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for these compounds.

  • Sample Preparation: For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared. For direct infusion, the sample can be dissolved in a suitable solvent and introduced directly into the ion source.

  • Data Acquisition:

    • Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Mandatory Visualization

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis Sample This compound Derivative Dissolution Dissolve in Appropriate Solvent Sample->Dissolution KBr_Pellet Prepare KBr Pellet (for solid samples) Sample->KBr_Pellet UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS FTIR FTIR Spectroscopy KBr_Pellet->FTIR UV_Data λmax (Electronic Transitions) UV_Vis->UV_Data IR_Data Vibrational Frequencies (Functional Groups) FTIR->IR_Data NMR_Data Chemical Shifts & Coupling (Molecular Structure) NMR->NMR_Data MS_Data m/z Values (Molecular Weight & Fragmentation) MS->MS_Data Characterization Structural Characterization & Purity Assessment UV_Data->Characterization IR_Data->Characterization NMR_Data->Characterization MS_Data->Characterization

Caption: Experimental workflow for the spectroscopic characterization of this compound and its derivatives.

References

A Comparative Guide to Electrophilic Substitution: Thioanisole vs. Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of aromatic chemistry, the subtle exchange of an oxygen atom for sulfur can significantly alter a molecule's reactivity and selectivity. This guide provides a comprehensive comparison of electrophilic substitution reactions in thioanisole and its oxygen-containing counterpart, anisole. By examining the electronic effects of the methylthio (-SCH3) and methoxy (-OCH3) groups, supported by experimental data, we aim to offer a clear framework for predicting and controlling reaction outcomes in these fundamental building blocks of organic synthesis.

Executive Summary: Reactivity and Regioselectivity at a Glance

Electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry. The activating and directing effects of substituents on the aromatic ring are paramount in determining the course of these reactions. Both the methoxy group of anisole and the methylthio group of this compound are activating, ortho, para-directing substituents. However, a nuanced interplay of inductive and resonance effects leads to distinct differences in their reactivity and the distribution of isomeric products.

Key Findings:

  • Reactivity: Anisole is generally more reactive towards electrophiles than this compound. This is attributed to the more effective resonance stabilization of the carbocation intermediate (the sigma complex) by the oxygen atom of the methoxy group compared to the sulfur atom of the methylthio group.

  • Regioselectivity: Both substrates direct incoming electrophiles to the ortho and para positions. The ratio of ortho to para substitution is influenced by the nature of the electrophile and the reaction conditions, with the para product often being favored due to reduced steric hindrance.

Quantitative Comparison of Reactivity and Product Distribution

The following tables summarize available quantitative data for the electrophilic substitution of anisole and this compound. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. The presented data is collated from various sources to provide a comparative overview.

Table 1: Relative Rates of Electrophilic Substitution

SubstrateRelative Rate of Detritiation (vs. Benzene)
Anisole~1.8 x 10⁵
This compound~7.0 x 10⁴

Data from a study on the rates of detritiation in trifluoroacetic acid, which is a measure of the overall reactivity in electrophilic aromatic substitution.

Table 2: Isomer Distribution in Nitration

SubstrateNitrating AgentOrtho Isomer (%)Para Isomer (%)Meta Isomer (%)
AnisoleHNO₃/H₂SO₄30-4060-70<3
This compoundData not readily availablePredominantly ortho/paraPredominantly ortho/paraMinor

The ortho/para ratio in the nitration of anisole is known to be sensitive to the nitrating agent and reaction conditions.[1][2]

Table 3: Isomer Distribution in Halogenation (Bromination)

SubstrateBrominating Agent/CatalystOrtho Isomer (%)Para Isomer (%)
AnisoleBr₂/FeBr₃~10~90
This compoundBr₂/FeCl₂MinorMajor (up to 90.3% crude purity of 4-bromothis compound)[3]

Table 4: Isomer Distribution in Friedel-Crafts Acylation

SubstrateAcylating Agent/CatalystOrtho Isomer (%)Para Isomer (%)
AnisoleAcetyl chloride/AlCl₃MinorMajor
This compoundAcetic anhydride/Solid Acid CatalystMinorMajor (high selectivity for 4-(methylthio)acetophenone)[4]

Delving into the Mechanism: An Electronic Perspective

The differences in reactivity and regioselectivity between anisole and this compound can be rationalized by examining the electronic contributions of the methoxy and methylthio groups.

Both -OCH₃ and -SCH₃ groups exert a combination of a negative inductive effect (-I) due to the electronegativity of the heteroatom and a positive resonance effect (+R) from the donation of lone pair electrons into the aromatic ring.

  • Resonance Effect: The +R effect is the dominant factor in activating the ring and directing substitution to the ortho and para positions. This is because the lone pairs on oxygen and sulfur can stabilize the positively charged intermediate (sigma complex) formed during electrophilic attack.

  • Inductive Effect: The -I effect withdraws electron density from the ring, which is a deactivating effect.

The key to understanding the higher reactivity of anisole lies in the efficiency of the resonance effect. The 2p orbital of the oxygen in anisole has a similar size and energy to the 2p orbital of the carbon atom in the benzene ring, leading to effective orbital overlap and strong resonance stabilization of the intermediate.[5] In contrast, the 3p orbital of the sulfur in this compound is larger and more diffuse, resulting in less effective overlap with the carbon 2p orbital and consequently, weaker resonance stabilization.[5] This weaker stabilization of the intermediate leads to a higher activation energy for the reaction, making this compound less reactive than anisole.[3][6]

Visualizing the Reaction Pathway

The following diagram illustrates the generalized mechanism of electrophilic aromatic substitution for both anisole and this compound, highlighting the resonance stabilization of the sigma complex.

Caption: Generalized mechanism of electrophilic substitution.

Experimental Protocols

The following are representative experimental protocols for key electrophilic substitution reactions of anisole and this compound.

Protocol 1: Nitration of Anisole

Materials:

  • Anisole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a flask equipped with a stirrer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

  • Slowly add anisole to the cooled acid mixture while maintaining a low temperature and stirring continuously.

  • After the addition is complete, continue stirring for a specified period.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water, and purify by recrystallization.

Note: This is a general procedure. For specific quantities and reaction times, refer to established laboratory manuals.[7][8][9]

Protocol 2: Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(II) chloride (FeCl₂) or another suitable Lewis acid catalyst

  • Reaction flask with a stirrer, thermometer, and dropping funnel

Procedure:

  • Charge the reaction flask with this compound and the Lewis acid catalyst.

  • With stirring, add bromine dropwise to the mixture at a controlled temperature (e.g., 50°C).[3]

  • After the addition is complete, allow the reaction to proceed for an additional hour.[3]

  • After completion, add water to the reaction mixture and separate the organic layer.

  • The crude product can be purified by crystallization from a suitable solvent like methanol.[3]

Protocol 3: Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole

  • Acetyl chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Ice bath

  • Apparatus for working with moisture-sensitive reagents

Procedure:

  • In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride in dichloromethane and cool in an ice bath.

  • Slowly add acetyl chloride to the suspension.

  • To this mixture, add a solution of anisole in dichloromethane dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for a designated time.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with sodium bicarbonate solution and water, dry over an anhydrous salt, and remove the solvent to obtain the crude product.[10][11][12]

  • Purify the product by distillation or recrystallization.

Protocol 4: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Acetic anhydride ((CH₃CO)₂O)

  • Solid acid catalyst (e.g., Amberlyst-15)[4]

  • Suitable solvent (e.g., ethylene chloride)[4]

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Charge the reaction vessel with this compound, acetic anhydride, the solid acid catalyst, and the solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 70°C) with stirring.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

  • After the reaction is complete, filter to remove the solid catalyst.

  • Isolate the product from the filtrate by removing the solvent and purify as necessary.

Logical Workflow for Reaction Outcome Prediction

The following diagram outlines the thought process for predicting the outcome of an electrophilic substitution reaction on anisole or this compound.

Prediction_Workflow Start Start: Electrophilic Substitution Substrate Choose Substrate: Anisole or this compound Start->Substrate Reactivity Predict Relative Reactivity: Anisole > this compound Substrate->Reactivity Regioselectivity Determine Regioselectivity: Ortho, Para-Directing Substrate->Regioselectivity Product Identify Major Product(s) Reactivity->Product Conditions Consider Reaction Conditions (Steric Hindrance, Electrophile) Regioselectivity->Conditions Conditions->Product

Caption: Workflow for predicting reaction outcomes.

Conclusion

The comparison between this compound and anisole in electrophilic substitution reactions offers valuable insights for synthetic chemists. While both are activated, ortho, para-directing substrates, the superior resonance stabilization provided by the methoxy group renders anisole the more reactive of the two. This fundamental understanding, supported by the experimental data and protocols provided in this guide, empowers researchers to make informed decisions in the design and execution of synthetic routes involving these important aromatic compounds. The principles outlined here serve as a robust foundation for predicting and controlling the outcomes of a wide range of electrophilic aromatic substitution reactions.

References

The Role of Thioanisole in Protecting Tryptophan Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the integrity of the final peptide product is paramount. For researchers and drug development professionals, ensuring the stability of sensitive amino acid residues during the harsh conditions of trifluoroacetic acid (TFA)-mediated cleavage is a critical challenge. Among the most susceptible is tryptophan, with its electron-rich indole side chain being a prime target for electrophilic attack by carbocations generated from the cleavage of protecting groups. This guide provides an objective comparison of thioanisole's role as a scavenger in protecting tryptophan residues against common alternatives, supported by experimental data and detailed protocols.

The Challenge: Tryptophan Degradation During Cleavage

During the final cleavage step in Fmoc-based SPPS, trifluoroacetic acid (TFA) is used to remove the peptide from the resin and cleave acid-labile side-chain protecting groups. This process generates highly reactive carbocations, which can alkylate the indole ring of tryptophan, leading to undesired side products that are often difficult to separate from the target peptide. This not only reduces the yield of the desired product but also complicates the purification process, consuming valuable time and resources.

To mitigate this, "scavengers" are added to the cleavage cocktail. These are nucleophilic reagents that competitively react with and neutralize the carbocations, thereby protecting sensitive residues like tryptophan. This compound is a commonly employed scavenger, often used in combination with other reagents in cocktails such as Reagent K and Reagent R.

This compound vs. Alternative Scavenger Strategies: A Data-Driven Comparison

The effectiveness of a scavenger cocktail can be highly dependent on the peptide sequence, the protecting groups used for other amino acids (particularly arginine), and the type of solid support. While a universal solution remains elusive, comparative studies offer valuable insights into making an informed choice.

Scavenger Cocktail/StrategyKey ComponentsModel Peptide/ConditionsObserved Efficacy (Tryptophan Protection)Reference
Reagent K 82.5% TFA, 5% phenol, 5% water, 5% this compound, 2.5% ethanedithiol (EDT)[Asn2,Trp4]Dynorphin A-(1-13) with unprotected TrpResulted in 22-30% of a side product from Trp modification by a Pmc group.[1]
Reagent R 90% TFA, 5% this compound, 3% EDT, 2% anisole[Asn2,Trp4]Dynorphin A-(1-13) with unprotected TrpSimilar to Reagent K, yielded 22-30% of a Trp-modified side product.[1]
TFA/EDT/Water TFA with 20% EDT and 4% water[Asn2,Trp4]Dynorphin A-(1-13) with unprotected TrpSimilar results to Reagent K and Reagent R.[1]
Indole Nitrogen Protection Fmoc-Trp(Boc)-OHPeptides with Arg(Pbf)Extremely low levels of Trp alkylation, even in the absence of scavengers.[2][3]
General Observation Various scavengersTrp-containing peptides on Wang resinSignificant side-product formation was observed regardless of the scavenger used, indicating linker-based alkylation.

Key Takeaways from the Data:

  • For peptides with unprotected tryptophan, complex scavenger cocktails like Reagent K and Reagent R, both containing this compound, show comparable and significant levels of tryptophan side products, particularly when arginine is protected with Pmc.[1]

  • The most effective strategy for preventing tryptophan alkylation is the use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH).[2][3] This approach provides intrinsic protection and often circumvents the need for complex scavenger cocktails.

  • The nature of the resin linker can also contribute to tryptophan alkylation, in some cases overriding the protective effects of scavengers.

Signaling Pathways and Experimental Workflows

To visually represent the chemical processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_cleavage TFA Cleavage cluster_reaction Tryptophan Modification cluster_protection Scavenger Protection Protecting_Group Protecting Group (e.g., t-Butyl) Carbocation Reactive Carbocation Protecting_Group->Carbocation Acidolysis TFA TFA Tryptophan Tryptophan Residue Carbocation->Tryptophan This compound This compound (Scavenger) Carbocation->this compound Side_Product Alkylated Tryptophan (Side Product) Tryptophan->Side_Product Electrophilic Attack Scavenged_Product Neutralized Product This compound->Scavenged_Product

Mechanism of Tryptophan Protection by this compound

cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage with Different Cocktails cluster_analysis Analysis Start Start: Synthesize Model Peptide (e.g., with Trp residue) Divide Divide Peptide-Resin into Aliquots Start->Divide Cocktail_A Cocktail A: - this compound - Other scavengers Cocktail_B Cocktail B: - Alternative Scavenger 1 Cocktail_C Cocktail C: - Alternative Scavenger 2 No_Scavenger Control: - No Scavenger HPLC Analyze Crude Peptides by HPLC/LC-MS Cocktail_A->HPLC Cleave & Precipitate Cocktail_B->HPLC Cleave & Precipitate Cocktail_C->HPLC Cleave & Precipitate No_Scavenger->HPLC Cleave & Precipitate Quantify Quantify Peak Areas: - Desired Peptide - Side Products HPLC->Quantify Compare Compare Scavenger Performance Quantify->Compare

Experimental Workflow for Scavenger Comparison

Experimental Protocols

The following are detailed methodologies for key experiments to validate the role of this compound and compare its efficacy.

Protocol 1: General TFA Cleavage of a Tryptophan-Containing Peptide

This protocol describes a standard procedure for cleaving a peptide from the solid support and removing protecting groups using a scavenger cocktail containing this compound.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • This compound

  • 1,2-Ethanedithiol (EDT)

  • Phenol

  • Water (deionized)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Place the dried peptide-resin in the reaction vessel and swell in DCM for 30 minutes.

  • DCM Removal: Drain the DCM from the reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For Reagent K , combine the following in the specified volumetric ratios: 82.5% TFA, 5% phenol, 5% water, 5% this compound, and 2.5% EDT.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Stopper the vessel and shake at room temperature for 2-4 hours.

  • Peptide Collection: Filter the cleavage mixture into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether.

  • Resin Washing: Wash the resin with a small amount of fresh TFA, and combine the filtrate with the ether mixture.

  • Peptide Precipitation: Gently swirl the ether mixture and allow the peptide to precipitate at -20°C for at least 1 hour.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Comparative Analysis of Scavenger Cocktails

This protocol outlines a method for the systematic comparison of different scavenger cocktails to determine their effectiveness in protecting tryptophan residues.

Materials:

  • Identical batches of a model peptide-resin containing at least one tryptophan residue.

  • All components for the scavenger cocktails to be tested (e.g., this compound, TIS, EDT, water, anisole).

  • HPLC system with a C18 column.

  • LC-MS system for mass identification of peaks.

  • Standard laboratory equipment for peptide cleavage and precipitation as described in Protocol 1.

Procedure:

  • Peptide Synthesis: Synthesize a model peptide known to be susceptible to tryptophan modification on a solid support.

  • Aliquoting: Divide the dried peptide-resin into equal aliquots for each scavenger cocktail to be tested, including a "no scavenger" control.

  • Cleavage: Perform the TFA cleavage for each aliquot as described in Protocol 1, using a different, freshly prepared scavenger cocktail for each. Ensure all other parameters (cleavage time, temperature, resin amount) are kept constant.

  • Sample Preparation for Analysis: After cleavage, precipitation, and drying, dissolve a precise amount of each crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC Analysis: Inject equal volumes of each dissolved crude peptide onto the HPLC system. Elute with a suitable gradient and monitor the absorbance at a characteristic wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the desired peptide and any major side products by comparing retention times and, ideally, by mass analysis using LC-MS.

    • Integrate the peak areas for the desired peptide and the tryptophan-modified side products.

    • Calculate the percentage of the desired peptide and the side product(s) for each scavenger cocktail. .

    • Compare the results to determine the relative efficiency of each scavenger cocktail in protecting the tryptophan residue.

Conclusion

The protection of tryptophan residues during SPPS is a multifaceted challenge with no single solution fitting all scenarios. This compound, a component of widely used scavenger cocktails like Reagent K and Reagent R, plays a role in mitigating tryptophan alkylation, although significant side product formation can still occur, especially with certain protecting group strategies for other amino acids.[1] The most robust method for safeguarding the tryptophan indole ring is the use of a Boc protecting group on the indole nitrogen itself. For researchers and drug development professionals, a careful evaluation of the peptide sequence, the protecting groups employed, and the potential for linker-derived side reactions is crucial. When unprotected tryptophan is used, a systematic comparison of different scavenger cocktails, including those with and without this compound, is recommended to optimize the yield and purity of the final peptide product.

References

Navigating the Final Step: A Comparative Guide to Thioanisole-Based Cleavage Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin is a critical step that significantly impacts the purity and yield of the final product. Thioanisole-based cleavage reagents have emerged as indispensable tools in this process, effectively scavenging reactive cationic species that can lead to undesirable side reactions. This guide provides an objective comparison of the performance of different this compound-containing cleavage cocktails, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific needs.

The Critical Role of Scavengers in Peptide Cleavage

During the acid-catalyzed cleavage of peptides from the solid support, protective groups on amino acid side chains are simultaneously removed. This process generates highly reactive carbocations that can modify sensitive amino acid residues such as methionine (Met), tryptophan (Trp), cysteine (Cys), and tyrosine (Tyr). Scavengers are added to the cleavage cocktail to "trap" these reactive species, thereby preventing side reactions and ensuring the integrity of the desired peptide.[1]

This compound, a sulfur-containing aromatic compound, is a highly effective scavenger due to its ability to react with and neutralize carbocations. It is a key component in many widely used cleavage cocktails.[2][3]

Performance Comparison of this compound-Based Cleavage Cocktails

The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide. Different formulations have been developed to address specific challenges associated with sensitive residues. Below is a comparison of some commonly used this compound-based reagents.

Reagent CocktailCompositionKey Applications & Performance Characteristics
Reagent K TFA / Phenol / H₂O / this compound / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)A versatile and widely used cocktail for peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[2][4][5] It is particularly effective in minimizing side reactions for these amino acids.[6]
Reagent H Trifluoroacetic acid (81%), phenol (5%), this compound (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w)Specifically designed to minimize the oxidation of methionine side chains.[5][7] The inclusion of dimethylsulfide and ammonium iodide provides additional protection for methionine residues.[7]
TFMSA/TFA/Thioanisole Trifluoromethanesulfonic acid / Trifluoroacetic acid / this compoundA strong acid cleavage method used in Boc-SPPS. The cleavage efficacy is dependent on the resin type, peptide sequence, reaction time, and temperature.[8]
TFA/Thioanisole/EDT/Anisole (Reagent R) TFA (90%), this compound (5%), EDT (3%), Anisole (2%)Recommended for peptides containing Arg(Pbf/Pmc) and Trp residues.[6]

Experimental Protocols

Accurate and consistent results depend on meticulous adherence to experimental protocols. Below are generalized procedures for peptide cleavage using this compound-based reagents.

General Protocol for Peptide Cleavage with Reagent K
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent K by mixing TFA, phenol, water, this compound, and EDT in the specified ratio (82.5:5:5:5:2.5 v/v/v/v/v).[4]

  • Cleavage Reaction: Add the freshly prepared Reagent K to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide from the filtrate by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove scavengers and other organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol for Cleavage of Methionine-Containing Peptides with Reagent H
  • Resin Preparation: As described in the general protocol.

  • Cleavage Cocktail Preparation: Prepare Reagent H by mixing trifluoroacetic acid (81%), phenol (5%), this compound (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).[5][7]

  • Cleavage Reaction: Suspend the peptide resin in Reagent H and allow the reaction to proceed for 3 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 of the general protocol.

Visualizing the Workflow and Logic

To better understand the cleavage process and the role of this compound, the following diagrams illustrate the experimental workflow and the decision-making process for choosing a cleavage reagent.

Cleavage_Workflow start Start: Dry Peptide-Resin prep_cocktail Prepare Cleavage Cocktail (e.g., Reagent K) start->prep_cocktail cleavage Cleavage Reaction (TFA, this compound, etc.) prep_cocktail->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide (Cold Ether) filtration->precipitation centrifugation Centrifuge and Decant precipitation->centrifugation wash Wash Peptide Pellet centrifugation->wash dry Dry Crude Peptide wash->dry end End: Crude Peptide dry->end

Caption: Experimental workflow for peptide cleavage using a this compound-based reagent.

Reagent_Selection start Peptide Sequence Analysis sensitive_residues Contains Sensitive Residues? (Met, Trp, Cys, Tyr) start->sensitive_residues met_present Is Methionine Present and Prone to Oxidation? sensitive_residues->met_present Yes standard_tfa Use Standard TFA Cocktail (e.g., TFA/TIS/H2O) sensitive_residues->standard_tfa No arg_trp_present Contains Arg(Pbf/Pmc) and Trp? met_present->arg_trp_present No reagent_h Use Reagent H met_present->reagent_h Yes reagent_k Use Reagent K arg_trp_present->reagent_k No reagent_r Use Reagent R arg_trp_present->reagent_r Yes

Caption: Decision tree for selecting a suitable this compound-based cleavage reagent.

Conclusion

The choice of a this compound-based cleavage reagent is a critical parameter in the successful synthesis of high-quality peptides. While Reagent K offers broad applicability for peptides with various sensitive residues, specialized cocktails like Reagent H provide enhanced protection for particularly susceptible amino acids like methionine. By carefully considering the amino acid composition of the target peptide and adhering to optimized experimental protocols, researchers can significantly improve the yield and purity of their synthetic peptides. The information presented in this guide serves as a valuable resource for making informed decisions in the final and crucial step of solid-phase peptide synthesis.

References

Electrochemical Properties of Thioanisole and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of thioanisole and its various analogs. The data presented is compiled from peer-reviewed experimental studies and is intended to serve as a valuable resource for researchers in fields such as organic synthesis, materials science, and drug development. Understanding the electrochemical behavior of these sulfur-containing compounds is crucial for their application in areas like electropolymerization, antioxidant studies, and the development of novel therapeutic agents.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for this compound and a selection of its para-substituted analogs. The data is extracted from cyclic voltammetry experiments, providing a clear comparison of their oxidation potentials. The oxidation potential is a critical parameter that reflects the ease with which a molecule can lose electrons, a fundamental aspect of its chemical reactivity.

CompoundSubstituent (para-)Oxidation Potential (Ep,a vs. Fc+/0) [V]
p-Methoxythis compound-OCH3~1.18
p-tert-Butylthis compound-C(CH3)3~1.25
This compound-H~1.32
p-Fluorothis compound-F~1.38
p-Bromothis compound-Br~1.40
p-Cyanothis compound-CN~1.55

Data extracted from cyclic voltammograms presented in "Mechanistic insight into oxygen atom transfer reactions by mononuclear manganese(iv)–oxo adducts" by Singh, P., et al., Dalton Transactions, 2021, 50, 3577-3585.

Experimental Protocols

The electrochemical data presented in this guide were obtained using cyclic voltammetry. Below is a detailed description of a typical experimental protocol for such measurements, based on methodologies reported in the scientific literature.

Cyclic Voltammetry (CV) Protocol for this compound Analogs

1. Materials and Reagents:

  • This compound and its para-substituted analogs (p-methoxy, p-tert-butyl, p-fluoro, p-bromo, p-cyano)

  • Anhydrous acetonitrile (CH3CN, electrochemical grade)

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Reference compound: Ferrocene (for internal calibration)

  • Working electrode: Glassy carbon electrode

  • Counter electrode: Platinum wire

  • Reference electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

2. Electrode Preparation:

  • The glassy carbon working electrode is polished to a mirror finish using alumina slurry on a polishing pad.

  • The electrode is then sonicated in ethanol and deionized water to remove any residual polishing material.

  • Finally, the electrode is dried under a stream of nitrogen gas before use.

3. Electrochemical Cell Setup:

  • A standard three-electrode electrochemical cell is used.

  • The working, counter, and reference electrodes are immersed in the electrolyte solution.

  • The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the measurement.

4. Data Acquisition:

  • Cyclic voltammograms are recorded using a potentiostat.

  • The potential is swept from an initial potential (e.g., 0 V) to a final potential (e.g., 1.8 V) and then back to the initial potential.

  • A scan rate of 100 mV/s is typically employed.

  • All potentials are referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding a small amount of ferrocene to the solution at the end of the experiment and recording its voltammogram. The half-wave potential of the Fc/Fc+ couple is then set to 0 V.

Visualizations

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment to determine the oxidation potential of this compound and its analogs.

Caption: Workflow for Cyclic Voltammetry Analysis.

Relationship Between Substituent and Oxidation Potential

The following diagram illustrates the observed trend between the electron-donating or electron-withdrawing nature of the para-substituent and the oxidation potential of the this compound analog. Electron-donating groups (EDGs) lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect.

substituent_effect OCH3 -OCH3 CMe3 -C(CH3)3 Lower Lower (Easier to Oxidize) H -H (this compound) F -F Br -Br CN -CN Higher Higher (Harder to Oxidize) Lower->Higher Increasing Oxidation Potential

Caption: Substituent Effect on Oxidation Potential.

Safety Operating Guide

Proper Disposal of Thioanisole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of thioanisole are critical for ensuring laboratory safety and environmental protection. This compound is a hazardous chemical that requires strict adherence to disposal protocols. This guide provides essential, step-by-step instructions for its safe management from point of use to final disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.[1]

    • Hand Protection: Handle with chemically resistant gloves, which must be inspected prior to use.[1][2]

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

    • Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator.[2]

Hazard Profile of this compound

This compound is classified as a hazardous substance due to its multiple risk factors.[2] Understanding these hazards is fundamental to its safe management. It is a combustible liquid and vapor that is harmful if swallowed, causes skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1][2][3][4][5] Furthermore, it is toxic to aquatic life with long-lasting effects.[3] Due to its flammability, it is categorized under EPA hazardous waste number D001.[2]

PropertyValueCitations
Appearance Colorless to light yellow liquid with a strong, unpleasant odor[2][3]
CAS Number 100-68-5[3]
Molecular Formula C₇H₈S[1]
Boiling Point 188 °C (370.4 °F)[3]
Flash Point 73 °C (163.4 °F)[3]
Oral Toxicity (Rat LD50) 891 mg/kg[2]
Hazards Combustible, Harmful if Swallowed, Skin/Eye/Respiratory Irritant[1][3]
Environmental Hazard Toxic to aquatic life with long-lasting effects[3]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be treated as hazardous waste.[6][7] Under no circumstances should it be disposed of down the drain or in regular solid waste.[6][8][9]

Step 1: Waste Collection and Segregation

  • Container: Collect all this compound waste, including contaminated materials, in a designated, chemically compatible container. The original container is often a suitable choice.[6] The container must be in good condition, leak-proof, and have a secure lid.[6][9]

  • Segregation: Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[2] Keep liquid and solid waste separate.[10]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and a description of its contents. Proper labeling is essential for safe handling and disposal.[8][10]

Step 2: On-Site Storage

  • Location: Store the sealed waste container in a designated and properly marked Satellite Accumulation Area within the laboratory.[7]

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[2][11] Ensure secondary containment is available to catch any potential leaks.[9][10]

  • Closure: Keep the waste container closed at all times, except when adding waste.[6][7]

Step 3: Spill Management In the event of a spill, immediate and proper cleanup is crucial.

  • Evacuate & Ventilate: Clear the area and ensure adequate ventilation.[2]

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, or flames from the vicinity.[2][12]

  • Contain Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2][3][11] Do not use combustible materials.

  • Clean Up: Using non-sparking tools and explosion-proof equipment, carefully collect the absorbed material and place it into a labeled hazardous waste container.[2][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EH&S) department.

Step 4: Final Disposal

  • Professional Disposal: The final disposal of this compound waste must be conducted through your institution's hazardous waste management program or a licensed hazardous waste disposal contractor.[2][8]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[2][3][8]

  • Empty Containers: An empty container that previously held this compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[6] After this procedure, deface the original label and dispose of the container as regular solid waste.[6]

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

Caption: Workflow for safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Thioanisole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guide to Handling Thioanisole Safely

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for this compound, including personal protective equipment (PPE), operational procedures, and disposal plans, ensuring a secure laboratory environment.

This compound, also known as methyl phenyl sulfide, is a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] It may also cause an allergic skin reaction and respiratory irritation.[1][3] Adherence to proper safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense when handling this compound. Below is a summary of recommended equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) should be worn.[4] A face shield is also recommended.[5]
Skin Protection Chemical impermeable gloves must be worn and inspected before use.[4] For prolonged or frequent contact, gloves with a protection class of 5 or higher are recommended.[6] Fire/flame resistant and impervious clothing is also necessary.[4]
Respiratory Protection In case of inadequate ventilation or if exposure limits are exceeded, a full-face respirator is required.[1][4][5]
Foot Protection Safety shoes are recommended.[5] Non-sparking safety footwear should be worn for large-scale use.[6]
Safe Handling and Storage

Proper operational procedures are critical to prevent exposure and accidents.

Handling:

  • Work in a well-ventilated area.[4][6]

  • Avoid breathing vapors, mist, or gas.[3][4]

  • Prevent contact with skin and eyes.[4]

  • Use non-sparking tools and explosion-proof equipment.[4][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7]

  • Do not eat, drink, or smoke when using this product.[4][5]

  • Wash hands thoroughly after handling.[4][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[5][8] Get immediate medical attention.[5][8]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical advice.[5][8]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential.

Spill Containment and Cleanup:

  • Evacuate: Evacuate unnecessary personnel from the area.[5]

  • Ventilate: Ensure adequate ventilation.[5]

  • Eliminate Ignition Sources: Remove all sources of ignition.[4][6]

  • Containment: Stop the leak if it is safe to do so. For large spills, dike the area for recovery or absorb with appropriate material.[5] For small spills, use a dry chemical absorbent.[5]

  • Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[4] Collect the spilled material and place it in a suitable, closed container for disposal.[4]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

  • Consult with a licensed waste management authority for proper disposal procedures.[6]

Visualizing Safe Handling Procedures

To further clarify the operational workflow and safety relationships, the following diagrams are provided.

Thioanisole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Ensure Ventilation Ensure Ventilation Don PPE->Ensure Ventilation Prepare Spill Kit Prepare Spill Kit Ensure Ventilation->Prepare Spill Kit Dispense this compound Dispense this compound Prepare Spill Kit->Dispense this compound Perform Experiment Perform Experiment Dispense this compound->Perform Experiment Spill Response Spill Response Dispense this compound->Spill Response Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Perform Experiment->Spill Response Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste First Aid First Aid Spill Response->First Aid PPE_Relationship_Diagram cluster_handler Researcher/Scientist cluster_chemical Chemical Hazards cluster_ppe Personal Protective Equipment Handler Handler This compound This compound Handler->this compound Handles Vapors Vapors/Mist This compound->Vapors Releases Spills Spills/Splashes This compound->Spills Can result in Respirator Respirator Vapors->Respirator Mitigated by Goggles Safety Goggles/ Face Shield Spills->Goggles Mitigated by Gloves Impermeable Gloves Spills->Gloves Mitigated by Clothing Protective Clothing Spills->Clothing Mitigated by Respirator->Handler Protects from Goggles->Handler Protects Gloves->Handler Protects Clothing->Handler Protects

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.